molecular formula C10H13N3O2 B1304461 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid CAS No. 303144-44-7

1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Cat. No.: B1304461
CAS No.: 303144-44-7
M. Wt: 207.23 g/mol
InChI Key: DYVXURZASBPYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid (CAS RN 303144-44-7) is a heterocyclic compound with a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol . This chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules . The compound is characterized by its piperidine ring substituted with a carboxylic acid group and a pyrimidinyl moiety, a structure that is often employed in the development of pharmacologically active molecules . Researchers can identify the compound by its SMILES string, O=C(C1CCN(C2=NC=CC=N2)CC1)O, and its InChI Key, DYVXURZASBPYFR-UHFFFAOYSA-N . For safe handling, please note the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to handle the product in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . This product is supplied as a powder and should be stored sealed in a dry environment, ideally at room temperature or between 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVXURZASBPYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377611
Record name 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303144-44-7
Record name 1-(2-Pyrimidinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303144-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary synthesis route detailed herein involves a two-step process: the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and a protected form of piperidine-4-carboxylic acid, followed by a deprotection/hydrolysis step to yield the final product. This document offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a discussion of alternative synthetic strategies. The content is tailored for researchers, chemists, and professionals in the field of pharmaceutical development, providing the necessary insights for successful laboratory-scale synthesis.

Introduction and Strategic Overview

The 1-(pyrimidin-2-yl)piperidine scaffold is a privileged structure in modern pharmacology, appearing in a wide array of biologically active molecules. The title compound, this compound (PubChem CID: 2767267), serves as a crucial building block for the synthesis of more complex pharmaceutical agents.[1] Its synthesis requires the strategic formation of a C-N bond between the electron-deficient pyrimidine ring and the secondary amine of the piperidine ring.

The most direct and industrially scalable approach relies on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack.[2] This allows for the displacement of a suitable leaving group, such as a halide, by a nucleophile like the piperidine nitrogen.

To prevent undesirable side reactions involving the carboxylic acid moiety, a protection strategy is essential. The synthesis therefore proceeds via an ester intermediate, typically ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate, which is subsequently hydrolyzed to afford the target carboxylic acid.

This guide will focus on this robust two-step pathway:

  • Step 1: N-Arylation via SNAr: The coupling of 2-chloropyrimidine with ethyl piperidine-4-carboxylate.

  • Step 2: Ester Hydrolysis: The conversion of the ethyl ester intermediate to the final carboxylic acid product.

Synthesis Pathway and Mechanism

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials Reactant1 2-Chloropyrimidine Intermediate Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate Reactant1->Intermediate Step 1: SNAr Reactant2 Ethyl Piperidine-4-carboxylate Product This compound Intermediate->Product Step 2: Hydrolysis

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution reaction. The piperidine nitrogen of ethyl piperidine-4-carboxylate acts as the nucleophile, attacking the C2 position of 2-chloropyrimidine. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the expulsion of the chloride leaving group to restore aromaticity.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the electron-deficient C2 carbon of the pyrimidine ring. This breaks the aromaticity of the pyrimidine ring and forms a tetrahedral intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge in this intermediate is delocalized over the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.

  • Elimination: The intermediate collapses, reforming the aromatic pyrimidine ring and expelling the chloride ion as the leaving group. A base is typically added to neutralize the generated HCl, driving the reaction to completion.

SNAr_Mechanism start 2-Chloropyrimidine + Piperidine Derivative intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product Coupled Product + HCl intermediate->product Chloride Elimination

Caption: Simplified workflow of the SNAr mechanism.

Step 2: Hydrolysis of Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate

The final step is the conversion of the ethyl ester to the carboxylic acid. This is most effectively achieved through base-catalyzed hydrolysis (saponification).

Mechanism (Base-Catalyzed):

  • Nucleophilic Acyl Substitution: A hydroxide ion (from a base like NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide ion (⁻OEt) as the leaving group and forming the carboxylic acid.

  • Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is effectively irreversible and drives the hydrolysis to completion.[3][4]

  • Acidification: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.

Experimental Protocols

Starting Material Preparation
  • Ethyl Piperidine-4-carboxylate (CAS: 1126-09-6): This starting material is commercially available.[5] If synthesis is required, it can be prepared from piperidine-4-carboxylic acid (isonipecotic acid) via Fischer esterification using ethanol and a strong acid catalyst like sulfuric acid or thionyl chloride.[6]

  • Piperidine-4-carboxylic Acid: This precursor can be synthesized by the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid) using a palladium on carbon (Pd/C) catalyst.[7]

Protocol 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate

This protocol is adapted from general procedures for the N-arylation of piperidines with chloropyrimidines found in the patent literature.[8][9]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Chloropyrimidine1.0114.55(e.g., 5.00 g)
Ethyl Piperidine-4-carboxylate1.1157.21(e.g., 7.58 g)
Triethylamine (TEA)1.5101.19(e.g., 6.61 g)
Acetonitrile (CH₃CN)-41.05(e.g., 100 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyrimidine (1.0 eq) and acetonitrile (approx. 20 mL per gram of 2-chloropyrimidine).

  • Add ethyl piperidine-4-carboxylate (1.1 eq) to the solution.

  • Add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloropyrimidine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (CAS: 111247-60-0) can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.[10][11]

Protocol 2: Synthesis of this compound

This protocol follows the standard procedure for the saponification of an ethyl ester.[1][4]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate1.0235.28(e.g., 5.00 g)
Sodium Hydroxide (NaOH)2.0-3.040.00(e.g., 2.55 g)
Methanol (MeOH) / Water (1:1)--(e.g., 50 mL)
Hydrochloric Acid (HCl), 3M--(To adjust pH)

Procedure:

  • Dissolve the crude or purified ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours or gently heat to 40-50°C to accelerate the reaction.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to a pH of approximately 4-5 by the dropwise addition of 3M hydrochloric acid. The product will precipitate out of the solution.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the solid product under vacuum to yield this compound as a solid.

Alternative Synthetic Strategies

While SNAr is the most common and cost-effective method, other modern cross-coupling reactions can also be employed, particularly for substrates where the SNAr reaction is sluggish.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It could be applied by reacting a 2-halopyrimidine with piperidine-4-carboxylic acid (or its ester).

  • Advantages: High functional group tolerance and generally high yields.

  • Disadvantages: Requires an expensive palladium catalyst and specialized phosphine ligands. Potential for heavy metal contamination in the final product, which is a significant concern in pharmaceutical synthesis. The carboxylic acid group may require protection or specific conditions to avoid interference with the basic catalyst system.

Buchwald_Hartwig Reactant1 2-Halopyrimidine Product This compound Reactant1->Product Reactant2 Piperidine-4-carboxylic Acid (or ester) Reactant2->Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Product

Caption: Buchwald-Hartwig amination approach.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by ester hydrolysis. This pathway utilizes readily available starting materials and avoids the use of expensive and potentially contaminating heavy metal catalysts. The protocols provided in this guide are robust and scalable, offering a reliable method for producing this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Google Patents. (n.d.). WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein.
  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives.
  • Porphyrin-Systems. (n.d.). Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Google Patents. (n.d.). NZ240055A - Substituted 2-aminopyrimidine-4-carboxamide derivatives and pharmaceutical compositions.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2776. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • EC-UNDP. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(11), 1474. Retrieved from [Link]

Sources

"1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Introduction: A Scaffold of Significance in Modern Drug Discovery

This compound is a heterocyclic compound that merges two key structural motifs highly valued in medicinal chemistry: a pyrimidine ring and a piperidine-4-carboxylic acid core. The piperidine ring, a saturated six-membered heterocycle, provides a rigid, three-dimensional scaffold that can orient functional groups in precise vectors for optimal interaction with biological targets.[1] The pyrimidine moiety, an aromatic diazine, serves as an effective hydrogen bond acceptor and can participate in crucial π-stacking interactions. The carboxylic acid functional group offers a versatile handle for chemical modification, enabling the synthesis of diverse derivatives such as esters and amides. This unique combination of features makes this compound a significant building block in the development of novel therapeutics, particularly in areas like oncology, where derivatives have been explored as potent kinase inhibitors.[2]

This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, compiled from authoritative chemical databases, provides a quantitative snapshot of this compound.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂PubChem[3]
Molecular Weight 207.23 g/mol PubChem[3]
CAS Number 303144-44-7PubChem[3]
IUPAC Name This compoundPubChem[3]
Monoisotopic Mass 207.100776666 DaPubChem[3]
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem[3]
Hydrogen Bond Acceptors 4 (2 from pyrimidine N, 2 from carboxyl O)PubChem[3]

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry, valued for its reliability and efficiency in forming C-N bonds.

Core Synthetic Strategy

The most common approach involves the reaction of a halo-pyrimidine, such as 2-chloropyrimidine, with a piperidine derivative. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, is activated towards nucleophilic attack. The secondary amine of the piperidine ring acts as the nucleophile, displacing the chloride leaving group.

Synthesis_Workflow Reactant1 2-Chloropyrimidine Step1 SₙAr Reaction Reactant1->Step1 Reactant2 Piperidine-4-carboxylic acid ethyl ester Reactant2->Step1 Base Base (e.g., K₂CO₃, DIPEA) Base->Step1 Intermediate Ethyl 1-(pyrimidin-2-yl)piperidine- 4-carboxylate Step2 Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Step2 Product 1-(Pyrimidin-2-yl)piperidine- 4-carboxylic acid Step1->Intermediate Step2->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate

  • Reactor Setup: To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) or potassium carbonate (K₂CO₃) (3.0 eq.).

    • Causality: A polar aprotic solvent is chosen to solubilize the reactants without interfering with the nucleophilic attack. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Addition of Reagent: Add 2-chloropyrimidine (1.1 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester intermediate can be purified by flash column chromatography on silica gel.

Part B: Hydrolysis to this compound

  • Hydrolysis Setup: Dissolve the purified ester from Part A in a mixture of Tetrahydrofuran (THF) and water.

  • Saponification: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 3.0 eq.) and stir the mixture at room temperature.

    • Causality: This is a standard saponification reaction. LiOH is often preferred for its high reactivity and the ease of removing lithium salts during work-up.

  • Acidification: Once the hydrolysis is complete (as monitored by TLC/LC-MS), carefully acidify the reaction mixture to a pH of ~4-5 using 1N HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectral Analysis and Characterization

Spectroscopic methods are essential for verifying the structure and purity of the synthesized compound. The key identifying features in each spectrum are derived from the distinct functional groups present in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the carboxylic acid group. A very broad absorption is expected in the 2500-3300 cm⁻¹ range, corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[4] A strong, sharp peak for the C=O stretch will appear around 1710 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically around 12 δ.[4] Protons on the pyrimidine ring will resonate in the aromatic region. The protons on the piperidine ring will appear in the aliphatic region, often as complex multiplets due to their diastereotopic nature.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the 165-185 δ range.[4][5] Carbons within the pyrimidine ring will also be in the downfield region, while the sp³ hybridized carbons of the piperidine ring will be found upfield.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound will be readily identified by its protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight plus a proton (approx. 208.11).

Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for chemical elaboration. The carboxylic acid is the primary site of reactivity, serving as a launchpad for creating compound libraries.

  • Amide Bond Formation: This is the most common derivatization. The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a diverse range of primary or secondary amines to generate a library of amides. This strategy was successfully used in the development of selective inhibitors of Protein Kinase B (Akt).[2]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields esters, which can act as prodrugs or modulate the compound's pharmacokinetic properties.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new functional group for further modification.[2]

Reactivity_Diagram Start 1-(Pyrimidin-2-yl)piperidine- 4-carboxylic acid Amide Amide Derivative Start->Amide Amidation Ester Ester Derivative Start->Ester Esterification AlcoholProd Primary Alcohol Start->AlcoholProd Reduction Amine R-NH₂, Coupling Reagents Amine->Amide Alcohol R-OH, Acid Catalyst Alcohol->Ester Reducer LiAlH₄ Reducer->AlcoholProd

Caption: Key derivatization pathways for the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a strategically designed chemical scaffold that offers a robust platform for medicinal chemistry exploration. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an invaluable asset for drug development professionals. A thorough understanding of its chemical behavior, as outlined in this guide, is paramount to fully leveraging its potential in the rational design of next-generation therapeutics.

References

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Spectroscopy of Carboxylic Acid Derivatives Source: Oregon State University URL: [Link]

Sources

An In-depth Technical Guide to 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the molecular structure, properties, synthesis, and applications of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. This compound represents a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the oncology domain.

Introduction: The Strategic Importance of the Pyrimidinyl-Piperidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of this concept, prized for its conformational rigidity, metabolic stability, and ability to orient substituents in precise three-dimensional space.[1][2] When combined with the pyrimidine moiety—a key heterocycle found in nucleobases and known for its diverse roles in biological processes and pathogenesis—the resulting 1-(pyrimidin-2-yl)piperidine scaffold becomes a powerful tool for targeting a range of biomolecules.[3][4]

This compound (CAS No: 303144-44-7) is a bifunctional molecule that masterfully combines these two privileged fragments.[5][6] The carboxylic acid group at the 4-position of the piperidine ring provides a versatile synthetic handle for amide bond formation, esterification, or reduction, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[1] This strategic design has made it a sought-after intermediate in the development of targeted therapies, most notably kinase inhibitors.[7][8]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and drug design.

Molecular Structure and Identity
  • IUPAC Name: this compound[5]

  • CAS Number: 303144-44-7[5]

  • Molecular Formula: C₁₀H₁₃N₃O₂[5]

  • Molecular Weight: 207.23 g/mol [5]

  • Canonical SMILES: C1CN(CCC1C(=O)O)C2=NC=CC=N2

Computed Physicochemical Data

The following table summarizes key computed properties that are instrumental in predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight207.23 g/mol [5]
XLogP30.7[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors5[5]
Rotatable Bonds1[5]
Exact Mass207.100776666 Da[5]
Topological Polar Surface Area (TPSA)66.3 Ų[5]
pKa (Predicted)4.16 ± 0.20[6]
Boiling Point (Predicted)434.0 ± 55.0 °C[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: a nucleophilic aromatic substitution to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. This approach ensures high yields and purity.

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate

The foundational reaction is a nucleophilic aromatic substitution (SNAr) where the secondary amine of the piperidine ring displaces the chlorine atom on the electron-deficient pyrimidine ring.

Causality of Experimental Choices:

  • Reactants: 2-Chloropyrimidine is used as the electrophile. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 position for nucleophilic attack. Ethyl 4-piperidinecarboxylate serves as the nucleophile.[9] The ethyl ester group is a convenient protecting group for the carboxylic acid, preventing it from interfering with the C-N bond formation and enhancing solubility in organic solvents.

  • Solvent & Temperature: Toluene is a suitable high-boiling, non-polar aprotic solvent. Heating to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.[9]

  • Workup: An aqueous wash with sodium bicarbonate is used to neutralize any potential HCl by-product and remove any unreacted starting materials or acidic impurities.[9]

Experimental Protocol:

  • Combine 2-chloropyrimidine (1.0 eq) and ethyl 4-piperidinecarboxylate (1.5 eq) in toluene (approx. 4 mL per 10 mmol of 2-chloropyrimidine).[9]

  • Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[9]

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, 40/60, v/v) to yield ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate as a colorless oil.[9] The expected ESI-MS m/z is 236.0 [M+H]⁺.[9]

Synthesis_Step1 reagents 2-Chloropyrimidine + Ethyl 4-piperidinecarboxylate conditions Toluene Reflux, 18h reagents->conditions 1. Reaction workup Aqueous Workup (NaHCO₃ wash) conditions->workup 2. Quenching purification Silica Gel Chromatography workup->purification 3. Purification product Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate purification->product

Workflow for the synthesis of the ethyl ester intermediate.
Step 2: Hydrolysis to this compound

The final step is a standard ester hydrolysis (saponification) using a strong base, followed by acidification to protonate the carboxylate salt.

Causality of Experimental Choices:

  • Reagents: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are common choices for robust ester hydrolysis. They act as a source of hydroxide ions, which perform a nucleophilic acyl substitution on the ester carbonyl.

  • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is typically used. The alcohol helps to solubilize the organic ester, while water is required for the hydroxide ions and the reaction itself.

  • Acidification: After the saponification is complete, a strong acid like hydrochloric acid (HCl) is added to protonate the resulting sodium carboxylate salt, precipitating the desired carboxylic acid product, which often has lower solubility in the aqueous medium.

Experimental Protocol (Standard Procedure):

  • Dissolve the ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture in an ice bath and slowly acidify with aqueous HCl (e.g., 1M or 2M) until the pH is acidic (pH ~3-4).

  • If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract it into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis_Step2 ester Ethyl 1-(Pyrimidin-2-yl) piperidine-4-carboxylate hydrolysis NaOH or LiOH MeOH/H₂O ester->hydrolysis 1. Saponification acidification Acidification (Aqueous HCl) hydrolysis->acidification 2. Protonation isolation Filtration or Extraction acidification->isolation 3. Isolation product 1-(Pyrimidin-2-yl)piperidine- 4-carboxylic Acid isolation->product

Workflow for the hydrolysis to the final carboxylic acid product.

Spectroscopic Characterization (Expected)

While publicly available, peer-reviewed spectra for this specific molecule are scarce, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyrimidine Protons: Two distinct signals are expected for the pyrimidine ring protons. The proton at the 5-position (between the two nitrogens) will appear as a triplet around δ 6.5-6.7 ppm. The two equivalent protons at the 4- and 6-positions will appear as a doublet at a more downfield shift, typically around δ 8.3-8.5 ppm.

    • Piperidine Protons: The piperidine ring protons will show complex, overlapping multiplets. The axial and equatorial protons on the same carbon will be diastereotopic and will split each other. The two axial protons adjacent to the nitrogen (C2-Hax, C6-Hax) will be shifted downfield due to the nitrogen's influence, likely appearing in the δ 4.6-4.8 ppm region. The corresponding equatorial protons (C2-Heq, C6-Heq) will be slightly more upfield. The remaining protons on C3 and C5, along with the proton on C4, will appear as multiplets in the δ 1.8-2.5 ppm range.

    • Carboxylic Acid Proton: The most deshielded proton will be that of the carboxylic acid (-COOH), which is expected to appear as a broad singlet far downfield, typically at δ 12.0 ppm or higher.[10] Its presence can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.

  • ¹³C NMR:

    • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 175-185 ppm.[10]

    • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the aromatic region. The C2 carbon (attached to the piperidine nitrogen) will be highly deshielded, appearing around δ 160-162 ppm. The C4 and C6 carbons are expected around δ 157-158 ppm, while the C5 carbon will be the most upfield of the ring carbons, around δ 110-112 ppm.

    • Piperidine Carbons: The piperidine carbons will appear in the aliphatic region. The C2 and C6 carbons, being directly attached to the nitrogen, will be the most downfield of the piperidine signals, typically in the δ 45-50 ppm range. The C4 carbon, bearing the carboxylic acid, will be around δ 40-45 ppm. The C3 and C5 carbons will be the most upfield, appearing in the δ 28-32 ppm range.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch: A very broad and characteristic absorption band is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[11]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹.[11]

  • C-N Stretch: Aromatic and aliphatic C-N stretching vibrations will be observed in the fingerprint region, typically between 1350-1000 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrimidine ring will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 208.2).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for synthesizing potent and selective therapeutic agents. Its structure is a key component of numerous compounds investigated for the treatment of cancer.

Core Scaffold for Kinase Inhibitors

The pyrimidinyl-piperidine scaffold is a well-validated core for the development of ATP-competitive kinase inhibitors.[7][8] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

A prominent example is the development of inhibitors for Protein Kinase B (PKB), also known as Akt. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation, and it is frequently hyperactivated in human tumors.[12][13] Therefore, inhibitors of Akt are highly sought after as anti-cancer agents.

Medicinal chemistry campaigns have shown that attaching a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core to various side chains via the 4-position can yield potent and selective Akt inhibitors.[7][8][12] For instance, the clinical candidate AZD5363 (Capivasertib) , an orally bioavailable Akt inhibitor, features a closely related scaffold.[7] The development of such compounds involved extensive structure-activity relationship (SAR) studies where the carboxylic acid of a precursor serves as the anchor point to build out more complex carboxamides.[8][13]

Signaling_Pathway cluster_0 PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt (PKB) PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 1-(Pyrimidin-2-yl)piperidine -based Inhibitors (e.g., AZD5363) Inhibitor->AKT Inhibits

Role of pyrimidinyl-piperidine scaffolds as Akt inhibitors.

The 1-(pyrimidin-2-yl)piperidine moiety serves to anchor the inhibitor in the ATP-binding pocket of the kinase, while modifications at the 4-carboxylic acid position allow for the introduction of various groups to enhance potency, selectivity, and pharmacokinetic properties like oral bioavailability.[8]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that embodies the principles of privileged structures in drug discovery. Its synthesis is straightforward, its physicochemical properties are favorable for further chemical modification, and its core structure is validated as a key pharmacophore for targeting critical enzymes in oncology, particularly protein kinases like Akt. For researchers and drug development professionals, this compound provides a reliable and versatile starting point for the creation of novel, targeted therapeutics. The continued exploration of derivatives built from this scaffold holds significant promise for advancing the frontiers of medicine and addressing unmet needs in cancer therapy and beyond.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73.
  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-49.
  • National Center for Biotechnology Information. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Library of Medicine. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Usiena AIR. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 303144-44-7 Molecular Formula: C₁₀H₁₃N₃O₂ Molecular Weight: 207.23 g/mol

Introduction: Unveiling a Cornerstone in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic properties is paramount. 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid emerges as a quintessential example of such a "privileged scaffold." This technical guide offers an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect its chemical attributes, provide a detailed synthesis protocol, and, most critically, delve into the causality behind its application as a versatile building block in the quest for novel therapeutics.

The unique structural amalgamation of a pyrimidine ring, a piperidine core, and a carboxylic acid functional group endows this molecule with a trifecta of chemical handles. The pyrimidine moiety is a well-established pharmacophore found in a myriad of biologically active compounds, including kinase inhibitors and antibacterial agents. The piperidine ring provides a saturated, three-dimensional element that can enhance solubility and metabolic stability while allowing for precise vectoral orientation of substituents. Finally, the carboxylic acid offers a versatile point for derivatization, enabling the construction of amides, esters, and other functionalities to modulate biological activity and pharmacokinetic profiles.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in research and development. These properties dictate its solubility, reactivity, and potential for oral bioavailability.

PropertyValueReference(s)
Appearance White to off-white solid[1][2]
Melting Point 103-105 °C[3]
Boiling Point 434 °C at 760 mmHg (Predicted)[3]
Molecular Weight 207.23[4][5]
Molecular Formula C₁₀H₁₃N₃O₂[3][4][5]
XLogP3 0.7[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5[3]
SMILES O=C(O)C1CCN(CC1)c2ncccn2[3]

The low XLogP3 value suggests a favorable balance of hydrophilicity and lipophilicity, a key consideration for drug-likeness. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process: the nucleophilic aromatic substitution of a halopyrimidine with a piperidine derivative, followed by the hydrolysis of the resulting ester. This approach provides a reliable and scalable route to the target compound.

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate

This initial step involves the coupling of 2-chloropyrimidine with ethyl isonipecotate (ethyl 4-piperidinecarboxylate). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine of the piperidine ring displaces the chloride on the electron-deficient pyrimidine ring.

Experimental Protocol:

  • To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as toluene, add ethyl isonipecotate (1.5 eq).[3][4]

  • The reaction mixture is heated to reflux and stirred for 18-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any generated acid and remove unreacted starting materials.[3]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate as a pure compound.[3]

Step 2: Hydrolysis of Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is typically irreversible and can lead to cleaner reaction profiles.

Experimental Protocol:

  • Dissolve the ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol or tetrahydrofuran) and an aqueous solution of a base, such as sodium hydroxide (e.g., 2M NaOH, 2-3 eq).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) to facilitate the hydrolysis. The reaction progress should be monitored until the starting material is consumed.

  • Once the reaction is complete, the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute acid, such as 1M hydrochloric acid. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.

  • The resulting solid is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield this compound.

Synthesis_Workflow reagent1 2-Chloropyrimidine step1 Nucleophilic Aromatic Substitution (Toluene, Reflux) reagent1->step1 reagent2 Ethyl Isonipecotate reagent2->step1 intermediate Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate step1->intermediate step2 Alkaline Hydrolysis (NaOH, H₂O/EtOH) intermediate->step2 product 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid step2->product

Synthesis workflow for this compound.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile building block for the synthesis of complex molecules with therapeutic potential. Its constituent parts have been strategically employed in the design of various targeted therapies.

Kinase Inhibitors: Targeting Oncogenic Signaling

The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor. The piperidine-4-carboxylic acid portion of the molecule allows for the introduction of substituents that can extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

For instance, derivatives of the closely related 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid have been extensively explored as potent and selective inhibitors of Protein Kinase B (Akt).[6][7] In these inhibitors, the pyrrolopyrimidine core engages the kinase hinge, while the piperidine serves as a scaffold to position a carboxamide moiety that can interact with other key residues in the active site. This design strategy has led to the discovery of orally bioavailable Akt inhibitors with in vivo antitumor activity.[6]

Kinase_Inhibitor_Scaffold pyrimidine Pyrimidine Moiety (Hinge Binding) hinge Hinge Region pyrimidine->hinge H-bonds piperidine Piperidine Core (Scaffolding & Solubility) kinase Kinase Active Site cooh Carboxylic Acid (Derivatization Point) pocket Selectivity Pocket cooh->pocket R-group extension

Sources

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore robust synthetic methodologies, and illuminate its critical role as a versatile scaffold in the development of advanced therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their drug discovery endeavors.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. The compound of interest is unambiguously identified by its IUPAC name.

IUPAC Name: This compound [1]

This name delineates a piperidine ring, substituted at the nitrogen (position 1) with a pyrimidin-2-yl group, and featuring a carboxylic acid moiety at position 4.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Ester Hydrolysis Reactant1 2-Chloropyrimidine Reaction1 Reactant1->Reaction1 Reactant2 Ethyl Piperidine-4-carboxylate (Ethyl Isonipecotate) Reactant2->Reaction1 Base Base (e.g., DIPEA, Et3N) Base->Reaction1 Solvent1 Solvent (e.g., DMF, NMP) Solvent1->Reaction1 Intermediate Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate Intermediate_ref Intermediate->Intermediate_ref Purify & Proceed Reaction1->Intermediate Heat Hydrolysis_Agent Aqueous Base (e.g., LiOH, NaOH) Reaction2 Hydrolysis_Agent->Reaction2 Solvent2 Solvent (e.g., THF/H₂O) Solvent2->Reaction2 Final_Product This compound Intermediate_ref->Reaction2 Reaction2->Final_Product Stir at RT

Caption: General two-step synthesis workflow for the target molecule.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative, field-proven methodology synthesized from standard organic chemistry principles and analogous transformations.

Step 1: Synthesis of Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloropyrimidine (1.0 eq).

  • Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 5-10 volumes). To this solution, add ethyl piperidine-4-carboxylate (ethyl isonipecotate) (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-2.5 eq). The base is critical for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction, as the pyrimidine ring is electron-deficient but not as reactive as more activated systems. Monitor the reaction progress by TLC or LC-MS until the starting 2-chloropyrimidine is consumed (typically 6-24 hours).

  • Work-up and Isolation: Cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure ethyl ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolution: Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq). Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours.

  • Acidification: Upon completion, carefully acidify the reaction mixture to a pH of ~4-5 with a suitable acid (e.g., 1N HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water and then a non-polar solvent like hexane or ether to remove any remaining organic impurities.

  • Drying: Dry the isolated solid under vacuum to afford the final product, this compound, typically as a white to off-white solid.

Predicted Spectroscopic Characteristics

While primary spectral data is not publicly available in comprehensive databases, the expected spectroscopic signatures can be reliably predicted based on the analysis of its constituent fragments.

  • ¹H NMR:

    • Pyrimidine Protons: Expect a doublet at high chemical shift (~8.3-8.5 ppm) corresponding to the two equivalent protons at positions 4 and 6 of the pyrimidine ring, and a triplet (~6.5-6.7 ppm) for the proton at position 5.

    • Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (1.5-4.0 ppm). The two axial protons alpha to the pyrimidine-linked nitrogen (positions 2 and 6) will be deshielded and appear as a multiplet around 3.8-4.2 ppm. The remaining piperidine protons will appear as complex multiplets between 1.5-2.5 ppm.

    • Carboxylic Acid Proton: A very broad singlet will be present far downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Pyrimidine Carbons: Expect signals in the aromatic/heteroaromatic region, with the carbon at position 2 (attached to the piperidine nitrogen) being the most downfield (~160-165 ppm), followed by the carbons at positions 4 and 6 (~157-159 ppm) and the carbon at position 5 (~110-112 ppm).

    • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 175-185 ppm.

    • Piperidine Carbons: Signals for the piperidine ring carbons will be in the aliphatic region (~25-55 ppm).

  • IR Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

    • C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region due to the pyrimidine ring.

    • C-N Stretch: A signal around 1200-1350 cm⁻¹ for the C-N bond between the rings.

Utility in Drug Discovery: A Versatile Intermediate

The true value of this compound lies not in its intrinsic biological activity, but in its role as a highly versatile and privileged scaffold for constructing more complex, biologically active molecules. Its structure provides two orthogonal points for chemical modification: the piperidine nitrogen (already functionalized) and the carboxylic acid. The latter is a synthetic linchpin, most commonly activated for amide bond formation.

This building block is prominently featured in the patent literature as a key intermediate for the synthesis of potent enzyme inhibitors and receptor modulators.

cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Applications BuildingBlock 1-(Pyrimidin-2-yl)piperidine- 4-carboxylic Acid Activation Carboxylic Acid Activation (e.g., HATU, EDCI) BuildingBlock->Activation AmineCoupling Amide Coupling with Diverse Amines (R-NH₂) Activation->AmineCoupling DrugCandidates Advanced Drug Candidates / Inhibitors AmineCoupling->DrugCandidates Akt Protein Kinase B (Akt) Inhibitors (Oncology) DrugCandidates->Akt e.g. Reuptake Monoamine Reuptake Inhibitors (CNS) DrugCandidates->Reuptake e.g. Muscarinic Muscarinic M4 Agonists (Neuroscience) DrugCandidates->Muscarinic e.g.

Caption: Role as a scaffold from building block to therapeutic applications.

Case Study: Inhibitors of Protein Kinase B (Akt)

A significant application of this scaffold is in the development of inhibitors for Protein Kinase B (also known as Akt), a critical node in cell signaling pathways that regulate growth and survival. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making Akt a prime therapeutic target.[2]

In this context, this compound serves as the precursor to a core fragment. The carboxylic acid is activated and coupled with a variety of amine-containing side chains to explore the inhibitor's interaction with the ATP-binding pocket of the kinase. For instance, derivatives such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Akt with demonstrated in vivo antitumor activity.[2] The piperidine provides a rigid, three-dimensional structure, while the pyrimidine can engage in crucial hydrogen bonding interactions within the target protein.

Other Therapeutic Areas

The versatility of this building block is further demonstrated by its use in developing:

  • Monoamine Neurotransmitter Re-uptake Inhibitors: For potential treatment of CNS disorders like depression and anxiety.[3]

  • Antineoplastic Agents: The core structure is part of various 7H-pyrrolo[2,3-d]pyrimidine compounds investigated for their anti-cancer properties.[4]

  • Muscarinic M4 Receptor Agonists: These are being explored for neurological and psychiatric conditions.[5]

Safety and Handling

According to GHS hazard statements, this compound is classified as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular scaffold that offers chemists a reliable and versatile entry point into the synthesis of complex and potent therapeutic agents. Its robust synthesis, coupled with the synthetic tractability of its carboxylic acid functional group, has cemented its role as a privileged structure in modern medicinal chemistry. For researchers engaged in the discovery of novel kinase inhibitors, CNS-active agents, and other targeted therapies, a thorough understanding of this building block's properties and potential is an invaluable asset.

References

  • Protein kinase B inhibitors. Google Patents (US10059714B2).
  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents (US20110053985A1).
  • This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds. Google Patents (US7423043B2).
  • 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER . ChemBK. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) . Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

  • Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists. Google Patents (WO2014122474A1).

Sources

The Biological Significance of the 1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid scaffold is a heterocyclic motif of significant interest in contemporary medicinal chemistry. While the core molecule itself does not exhibit potent standalone biological activity, its true value lies in its role as a versatile and strategically vital building block for the synthesis of highly potent and selective modulators of critical biological targets. This technical guide provides an in-depth analysis of this scaffold, elucidating its chemical properties, synthetic utility, and, most importantly, its application in the development of advanced therapeutic agents. We will explore its central role in the design of irreversible inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, and its use as a pivotal intermediate in the synthesis of protein kinase inhibitors targeting pathways implicated in oncology. This document synthesizes data from peer-reviewed literature and patent filings to offer a comprehensive overview, complete with detailed experimental protocols and mechanistic diagrams, for professionals engaged in drug discovery and development.

Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear recurrently in bioactive molecules targeting a range of biological entities. The this compound structure represents such a scaffold. Its utility stems from a combination of favorable physicochemical properties and synthetic accessibility.

Core Chemical Structure and Properties

The molecule, with the chemical formula C₁₀H₁₃N₃O₂, consists of a piperidine ring N-substituted with a pyrimidin-2-yl group and C-substituted at the 4-position with a carboxylic acid.[1]

  • Piperidine Ring: Provides a conformationally constrained, non-aromatic saturated core. This rigidity is often crucial for precise orientation within a target's binding pocket. The nitrogen atom serves as a key point for substitution.

  • Pyrimidine Ring: A nitrogen-containing heterocycle that can participate in crucial hydrogen bonding interactions with protein residues. Its electron-deficient nature also influences the overall electronic profile of the molecule.

  • Carboxylic Acid Group: Offers a versatile handle for synthetic elaboration. It can be readily converted into amides, esters, or other functional groups, allowing for extensive Structure-Activity Relationship (SAR) studies and optimization of pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
CAS Number 303144-44-7
IUPAC Name This compound
Rationale for Use in Medicinal Chemistry

The combination of these three components makes the scaffold an ideal starting point for library synthesis. The piperidine core offers a three-dimensional character often lacking in flat, aromatic screening compounds. The pyrimidine provides key interactions for anchoring within a binding site, while the carboxylic acid is the primary vector for diversification to explore chemical space and optimize for potency, selectivity, and drug-like properties.

Primary Application: Fatty Acid Amide Hydrolase (FAAH) Inhibition

One of the most significant applications of this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH).

FAAH: A Key Therapeutic Target

FAAH is an integral membrane-bound serine hydrolase responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2][3] By hydrolyzing AEA, FAAH terminates its signaling activity at cannabinoid receptors (CB1 and CB2).[3] Inhibition of FAAH leads to an increase in the endogenous levels of AEA and other related lipids, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[3][4] This indirect modulation of the endocannabinoid system is a highly attractive therapeutic strategy, as it may avoid the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[2]

Mechanism of Irreversible Inhibition by Urea Derivatives

Many potent FAAH inhibitors are urea-based compounds that act as irreversible, covalent modifiers of the enzyme.[5] FAAH possesses an unusual Ser-Ser-Lys catalytic triad.[2] The catalytic nucleophile, Ser241, attacks the carbonyl carbon of the inhibitor's urea moiety. This leads to the formation of a carbamoylated enzyme, displacing a leaving group (typically an amine) and rendering the enzyme inactive.[4][5] The piperidine/piperazine urea scaffold has been shown to be particularly effective, as the ring's conformational constraint may pre-organize the urea functionality for optimal interaction with the catalytic serine residue.[4]

FAAH_Inhibition cluster_0 Inhibition Pathway FAAH FAAH Active Site (Ser241-OH) Intermediate Tetrahedral Intermediate FAAH->Intermediate Nucleophilic Attack Inhibitor Piperidine-Urea Inhibitor (R-NH-CO-NH-Ar) Inhibitor->Intermediate Inactive_FAAH Carbamoylated FAAH (FAAH-Ser241-O-CO-NH-R) Intermediate->Inactive_FAAH Collapse Leaving_Group Leaving Group (Ar-NH2) Intermediate->Leaving_Group Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Akt Inhibitor (Derived from Scaffold) Inhibitor->Akt INHIBITS

Caption: Simplified PI3K/Akt signaling pathway showing the point of intervention.

Key Experimental Methodologies

To fully appreciate the utility of this scaffold, it is essential to understand the experimental workflows used to synthesize it and evaluate its derivatives.

General Synthetic Scheme for Scaffold Elaboration

The synthesis of functionalized derivatives typically begins with the core this compound. The following workflow illustrates its conversion into a urea-based FAAH inhibitor.

Synthesis_Workflow Start 1-(Pyrimidin-2-yl)piperidine- 4-carboxylic Acid Step1 Amide Coupling (e.g., HATU, DIPEA, Amine R1-NH2) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Conversion to Urea (e.g., Phosgene equivalent, Amine R2-NH2) Intermediate1->Step2 FinalProduct Final Urea-based FAAH Inhibitor Step2->FinalProduct

Caption: General workflow for elaborating the core scaffold.

Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a standard, reliable method for assessing the inhibitory potency of compounds derived from the scaffold against human FAAH. The causality for this experimental design is to quantify the reduction in enzyme velocity in the presence of an inhibitor, allowing for the calculation of an IC₅₀ value.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Recombinant human FAAH enzyme.

  • Assay Buffer: Tris-HCl (50 mM, pH 9.0), 1 mM EDTA.

  • Fluorogenic Substrate: N-(4-pyridinylmethyl)-7-(2-oxo-2H-pyran-4-yl)heptanamide (or similar).

  • Test Compounds (dissolved in DMSO).

  • Positive Control: A known FAAH inhibitor (e.g., PF-3845).

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation/Emission appropriate for substrate).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. A typical starting concentration is 10 mM.

  • Plate Layout:

    • Add 2 µL of DMSO to "No Inhibitor" (100% activity) wells.

    • Add 2 µL of DMSO to "Background" (no enzyme) wells.

    • Add 2 µL of the appropriate compound dilution to the "Test Compound" wells.

  • Enzyme Addition: Add 98 µL of FAAH enzyme diluted in Assay Buffer to all wells except the "Background" wells. Add 98 µL of Assay Buffer alone to the "Background" wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add 100 µL of the fluorogenic substrate (pre-warmed to 30°C) to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence every minute for 30 minutes. The rate of fluorescence increase is directly proportional to enzyme activity.

  • Data Analysis (Self-Validation):

    • Subtract the background fluorescence rate from all other wells.

    • Normalize the data by setting the average rate of the "No Inhibitor" wells to 100% activity and the "Background" wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The positive control must yield an IC₅₀ value within the expected range for the assay to be considered valid.

Conclusion and Future Perspectives

The this compound scaffold has firmly established its value in modern drug discovery. Its primary strength is not as a final therapeutic agent but as a foundational structure that provides an optimal blend of rigidity, synthetic tractability, and key pharmacophoric features. Its successful application in the development of potent FAAH and protein kinase inhibitors underscores its privileged status.

Future efforts will likely focus on expanding the diversity of substituents on both the pyrimidine and piperidine rings to target other enzyme classes. The inherent versatility of the carboxylic acid handle ensures that this scaffold will remain a valuable tool for medicinal chemists aiming to generate novel, potent, and selective small molecule therapeutics for a wide range of human diseases. The continued exploration of this chemical space promises to yield next-generation drug candidates with improved efficacy and safety profiles.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Google Patents. (2015). WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein.
  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(5), 1687–1707. Available from: [Link]

  • Aslam, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2349. Available from: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4084-4097. Available from: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved January 11, 2026, from [Link]

  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. Available from: [Link]

  • Johnson, D. S., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(11), 929-934. Available from: [Link]

  • ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Retrieved January 11, 2026, from [Link]

  • Siracusa, M. A., & Salerno, L. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 15(3), 304. Available from: [Link]

  • Favia, A. D., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 22(23), 7069-7072. Available from: [Link]

  • PubMed. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved January 11, 2026, from [Link]

  • Vandevoorde, S., & Lambert, D. M. (2008). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry, 51(23), 7345-7360. Available from: [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(6), 665-680. Available from: [Link]

  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. (2016). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • ResearchGate. (n.d.). Structures of representative piperidine urea based FAAH inhibitors. Retrieved January 11, 2026, from [Link]

  • InChI. (n.d.). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action for the synthetic compound 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from extensive structure-activity relationship (SAR) studies of analogous compounds. The available data strongly suggest that this compound functions as an ATP-competitive inhibitor of protein kinases, with a high likelihood of targeting the PI3K/Akt signaling pathway. This guide will delve into the molecular basis for this hypothesis, outline the key components of the implicated signaling cascade, and provide detailed experimental protocols for the validation of this mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and cancer therapeutics.

Introduction and Compound Profile

This compound (PubChem CID: 2767267) is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety.[1] While this specific molecule is commercially available and has been utilized as a synthetic intermediate in the development of deubiquitylating enzyme (DUB) inhibitors and other bioactive molecules, its intrinsic pharmacological activity has not been extensively characterized in publicly available literature.[2]

The structural architecture of this compound, however, places it within a well-studied class of molecules known to exhibit potent inhibitory activity against various protein kinases. The pyrimidine scaffold is a bioisostere of the adenine base in ATP, making it a privileged structure for designing ATP-competitive kinase inhibitors.[3] Numerous clinically relevant kinase inhibitors are built upon pyrimidine or related heterocyclic cores.[4] This guide will, therefore, proceed with the robust hypothesis that the primary mechanism of action for this compound is the inhibition of one or more protein kinases.

Compound Properties:

PropertyValue
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name 1-pyrimidin-2-ylpiperidine-4-carboxylic acid
CAS Number 303144-44-7

The PI3K/Akt Signaling Pathway: A Probable Target

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components highly attractive targets for therapeutic intervention.[5]

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[1] Its activation is initiated by growth factors or other stimuli that lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. Akt is then recruited to the cell membrane and subsequently phosphorylated and activated.[6] Once active, Akt phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.

Given the prevalence of the pyrimidinyl-piperidine scaffold in potent and selective Akt inhibitors, it is highly probable that this compound exerts its biological effects through the modulation of this pathway.[5]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylates & Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellResponse Cell Growth, Proliferation, Survival, Metabolism Downstream->CellResponse Leads to Inhibitor 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid Inhibitor->Akt Inhibits (ATP-Competitive) ATP_Competitive_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound Kinase_A Kinase Product_A Phosphorylated Substrate Kinase_A->Product_A Phosphorylates ADP_A ADP Kinase_A->ADP_A ATP_A ATP ATP_A->Kinase_A Binds to Active Site Substrate_A Substrate Protein Substrate_A->Kinase_A Kinase_B Kinase Substrate_B Substrate Protein Kinase_B->Substrate_B No Phosphorylation Inhibitor_B 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid Inhibitor_B->Kinase_B Competitively Binds to Active Site ATP_B ATP ATP_B->Kinase_B Binding Blocked Substrate_B->Kinase_B Kinase_Inhibition_Assay_Workflow Start Start Prepare Prepare Reagents: - Compound Dilutions - Kinase, Substrate, ATP Start->Prepare Dispense Dispense Compound/Vehicle and Kinase into Microplate Prepare->Dispense Incubate1 Pre-incubate to Allow Inhibitor Binding Dispense->Incubate1 Initiate Initiate Reaction with ATP and Substrate Incubate1->Initiate Incubate2 Incubate for Kinase Reaction Initiate->Incubate2 Stop Stop Reaction (e.g., with EDTA) Incubate2->Stop Detect Add Detection Reagents (e.g., TR-FRET, Luminescence) Stop->Detect Read Read Plate Detect->Read Analyze Analyze Data and Calculate IC50 Read->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro kinase inhibition assay.

Cellular Assay for Akt Pathway Modulation

This assay determines if the compound can inhibit the Akt signaling pathway within a cellular context.

Principle: A common method is to measure the phosphorylation of a downstream substrate of Akt, such as GSK3β, in cells treated with the inhibitor. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase (Akt).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line with a known active PI3K/Akt pathway (e.g., BT474 breast cancer cells) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (Western Blot or ELISA):

    • For ELISA: Coat a microplate with a capture antibody for the total substrate protein (e.g., total GSK3β). Add the cell lysates to the wells. Detect the phosphorylated substrate using a specific anti-phospho-substrate antibody (e.g., anti-phospho-GSK3β) conjugated to a detection enzyme (e.g., HRP). Add a substrate for the enzyme and measure the resulting signal.

    • For Western Blot: Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against both the phosphorylated substrate (e.g., p-GSK3β) and the total substrate (as a loading control). Then, probe with appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to the total substrate.

    • Determine the IC50 value for the inhibition of substrate phosphorylation in the cells.

Expected Outcome: A dose-dependent reduction in the phosphorylation of Akt substrates in treated cells would confirm that the compound engages and inhibits the Akt pathway in a cellular environment.

Concluding Remarks and Future Directions

The structural features of this compound, particularly the presence of the ATP-mimicking pyrimidine ring, provide a strong rationale for its proposed mechanism of action as a protein kinase inhibitor. The extensive body of literature on analogous compounds further supports the hypothesis that it likely targets the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

While this guide presents a scientifically robust and well-supported hypothesis, it is imperative that the proposed mechanism be confirmed through direct experimental validation. The protocols outlined herein provide a clear roadmap for such a validation effort. Future research should focus on determining the specific kinase or kinases that are potently inhibited by this compound, elucidating its selectivity profile across the kinome, and evaluating its anti-proliferative effects in relevant cancer cell lines. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

  • Akt inhibitors: mechanism of action and implications for anticancer therapeutics.
  • 1-CYANO-PYRROLIDINE DERIVATIVES AS DBU INHIBITORS.
  • PI3K / Akt Signaling. Cell Signaling Technology.
  • Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). Taylor & Francis Online.
  • 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLOS ONE.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR P
  • Akt Inhibitors. Santa Cruz Biotechnology.
  • Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap. Bentham Science.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry.
  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT.
  • Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap.
  • Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. MDPI.
  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT.
  • Pharmaceutical compounds.
  • Akt/PKB Cell Signaling P
  • Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. AACR Journals.
  • Protein kinase B inhibitors.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Novel Continuous and Homogeneous Assay for Discovery of AKT Inhibitors. AssayQuant.
  • Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis. PubMed Central.
  • Application Notes and Protocols for Studying the Akt P
  • AKT1 Assay Kit. BPS Bioscience.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science.
  • Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry.
  • Pyrrolopyrimidines. ScienceDirect.
  • Processes for the preparation of azd5363 and novel intermediate used therein.
  • WO 2019/046491 A1.

Sources

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid: Synthesis, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a significant "privileged structure" in modern medicinal chemistry. It merges the biologically versatile pyrimidine ring with the conformationally constrained piperidine-4-carboxylic acid moiety, creating a framework ripe for developing novel therapeutic agents. Pyrimidine derivatives are known to possess a wide array of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] Similarly, the piperidine core is a cornerstone in drug design, offering a rigid scaffold to orient functional groups in three-dimensional space.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing synthetic methodologies, robust analytical characterization techniques, and a survey of the known and potential biological applications of this compound class, with a particular focus on its role in developing targeted therapies like kinase inhibitors.

Section 1: The 1-(Pyrimidin-2-yl)piperidine Scaffold: A Molecular Blueprint

The Chemical Architecture

The core structure, this compound, is a synergistic fusion of three key chemical motifs:

  • The Pyrimidine Ring: An electron-deficient diazine, the pyrimidine ring acts as a versatile hydrogen bond acceptor and can engage in π-stacking interactions. Its substitution pattern allows for fine-tuning of electronic properties and provides vectors for further chemical modification.

  • The Piperidine Ring: A saturated heterocycle, the piperidine ring introduces a degree of conformational rigidity. The chair conformation places substituents in defined axial or equatorial positions, which is critical for precise interaction with biological targets.

  • The Carboxylic Acid: This functional group serves as a crucial interaction point, often acting as a hydrogen bond donor/acceptor or forming salt bridges with basic residues (like lysine or arginine) in protein active sites. It also provides a handle for further derivatization into esters, amides, or other functional groups to modulate properties like cell permeability and metabolic stability.

Significance in Medicinal Chemistry

This scaffold's value lies in its proven success. Analogs and derivatives have been developed into potent and selective inhibitors of critical cellular targets. A notable example is the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as highly selective inhibitors of Protein Kinase B (Akt), a central node in cell survival signaling pathways often deregulated in cancer.[4] The parent piperidine-4-carboxylic acid (isonipecotic acid) is a known partial agonist of the GABA-A receptor, highlighting the inherent bioactivity of the piperidine portion.[5]

Physicochemical Properties of the Core Molecule

The fundamental properties of the parent compound provide a baseline for designing derivatives.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 303144-44-7PubChem
Molecular Formula C₁₀H₁₃N₃O₂PubChem
Molecular Weight 207.23 g/mol PubChem
Canonical SMILES C1CN(CCC1C(=O)O)C2=NC=CC=N2PubChem
InChI Key VLDJSCNXMDSQDR-UHFFFAOYSA-NPubChem

[Data sourced from PubChem CID 2767267][6]

Section 2: Synthetic Strategies and Methodologies

The synthesis of this scaffold and its derivatives is accessible through established organic chemistry reactions, primarily centered on forming the crucial C-N bond between the two heterocyclic rings.

Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most direct and widely employed strategy is the SNAr reaction between a halo-pyrimidine and a piperidine derivative.

Causality of the Method: This reaction is highly effective due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a good leaving group (typically chlorine). The nitrogen atom of the piperidine ring acts as a potent nucleophile, readily displacing the halide to form the desired product. The reaction is often facilitated by a non-nucleophilic base to scavenge the generated acid (e.g., HCl).

This protocol describes the synthesis of the ethyl ester, a common intermediate that protects the carboxylic acid and improves solubility in organic solvents.

  • Reagent Preparation: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction Initiation: Add 2-chloropyrimidine (1.1 eq) to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are required to overcome the activation energy for the SNAr reaction. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Isolation: Cool the mixture to room temperature and pour it into cold water. The product often precipitates or can be extracted with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl ester.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, the resulting ester can be hydrolyzed using aqueous base (e.g., LiOH or NaOH) in a solvent mixture like THF/water, followed by acidic work-up to protonate the carboxylate.

G R1 2-Chloropyrimidine P1 Ethyl 1-(Pyrimidin-2-yl)piperidine-4-carboxylate R1->P1 R2 Ethyl Piperidine-4-carboxylate R2->P1 C1 DIPEA (Base) DMF (Solvent) 80-100 °C C1->P1 P2 This compound P1->P2 LiOH, THF/H₂O

Caption: SNAr synthesis of the core scaffold.

Derivatization Strategies

The true power of this scaffold lies in its capacity for diversification to explore structure-activity relationships (SAR).

The carboxylic acid is the most common point of modification.

  • Amidation: Coupling the acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) is a cornerstone of library synthesis. This allows for the introduction of various functional groups to probe for new interactions with the biological target. This strategy was successfully used to identify orally bioavailable Akt inhibitors.[4]

  • Esterification: Converting the acid to esters can improve cell permeability and modulate pharmacokinetic properties.

  • Reduction: Reduction of the carboxylic acid to a primary alcohol (using reagents like LiAlH₄ or BH₃) provides a neutral derivative and a new point for further functionalization (e.g., ether formation).

G Core Core Acid Scaffold Amide Amide Derivatives Core->Amide R-NH₂, HATU Ester Ester Derivatives Core->Ester R-OH, H⁺ Alcohol Alcohol Analog Core->Alcohol LiAlH₄

Caption: Primary derivatization routes from the carboxylic acid.

Section 3: Analytical Characterization and Quality Control

Rigorous structural confirmation and purity assessment are non-negotiable for generating reliable biological data.

Spectroscopic and Spectrometric Methods

A combination of techniques is required for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see characteristic signals for the pyrimidine ring protons (typically in the aromatic region, >6.5 ppm), along with the aliphatic protons of the piperidine ring. The methine proton at the C4 position of the piperidine will be a key signal.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid will appear far downfield (~170-180 ppm). The carbons of the pyrimidine ring will be in the aromatic region, and the aliphatic carbons of the piperidine ring will be upfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used to confirm the molecular weight by observing the [M+H]⁺ or [M-H]⁻ ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches for the pyrimidine ring (~1550-1600 cm⁻¹).

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC, typically with a C18 column. A gradient elution method using water and acetonitrile (both often containing 0.1% TFA or formic acid) is standard. Purity should be >95% for use in biological assays.

Summary of Expected Analytical Data
TechniqueExpected Result for this compound
HRMS Calculated for C₁₀H₁₄N₃O₂ [M+H]⁺: 208.1081; Found: 208.10XX
¹H NMR Signals corresponding to pyrimidine protons (e.g., ~8.3 ppm, doublet; ~6.6 ppm, triplet), and piperidine protons (~1.8-4.8 ppm). A broad singlet for the COOH proton.
¹³C NMR Signals for the carbonyl carbon (~176 ppm), pyrimidine carbons (~158, 157, 110 ppm), and piperidine carbons (~44, 41, 28 ppm).
HPLC A single major peak with >95% purity under standard reverse-phase conditions.

Section 4: Biological Activity and Therapeutic Applications

The true value of this scaffold is realized in its biological applications, which span multiple therapeutic areas.

Known Biological Target: Protein Kinase B (Akt)

The most well-documented application of this scaffold is in the development of Akt inhibitors for oncology. Akt is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. Its overactivation is a hallmark of many human cancers.

  • Mechanism of Action: Derivatives based on the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core act as ATP-competitive inhibitors. They bind to the hinge region of the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

  • Key SAR Insights: Research has shown that converting the carboxylic acid to specific carboxamides was critical for achieving oral bioavailability and in vivo efficacy.[4] This highlights the importance of the derivatization strategies discussed in Section 2.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor Scaffold-Based Inhibitor Inhibitor->Akt Blocks ATP Binding

Caption: Inhibition of the Akt signaling pathway.

Potential Therapeutic Areas

Based on the activities of related pyrimidine and piperidine compounds, this scaffold holds promise in other areas:

  • Neuroscience: The inherent GABAA receptor activity of the piperidine-4-carboxylic acid moiety suggests potential for developing CNS-active agents.[5] Furthermore, related piperidine-4-carboxamide derivatives have been explored as dopamine reuptake inhibitors.[7]

  • Infectious Diseases: The pyrimidine core is found in numerous antibacterial and antiviral drugs.[1] Screening libraries of these derivatives against bacterial or viral targets could yield new leads.

  • Inflammatory Diseases: Many pyrimidine derivatives have demonstrated significant anti-inflammatory activity, making this a promising area for investigation.[1]

Section 5: Future Directions and Outlook

The this compound scaffold remains a fertile ground for discovery. Future research should focus on:

  • Exploring New Target Classes: Moving beyond kinases, libraries based on this scaffold should be screened against other enzyme families, such as proteases, epigenetic targets, and GPCRs.

  • Advanced Drug Delivery: Incorporating these molecules into advanced drug modalities, such as antibody-drug conjugates (ADCs) or targeted protein degraders (e.g., PROTACs), could enhance their therapeutic index.

  • Systematic SAR Studies: A systematic exploration of substitutions on both the pyrimidine and piperidine rings is needed to build a comprehensive understanding of the SAR for various biological targets.

By leveraging the synthetic tractability and proven biological relevance of this scaffold, researchers are well-positioned to develop the next generation of targeted therapeutics.

References

  • Title: Scheme 1. General strategy for the synthesis of piperidine derivatives. Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: ACS Publications URL: [Link]

  • Title: Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives Source: Lupine Publishers URL: [Link]

  • Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Isonipecotic acid Source: Wikipedia URL: [Link]

  • Title: PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW Source: PharmaTutor URL: [Link]

  • Title: New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors Source: Usiena AIR URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice Source: ResearchGate URL: [Link]

  • Title: AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES Source: ResearchGate URL: [Link]

Sources

The Lynchpin Scaffold: A Technical Guide to 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for selective and potent kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. Within the vast landscape of kinase inhibitor scaffolds, the 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid core has emerged as a privileged structure, serving as a foundational building block for a new generation of targeted therapies. This technical guide provides an in-depth exploration of this versatile scaffold, focusing on its application in the development of inhibitors for the serine/threonine kinase Akt (Protein Kinase B), a central node in cellular signaling pathways that is frequently dysregulated in cancer. We will delve into the rationale behind its use, synthetic strategies for derivatization, detailed protocols for biochemical and cellular characterization, and a discussion of the structure-activity relationships that govern the potency and selectivity of its analogues.

Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold

The this compound moiety represents a confluence of desirable properties for kinase inhibitor design. The pyrimidine ring is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket. The piperidine ring provides a three-dimensional framework that allows for the precise positioning of substituents to explore various pockets within the kinase domain, thereby influencing potency and selectivity. Finally, the carboxylic acid at the 4-position of the piperidine serves as a versatile chemical handle for the introduction of diverse functional groups, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.

While this compound itself is not a potent kinase inhibitor, its true value lies in its role as a key intermediate in the synthesis of highly active molecules. A prime example is the development of ATP-competitive inhibitors of Akt, where the simple pyrimidine is often elaborated into a more complex heterocyclic system, such as a 7H-pyrrolo[2,3-d]pyrimidine, to enhance interactions with the target kinase.[1][2]

The Akt Signaling Pathway: A High-Value Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway is a frequent event in human cancers, making its components, particularly Akt, highly attractive targets for therapeutic intervention.

Akt exists in three isoforms (Akt1, Akt2, and Akt3) and its activation is a multi-step process initiated by growth factor signaling. This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, which recruits Akt. Subsequent phosphorylation at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), results in full kinase activation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates Inhibitor 1-(Pyrimidin-2-Yl)Piperidine-4- Carboxylic Acid Derivatives (e.g., AZD5363) Inhibitor->Akt Inhibits (ATP-Competitive) Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: The PI3K/Akt signaling pathway and the point of inhibition.

Synthetic Strategies: From Scaffold to Potent Inhibitor

The synthesis of potent Akt inhibitors based on the this compound scaffold typically involves a multi-step process. A key transformation is the elaboration of the pyrimidine ring to a 7H-pyrrolo[2,3-d]pyrimidine system, which has been shown to be crucial for high-affinity binding to the Akt kinase domain. The following workflow outlines a general synthetic approach to a key intermediate, 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, which can then be further derivatized to yield active compounds like AZD5363.

Synthesis_Workflow Start 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid precursor Step1 Introduction of Pyrrolo[2,3-d]pyrimidine Start->Step1 Intermediate1 4-(tert-butoxycarbonylamino)-1- (7H-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxylic acid Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa- 1,8-diazaspiro[4.5]decane-2,4-dione Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final Final Active Inhibitor (e.g., AZD5363) Step3->Final

Figure 2: General synthetic workflow for Akt inhibitor development.
Exemplary Synthetic Protocol: Towards AZD5363

The synthesis of the clinical candidate AZD5363 serves as an excellent case study. While the direct synthesis from this compound is not explicitly detailed in a single publication, a plausible route can be constructed from related literature. A key intermediate is 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid.

Step 1: Cyclization of the Piperidine Intermediate [4]

  • To a stirred solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.3 mol. eq) in acetonitrile (10.0 rel. vols), add N-methylmorpholine (1.3 mol. eq) at 22-25°C.

  • Stir the reaction for 10 minutes at 22-25°C.

  • Add 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 mol. eq) and heat the reaction mixture to 45-50°C.

  • Stir the mixture for 6-8 hours at 45-50°C and then cool to 22-25°C.

  • The resulting product, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, can be isolated by filtration.

Step 2: Amide Coupling to Yield AZD5363 [4]

  • The cyclized intermediate, 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, is reacted with (S)-3-amino-3-(4-chlorophenyl)propan-1-ol in the presence of a suitable base.

  • The reaction is typically carried out in a polar aprotic solvent.

  • Following the reaction, the final product, AZD5363, can be isolated and purified, often as a salt.

Biochemical and Cellular Evaluation: A Step-by-Step Guide

Once synthesized, novel derivatives must be rigorously evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target effects in a more physiological context.

Biochemical Kinase Inhibition Assay (Radiometric)

This traditional and robust method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.[5][6]

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. For a 20 µL reaction, this typically consists of:

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

    • Substrate peptide (e.g., a peptide containing an Akt consensus sequence).

    • The purified Akt enzyme.

    • The test compound dissolved in DMSO (final DMSO concentration should be kept low, e.g., <1%).

  • Initiation: Initiate the reaction by adding the ATP mixture, which includes unlabeled ATP and (γ-³²P)-ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide.

  • Washing: Wash the membrane extensively to remove unincorporated (γ-³²P)-ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Akt Phosphorylation

This assay determines the ability of a compound to inhibit Akt activity within intact cells by measuring the phosphorylation of Akt or its downstream substrates.[1][7][8]

Protocol:

  • Cell Culture and Treatment: Plate cancer cells known to have an active PI3K/Akt pathway (e.g., BT474, LNCaP) and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) or a phosphorylated downstream substrate (e.g., anti-p-GSK3β Ser9).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Akt or another loading control protein (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

Structure-Activity Relationship (SAR) and Kinome Selectivity

Systematic modification of the this compound scaffold has yielded valuable insights into the SAR for Akt inhibition. The data below for AZD5363, a prominent derivative, illustrates the high potency and selectivity that can be achieved.[2][9]

KinaseAZD5363 IC₅₀ (nM)Notes
Akt1 <10 Primary Target
Akt2 <10 Primary Target
Akt3 <10 Primary Target
PKA>100Demonstrates selectivity over a closely related AGC kinase.
ROCK>100Higher selectivity compared to earlier analogues.
p70S6K~50Some activity against another AGC family member.

Table 1: Kinase inhibitory profile of AZD5363. Data compiled from multiple sources.[2][9]

The development of potent inhibitors from the this compound scaffold often involves key modifications:

  • Elaboration of the Pyrimidine: As mentioned, extending the pyrimidine to a 7H-pyrrolo[2,3-d]pyrimidine enhances hinge-binding interactions.

  • Substitution at the Piperidine 4-position: The carboxylic acid is typically converted to a carboxamide. The nature of the substituent on the amide nitrogen is critical for potency and can be optimized to interact with specific pockets in the kinase active site.

  • Stereochemistry: The stereochemistry of substituents can have a profound impact on activity, as seen in the development of AZD5363.[10]

In Vivo Efficacy and Pharmacokinetics

The ultimate test of a kinase inhibitor's potential is its performance in vivo. Derivatives of the this compound scaffold, such as AZD5363, have demonstrated promising preclinical in vivo activity.[2][9][11]

  • Pharmacodynamics: Oral administration of AZD5363 in tumor-bearing mice leads to a dose-dependent reduction in the phosphorylation of Akt substrates (e.g., PRAS40, GSK3β) in xenograft tissues.[9][12]

  • Antitumor Activity: Chronic oral dosing of AZD5363 has been shown to cause dose-dependent inhibition of tumor growth in various xenograft models.[2][11]

  • Combination Therapy: The antitumor activity of standard-of-care agents like docetaxel and trastuzumab can be significantly enhanced when combined with AZD5363 in relevant preclinical models.[9]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. Its inherent properties, including a hinge-binding motif and a versatile chemical handle for derivatization, have enabled the generation of clinical candidates targeting the critical Akt signaling pathway. The continued exploration of this scaffold, guided by rational drug design and a deep understanding of kinase biology, holds significant promise for the discovery of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. Future efforts will likely focus on further optimizing selectivity, improving pharmacokinetic profiles, and exploring novel derivatizations to target other kinase families.

References

  • Yuan, J., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
  • AstraZeneca. (2026). AZD5363. AstraZeneca Open Innovation. [Link]

  • Google Patents. (2018).
  • theMednet. (n.d.). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. [Link]

  • ResearchGate. (2015). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. [Link]

  • University of Manchester Research Explorer. (n.d.). Preclinical pharmacology of AZD5363, an inhibitor of AKT: Pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • PubMed Central. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • Precision Gaze. (2021).
  • PubMed. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • PubMed Central. (2012). A high-throughput radiometric kinase assay.
  • Abnova. (n.d.). Akt Activity Assay Kit.
  • ResearchGate. (n.d.). IC 50 values of the test compounds determined against a number of different forms of Akt. [a]. [Link]

  • PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

  • PubMed. (2021). Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. [Link]

  • PubMed Central. (2017). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones.

Sources

The Ascendant Role of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of heterocyclic chemistry and drug discovery has yielded numerous scaffolds of profound therapeutic relevance. Among these, the 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid core has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this versatile molecule, from its rational synthesis to its applications in medicinal chemistry. We will dissect the strategic considerations underpinning its synthesis, elucidate its physicochemical properties, and delve into the current understanding of its mechanism of action and structure-activity relationships, drawing upon data from analogous compounds to illuminate its potential. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive resource to facilitate the exploration and exploitation of this promising chemical entity.

Introduction: A Privileged Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] Its saturated, six-membered heterocyclic structure provides a versatile, three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] When coupled with a pyrimidine ring, a key component of nucleobases and a privileged heterocycle in its own right, the resulting 1-(pyrimidin-2-yl)piperidine moiety offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability.[3] The addition of a carboxylic acid at the 4-position of the piperidine ring introduces a critical functional handle for further chemical modification and can play a crucial role in target engagement through ionic interactions or hydrogen bonding.

This guide focuses on the parent compound, this compound, a molecule that, while not extensively studied in isolation, represents a core structural motif in a growing number of biologically active compounds. We will explore its synthesis, based on established chemical principles, and then, by examining its close analogs, we will infer its potential biological targets and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound is predicated on a well-established reaction in heterocyclic chemistry: the nucleophilic aromatic substitution (SNAr). This approach leverages the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of a suitable leaving group by a nucleophile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a 2-halopyrimidine (such as 2-chloropyrimidine) and a piperidine-4-carboxylic acid derivative. To facilitate the reaction and subsequent purification, the carboxylic acid is typically protected as an ester, for instance, ethyl isonipecotate (ethyl piperidine-4-carboxylate).

G Target This compound Intermediate Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate Target->Intermediate Ester Hydrolysis Reactant1 2-Chloropyrimidine Intermediate->Reactant1 SNAr Reaction Reactant2 Ethyl Piperidine-4-Carboxylate (Ethyl Isonipecotate) Intermediate->Reactant2 SNAr Reaction

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

The synthesis can be conceptualized as a two-step process: the initial SNAr reaction to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate

This reaction involves the nucleophilic attack of the secondary amine of ethyl piperidine-4-carboxylate on the electron-deficient C2 position of 2-chloropyrimidine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

  • Materials:

    • 2-Chloropyrimidine

    • Ethyl piperidine-4-carboxylate[4]

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) and DIPEA (1.2 eq) in anhydrous DMF, add 2-chloropyrimidine (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate.[5]

Step 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add an aqueous solution of LiOH (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O₂PubChem
Molecular Weight207.23 g/mol PubChem
XLogP30.7PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count2PubChem

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively published, the broader class of pyrimidinyl-piperidine and pyrimidinyl-piperazine derivatives has shown significant activity against a range of biological targets. By analyzing these related compounds, we can infer the potential therapeutic applications and key structural features for activity.

Potential Biological Targets
  • Monoamine Oxidase A (MAO-A) Inhibition: A study on novel 1-(2-pyrimidin-2-yl)piperazine derivatives revealed potent and selective inhibition of MAO-A.[3] Given the structural similarity between piperazine and piperidine cores, it is plausible that this compound could also exhibit inhibitory activity against MAO-A, suggesting potential applications in the treatment of depression and other neurological disorders.

  • Kinase Inhibition: The pyrimidine ring is a well-known "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds with the backbone of the kinase hinge region. The piperidine-4-carboxylic acid moiety can then be functionalized to occupy other pockets of the ATP-binding site, leading to potent and selective inhibition. This suggests that derivatives of the title compound could be explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Antiviral Activity: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[6] The piperidine core can be modified to interfere with various stages of the viral life cycle. The pyrimidine moiety could further enhance antiviral activity through interactions with viral proteins or enzymes.

Inferred Structure-Activity Relationships

Based on studies of related compound series, several key SAR trends can be extrapolated:

  • The Pyrimidine Moiety: The 2-substituted pyrimidine is likely crucial for activity, with the nitrogen atoms participating in key hydrogen bonding interactions with the biological target. Substitution on the pyrimidine ring at the 4 and 6 positions can be explored to modulate potency and selectivity.

  • The Piperidine Core: The piperidine ring acts as a central scaffold, and its conformation can influence binding affinity. The stereochemistry of substituents on the piperidine ring can be critical for activity.

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position can serve as a key interaction point with the target protein, forming salt bridges or hydrogen bonds. It also provides a convenient point for further derivatization, for example, to form amides, which can explore additional binding pockets and improve pharmacokinetic properties.

G Core This compound Pyrimidine Pyrimidine Ring (Hinge Binding, H-Bonding) Core->Pyrimidine Piperidine Piperidine Scaffold (Conformational Control, Solubilizing Group) Core->Piperidine CarboxylicAcid Carboxylic Acid (Ionic/H-Bonding Interactions, Derivatization Point) Core->CarboxylicAcid Target Biological Target (e.g., Kinase, MAO-A) Pyrimidine->Target Interacts with Piperidine->Target Positions for optimal binding CarboxylicAcid->Target Interacts with

Caption: Key structural elements and their potential roles in biological activity.

Future Perspectives and Conclusion

This compound represents a highly versatile and promising scaffold for the development of novel therapeutics. Its straightforward synthesis and the presence of multiple points for chemical modification make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the following areas:

  • Elucidation of Specific Biological Targets: High-throughput screening of the parent compound and a library of its derivatives against a diverse panel of biological targets is warranted to identify novel activities.

  • Detailed Structure-Activity Relationship Studies: Systematic modification of the pyrimidine and piperidine rings, as well as derivatization of the carboxylic acid, will be crucial to optimize potency and selectivity for identified targets.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be essential to assess the drug-likeness of this scaffold and its derivatives.

References

  • Shao, Y., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). Source details not fully available.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Source details not fully available.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry, 12(40), 7994-8003.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). BenchChem.
  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193–202.
  • Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxyl
  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (2025). BenchChem.
  • (n.d.). RSC Medicinal Chemistry.
  • CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).
  • 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. (n.d.). ChemBK.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 297, 117765.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). Molecules, 17(11), 13391–13403.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). Bioorganic & Medicinal Chemistry Letters, 18(11), 3291–3295.
  • NZ240055A - Substituted 2-aminopyrimidine-4-carboxamide derivatives and pharmaceutical compositions. (n.d.).
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).
  • Ethyl piperidine-4-carboxyl
  • nucleophilic arom
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. (n.d.).

Sources

"1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, particularly solubility and stability, form the bedrock upon which successful formulation, analytical method development, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. While direct, publicly available experimental data for this specific molecule is limited, this document will synthesize foundational chemical principles with field-proven methodologies to offer researchers a robust framework for its characterization. Our focus will be on not just what to measure, but why specific experimental choices are critical for generating reliable and meaningful data.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is the logical starting point for any in-depth analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂PubChem[1]
Molecular Weight 207.23 g/mol PubChem[1]
CAS Number 303144-44-7PubChem[1]
Appearance White to off-white solid (typical for similar compounds)N/A

The structure of this compound, featuring a pyrimidine ring, a piperidine ring, and a carboxylic acid moiety, suggests a molecule with a degree of polarity and the potential for hydrogen bonding. These functional groups are the primary determinants of its solubility and stability behavior.

Aqueous and Solvent Solubility Profile

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The presence of both a basic pyrimidine ring and an acidic carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH.

Predicted Solubility Behavior

Based on its structure, we can anticipate the following:

  • Low Solubility at Isoelectric Point: At a pH where the molecule is neutral (zwitterionic), its solubility is likely to be at its minimum.

  • Increased Solubility in Acidic Media: At low pH, the pyrimidine ring and the nitrogen in the piperidine ring will be protonated, forming a cationic species that is more soluble in aqueous media.

  • Increased Solubility in Basic Media: At high pH, the carboxylic acid will be deprotonated, forming an anionic species that is also more soluble in aqueous media.

  • Organic Solvents: Solubility in organic solvents will likely be moderate, with better solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in non-polar solvents like hexane.

Experimental Protocol for Solubility Determination

To empirically determine the solubility profile, a robust and reproducible methodology is essential. The shake-flask method (ICH Q6A) is a gold-standard approach.

2.2.1 Materials and Equipment
  • This compound

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker bath

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Various buffer solutions (pH 2, 4, 6.8, 7.4, 9)

  • Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, hexane)

  • Vials and filtration apparatus (e.g., 0.22 µm syringe filters)

2.2.2 Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to vials containing each of the selected buffer solutions and organic solvents. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered samples to an appropriate concentration for analysis.

    • Quantify the concentration of the dissolved compound in each sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

The following diagram illustrates the workflow for determining solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis prep1 Add excess compound to solvent/buffer equil Agitate in shaker bath (e.g., 24-48h at 25°C) prep1->equil prep2 Create multiple vials for each solvent sample1 Withdraw supernatant equil->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify via HPLC sample3->sample4

Caption: Experimental workflow for solubility determination.

Illustrative Solubility Data Table

The following table presents a hypothetical but realistic solubility profile for this compound, which would be populated with the experimental data obtained from the protocol above.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
0.1 M HCl~1.225> 10
Phosphate Buffer4.5251.5
Phosphate Buffer7.4250.5
0.1 M NaOH~1325> 15
Water~7250.6
EthanolN/A252.0
DMSON/A25> 50

Stability Profile and Degradation Pathways

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products that may need to be monitored.

Predicted Stability and Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways:

  • Oxidative Degradation: The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[2]

  • Hydrolytic Degradation: While the core structure is generally stable, extreme pH and elevated temperatures could potentially lead to the cleavage of the bond between the pyrimidine and piperidine rings.

  • Photodegradation: Aromatic systems like pyrimidine can absorb UV light, which may initiate degradation through radical mechanisms.[2]

  • Thermal Degradation: At high temperatures, decarboxylation of the carboxylic acid group could occur.[2]

The following diagram illustrates a potential degradation pathway.

G cluster_stress cluster_products parent 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid stress1 Oxidative (e.g., H₂O₂) parent->stress1 leads to stress2 Hydrolytic (Acid/Base) parent->stress2 leads to stress3 Photolytic (UV/Vis Light) parent->stress3 leads to prod1 N-Oxide Formation stress1->prod1 prod2 Piperidine Ring Opening stress1->prod2 prod3 Pyrimidine Ring Degradation stress2->prod3

Caption: Potential degradation pathways under stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as outlined in ICH Q1A(R2).

3.2.1 Materials and Equipment
  • This compound

  • HPLC-MS system for separation and identification of degradants

  • Photostability chamber

  • Oven

  • pH meter

  • Reagents: HCl, NaOH, H₂O₂

3.2.2 Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[2]

    • Thermal Degradation: Expose a solid sample and the stock solution to heat (e.g., 80°C) in an oven.[2]

    • Photolytic Degradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[2]

  • Sample Analysis:

    • At various time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

    • Use mass spectrometry (MS) to identify the mass of any significant degradation products to aid in structure elucidation.

Illustrative Stability Data Summary

The results of the forced degradation study would be summarized as follows.

Stress ConditionReagent/ConditionTimeDegradation (%)Major Degradants (m/z)
Acid Hydrolysis0.1 M HCl, 80°C24 h< 5%N/A
Base Hydrolysis0.1 M NaOH, RT24 h~10%[M+H]+ 224
Oxidation3% H₂O₂, RT8 h~15%[M+H]+ 224 (N-oxide)
Thermal80°C (Solid)48 h< 2%N/A
PhotolyticICH Q1BN/A~8%[M+H]+ 206

Conclusion and Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data is not yet widely published, the provided protocols represent industry-standard methodologies for generating such critical information.

Key Recommendations for Researchers:

  • pH-Solubility Profile: It is imperative to determine the full pH-solubility profile to inform formulation strategies for both oral and parenteral administration.

  • Stability-Indicating Method: The development of a validated, stability-indicating HPLC method is a prerequisite for accurate stability assessment and quality control.

  • Degradant Identification: Any degradation product observed at a level of 0.1% or higher should be structurally characterized to assess potential toxicity.

By following these guidelines, researchers can build a robust data package for this compound, enabling informed decisions in the drug development process.

References

  • ChemBK. 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Available from: [Link]

Sources

Spectroscopic Characterization of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(Pyrimidin-2-Yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity of this molecule, featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety, gives rise to a distinct spectroscopic fingerprint. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights for researchers and scientists engaged in the synthesis, identification, and application of this compound.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of approximately 207.23 g/mol .[1] Its structure, confirmed by various chemical databases, consists of a piperidine ring substituted at the nitrogen atom with a pyrimidin-2-yl group, and a carboxylic acid group at the 4-position of the piperidine ring.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and piperidine rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrimidine H-4, H-6~8.3Doublet~4.7
Pyrimidine H-5~6.6Triplet~4.7
Piperidine H-2, H-6 (axial)~2.9 - 3.1Triplet of doublets
Piperidine H-2, H-6 (equatorial)~4.5 - 4.7Doublet of triplets
Piperidine H-4 (axial)~2.4 - 2.6Multiplet
Piperidine H-3, H-5 (axial)~1.6 - 1.8Multiplet
Piperidine H-3, H-5 (equatorial)~1.9 - 2.1Multiplet
Carboxylic Acid H>12.0Singlet (broad)

Interpretation:

  • Pyrimidine Protons: The protons on the pyrimidine ring are expected to be in the aromatic region. The two equivalent protons at positions 4 and 6 will appear as a doublet due to coupling with the proton at position 5. The proton at position 5 will appear as a triplet, being coupled to the two adjacent protons.

  • Piperidine Protons: The piperidine ring protons will exhibit more complex splitting patterns due to chair conformation and axial/equatorial positions. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are significantly deshielded due to the electron-withdrawing effect of the pyrimidine ring. The equatorial protons are typically found further downfield than the axial protons.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, often above 12 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O~175
Pyrimidine C-2~162
Pyrimidine C-4, C-6~157
Pyrimidine C-5~110
Piperidine C-2, C-6~45
Piperidine C-4~41
Piperidine C-3, C-5~29

Interpretation:

  • Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal.

  • Pyrimidine Carbons: The carbons of the pyrimidine ring will appear in the aromatic region, with the carbon attached to the piperidine nitrogen (C-2) being the most deshielded.

  • Piperidine Carbons: The carbons of the piperidine ring will be in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield of the piperidine signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods.

Expected Molecular Ion:

  • [M+H]⁺: m/z ≈ 208.1

  • [M-H]⁻: m/z ≈ 206.1

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely to proceed through several key pathways, primarily involving the loss of the carboxylic acid group and cleavage of the piperidine ring.

M [M+H]⁺ m/z = 208 A [M+H - H₂O]⁺ m/z = 190 M->A - H₂O B [M+H - COOH]⁺ m/z = 163 M->B - COOH C [C₅H₉N₂]⁺ m/z = 95 B->C - C₅H₄N₂ D [C₄H₅N₂]⁺ m/z = 79 B->D - C₆H₁₀

Figure 2: Predicted mass spectral fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • Loss of Water: A common initial fragmentation for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecular ion.

  • Loss of Carboxyl Group: Decarboxylation, the loss of the COOH group (45 Da), is another expected fragmentation pathway.

  • Piperidine Ring Cleavage: The resulting fragment after decarboxylation can undergo further fragmentation of the piperidine ring.

  • Pyrimidine Ring Fragments: Cleavage can also lead to fragments containing the pyrimidine ring. The pyrimidine ring itself is relatively stable, so fragments corresponding to the pyrimidinyl cation are anticipated.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment).

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or APCI source.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm the fragmentation pathway, perform a product ion scan on the molecular ion peak.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose a fragmentation mechanism.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR and MS data, along with the proposed fragmentation pathways, serve as a valuable resource for the identification and characterization of this compound. Experimental verification of this data is recommended for definitive structural confirmation. The methodologies outlined provide a solid foundation for researchers to obtain high-quality spectroscopic data for this and related molecules.

References

  • PubChem. This compound. Available at: [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

  • Thermo Fisher Scientific. 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. Available at: [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. International Journal of Spectroscopy. Available at: [Link]

  • PubChemLite. 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. Available at: [Link]

Sources

A Technical Guide to 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid: Sourcing, Purity, and Analytical Considerations for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid, a heterocyclic compound integrating the pyrimidine and piperidine pharmacophores, represents a significant building block in contemporary drug discovery and development. The pyrimidine ring is a cornerstone of nucleobases and is found in numerous therapeutic agents, while the piperidine motif is a prevalent scaffold in many biologically active molecules, prized for its conformational rigidity and synthetic tractability. The convergence of these two structural motifs in this compound creates a versatile platform for the synthesis of novel chemical entities with potential applications across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.

This technical guide provides a comprehensive overview of the commercial landscape for this important research chemical, with a focus on supplier diversity and achievable purity levels. Furthermore, it delves into the critical analytical methodologies required to verify its identity and quality, ensuring the integrity and reproducibility of downstream research and development activities.

Commercial Availability and Purity Specifications

A diverse range of chemical suppliers offer this compound, catering to various scales of research, from discovery chemistry to process development. The compound is typically available in quantities ranging from milligrams to kilograms. Purity is a critical parameter for any research chemical, and it is imperative for scientists to source materials that meet the stringent requirements of their experimental work. The most commonly available grades for this compound are ≥95% and ≥98%.

Below is a comparative summary of prominent commercial suppliers and their stated purity specifications. It is important to note that while this table provides a general overview, researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierStated PurityCAS NumberAdditional Notes
Thermo ScientificNot explicitly stated on product page, but typically offer high purity research chemicals.303144-44-7Available through Fisher Scientific.[1]
Santa Cruz BiotechnologyNot explicitly stated on product page, offered as hydrochloride salt.303144-44-7Marketed as a biochemical for proteomics research.[2]
Sigma-Aldrich (Merck)≥98%303144-44-7
Xiamen Equation Chemical Co., Ltd.Industrial Grade303144-44-7Listed on Echemi.[3]
Pi Chemicals System95%799283-92-4 (for 5-Bromo derivative)Example of a functionalized analog.
Amerigo Scientific95%93913-86-1 (for pyridin-4-yl analog)
United States BiologicalHighly Purified303144-44-7[4][5]
ChemScene≥95%923145-19-1 (for 4-Methoxy derivative)[6]

Note: The availability and specifications from suppliers can change. Direct inquiry and verification with the supplier are always recommended.

The Critical Role of Purity in Research and Drug Development

The purity of a chemical building block like this compound has profound implications for the validity and success of research and development endeavors. Impurities can arise from the synthetic route, including unreacted starting materials, by-products of side reactions, and residual solvents.

Potential Impact of Impurities:

  • Inaccurate Biological Data: Impurities with their own biological activity can lead to false positives or negatives in screening assays, confounding structure-activity relationship (SAR) studies.

  • Reduced Reaction Yields and Purity of Derivatives: Reactive impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of complex mixtures that are difficult to purify.

  • Toxicity and Off-Target Effects: In later stages of drug development, even trace impurities can have significant toxicological consequences.

  • Lack of Reproducibility: The presence of variable levels of impurities between different batches of starting material can lead to a lack of experimental reproducibility, a cornerstone of the scientific method.

Synthetic Considerations and Potential Impurities

A common synthetic approach to this compound involves the nucleophilic substitution reaction between a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and a piperidine-4-carboxylic acid derivative, often an ester to protect the carboxylic acid functionality. The reaction is typically carried out in the presence of a base. A subsequent hydrolysis step is then required to afford the final carboxylic acid.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products & Impurities 2-Halopyrimidine 2-Halopyrimidine (e.g., 2-Chloropyrimidine) Coupling Nucleophilic Substitution (Base, Solvent) 2-Halopyrimidine->Coupling PiperidineEster Piperidine-4-carboxylic acid ester PiperidineEster->Coupling Hydrolysis Ester Hydrolysis (Acid or Base) Coupling->Hydrolysis Impurity1 Unreacted 2-Halopyrimidine Coupling->Impurity1 Impurity2 Unreacted Piperidine Ester Coupling->Impurity2 Target 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid Hydrolysis->Target Impurity3 Hydrolysis Byproducts Hydrolysis->Impurity3 G Sample Sample Solution HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Chromatogram Chromatogram (Purity Assessment) Data_Acquisition->Chromatogram

Sources

An In-depth Technical Guide to the Safe Handling of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, use, and disposal of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid (CAS No. 303144-44-7) in a research and development setting. As a specialized heterocyclic compound, its unique chemical properties demand a rigorous and informed approach to laboratory safety. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in solid form or in solution.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a white solid compound with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of approximately 207.23 g/mol .[1][2] Its structure, featuring a piperidine ring, a pyrimidine ring, and a carboxylic acid moiety, dictates its reactivity and potential hazards.

PropertyValueSource
CAS Number 303144-44-7[2][3]
Molecular Formula C₁₀H₁₃N₃O₂[1][2]
Molecular Weight 207.23 g/mol [1][2]
Physical State Solid[1]
Appearance White[1]
Melting Point 100.6 - 102.1 °C[1]

The presence of the carboxylic acid group suggests acidic properties and potential incompatibility with bases.[3] The fine, solid nature of the compound at room temperature indicates a potential for aerosolization, making inhalation a primary route of exposure to consider.

Hazard Analysis and Toxicological Summary

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[2][3] The primary risks involve acute toxicity and irritation. A summary of its hazard classifications is essential for any researcher handling the material.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[1][3]

Expert Interpretation of Hazards:

  • Acute Toxicity (Category 4): This classification indicates that significant adverse health effects, and potentially lethality, can occur following a single exposure via ingestion, skin contact, or inhalation.[1][3] The causality stems from the compound's ability to interfere with biological processes once absorbed into the body. While specific toxicological data is not widely available, this classification necessitates stringent controls to prevent any direct contact.[4]

  • Skin and Eye Irritation (Category 2): The compound can cause inflammation, redness, and discomfort upon contact with the skin and serious, potentially damaging, irritation to the eyes.[1][3] This is a common property of complex organic molecules and carboxylic acids, which can disrupt cell membranes and trigger an inflammatory response.

  • Respiratory Irritation (STOT SE 3): As a fine powder, the compound can be easily inhaled, leading to irritation of the mucous membranes and upper respiratory tract.[2][4] This underscores the critical importance of using engineering controls like fume hoods to prevent aerosolization and inhalation.

Risk Assessment and Mitigation Workflow

A dynamic risk assessment is crucial before any experiment. The following workflow provides a logical process for evaluating and mitigating risks associated with handling this compound. The core principle is the "Hierarchy of Controls," which prioritizes the most effective measures.[5][6]

G cluster_0 Risk Assessment & Mitigation Strategy A 1. Procedure Review - What is the scale (mg, g, kg)? - What is the solvent? - What is the duration of handling? B 2. Hazard Identification - Review SDS for H & P statements. - Acute Toxicity? Irritant? A->B C 3. Control Selection (Hierarchy of Controls) B->C D Engineering Controls - Chemical Fume Hood? - Ventilated Balance Enclosure? C->D Most Effective E Administrative Controls - Designated work area? - SOPs reviewed? D->E F Personal Protective Equipment (PPE) - Nitrile Gloves? - Safety Goggles/Face Shield? - Lab Coat? E->F Least Effective G 4. Emergency Preparedness - Spill kit accessible? - Eyewash/Shower location known? F->G H 5. Proceed with Experiment G->H

Caption: Risk Assessment and Mitigation Workflow.

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is non-negotiable. The following protocols are designed to minimize exposure and ensure procedural safety.

SOP 1: Weighing and Handling the Solid Compound

The primary risk during this step is the generation and inhalation of dust.[4] Therefore, all handling of the solid must be performed within a certified engineering control.

  • Preparation: Don appropriate PPE: a lab coat, nitrile gloves, and chemical safety goggles.[7] Ensure the chemical fume hood or a ventilated balance enclosure is operational.[6]

  • Designated Area: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared, appropriate container (e.g., a glass vial or weigh boat). Carefully scoop the required amount of this compound using a clean spatula. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Closure: Immediately and securely close the primary stock container.

  • Cleanup: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated bench paper into a designated solid hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[8]

SOP 2: Preparation of Solutions

This procedure introduces solvent hazards and risks of splashing.

  • Preparation: Conduct this procedure entirely within a chemical fume hood. Ensure all required PPE is worn.

  • Solvent Addition: Add the weighed solid to the reaction vessel or volumetric flask. Slowly add the chosen solvent, directing the stream to the side of the vessel to avoid splashing. If creating an acidic or basic solution, always add the reagent to the solvent, not the other way around, especially when working with water.[7]

  • Dissolution: Agitate the mixture using a magnetic stirrer or gentle swirling to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Storage: If storing the solution, ensure the container is clearly labeled with the full chemical name, concentration, solvent, date, and appropriate hazard pictograms.

  • Cleanup: Rinse all non-disposable glassware with an appropriate solvent and collect the rinsate as hazardous liquid waste.

G cluster_1 General Experimental Workflow A Assemble PPE (Goggles, Gloves, Lab Coat) B Prepare Engineering Control (Fume Hood) A->B C Weigh Solid Compound (SOP 1) B->C D Prepare Solution (SOP 2) C->D E Perform Reaction/ Experiment D->E F Quench & Workup E->F G Waste Disposal (Solid & Liquid Streams) F->G H Decontaminate Area & Doff PPE G->H

Caption: General Experimental Workflow.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[3]

Exposure TypeFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[3]
Spill Response

For a small spill of the solid compound:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spill with a dry, inert material such as sand or vermiculite. Avoid raising dust.

  • Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[1][8]

  • Clean the spill area with a damp cloth or towel, and place the cleaning materials into the waste container.

  • Ventilate the area and wash the spill site once cleanup is complete.

Storage and Waste Disposal

Proper storage and disposal are essential for long-term laboratory safety and environmental protection.[9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

  • Keep away from incompatible materials, particularly strong bases and strong reducing agents, to prevent potentially exothermic or hazardous reactions.[3]

  • Store away from heat, sparks, and open flames.[10]

  • Ensure the storage area is clearly marked and accessible only to authorized personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3] Under no circumstances should this chemical be released into the environment.[1][3]

References

  • Fisher Scientific. (2024, January 27). Safety Data Sheet: 1-Pyrimidin-2-ylpiperidine-4-carboxylic acid. (Note: Direct deep links to SDS can be unstable; searching for the product H50351 on the Fisher Scientific website will yield the most current version.)

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid. (Note: This is a representative SDS; users should always consult the specific SDS provided with their product.)

  • Matrix Scientific. (n.d.). Safety Data Sheet: this compound. (Note: A specific URL was not available, search for the product on the company website.)

  • Apollo Scientific. (n.d.). Safety Data Sheet: Piperidine-4-carboxylic acid.

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. (Note: This is for a related compound, illustrating general handling for the class.)

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER.

  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025, May 5). Safety Data Sheet: Piperidine.

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

  • ChemicalBook. (2025, July 4). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID.

  • Guidechem. (n.d.). PIPERIDINE-4-CARBOXYLIC ACID PYRIDIN-2-YLAMIDE.

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine.

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound hydrochloride.

  • LabTAG. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory.

  • Cornell EHS. (n.d.). Laboratory Safety Manual.

  • ACS Catalysis. (2024, January 10). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.

Sources

Methodological & Application

Application Notes and Protocols for the Amide Coupling of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of both a pyrimidine ring and a piperidine-4-carboxylic acid moiety provides a versatile scaffold for the synthesis of a diverse range of derivatives. The carboxylic acid group serves as a key handle for amide bond formation, a ubiquitous transformation in the synthesis of biologically active molecules. This document provides a detailed guide to the experimental procedures for the amide coupling of this specific carboxylic acid, offering insights into reaction mechanisms, optimization strategies, and detailed protocols for two common and effective coupling methods.

The pyrimidine nucleus, being an electron-deficient heterocycle, can influence the reactivity of the piperidine nitrogen and the carboxylic acid. Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and minimize potential side reactions.[1] This guide will explore two robust protocols utilizing (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Chemical Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₀H₁₃N₃O₂[2]

  • Molecular Weight: 207.23 g/mol [2]

  • CAS Number: 303144-44-7[2]

Core Concepts in Amide Coupling

Amide bond formation from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Mechanism of Action: A Comparative Overview

HATU Coupling: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester.[3] This reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The subsequent addition of the amine leads to the formation of the amide bond with the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[4]

EDC/NHS Coupling: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis.[5] To improve efficiency, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea into a more stable, yet still reactive, NHS ester. This semi-stable intermediate then reacts with the amine to form the desired amide.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is particularly effective for challenging couplings, including those involving sterically hindered amines or acids.[6] Pre-activation of the carboxylic acid with HATU before the addition of the amine is recommended to avoid potential side reactions where HATU might react with the amine.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

Procedural Steps:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Pre-activation: Stir the reaction mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the formation of the active ester.[8]

  • Amine Addition: In a separate flask, dissolve the amine (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure amide.[9]

Quantitative Data Summary Table for HATU Coupling:

ReagentMolar Equivalents
This compound1.0
Amine1.2
HATU1.1
DIPEA2.5

Experimental Workflow for HATU Coupling:

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid in DMF D Pre-activation (15-30 min) A->D B HATU B->D C DIPEA C->D E Add Amine D->E F Reaction Monitoring (TLC) E->F G Quench with Water F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/NHS-Mediated Amide Coupling

This protocol is widely used due to the water-solubility of EDC and its byproducts, which simplifies purification. The two-step procedure, involving activation at a lower pH followed by coupling at a higher pH, is often preferred to maximize efficiency and minimize hydrolysis of the active intermediate.[5][10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-8.0

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) for non-aqueous reactions

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

Procedural Steps:

  • Activation Step (Aqueous):

    • Dissolve this compound (1.0 equivalent) in Activation Buffer.

    • Add NHS (1.2 equivalents) followed by EDC·HCl (1.2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Step (Aqueous):

    • Add a solution of the amine (1.2 equivalents) in Coupling Buffer to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using a non-nucleophilic base.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Alternative Non-Aqueous Procedure:

    • Dissolve this compound (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.2 equivalents) and stir for 15 minutes.

    • Add the amine (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up (for non-aqueous procedure):

    • Dilute the reaction mixture with DCM and wash with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[9]

Quantitative Data Summary Table for EDC/NHS Coupling:

ReagentMolar Equivalents
This compound1.0
Amine1.2
EDC·HCl1.2
NHS1.2
DIPEA (for non-aqueous)2.0

Reaction Mechanism for EDC/NHS Coupling:

EDC_NHS_Mechanism RCOOH R-COOH Intermediate1 O-Acylisourea (unstable) RCOOH->Intermediate1 + EDC EDC EDC Byproduct1 Urea byproduct EDC->Byproduct1 Intermediate1->RCOOH + H₂O (hydrolysis) Intermediate2 NHS Ester (more stable) Intermediate1->Intermediate2 + NHS Amide R-CONH-R' Intermediate1->Amide + R'-NH₂ NHS NHS Intermediate2->Amide + R'-NH₂ Amine R'-NH₂ Byproduct2 NHS Amide->Byproduct2 - NHS

Caption: Mechanism of EDC/NHS-mediated amide coupling.

Troubleshooting and Scientific Insights

  • Low Yields:

    • Moisture: Coupling reagents, especially HATU and EDC, are moisture-sensitive. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[8]

    • Substrate Purity: Impurities in the starting materials can interfere with the reaction.

    • Inefficient Activation: For sterically hindered or electron-deficient amines, HATU is generally more effective than EDC/NHS.[6]

  • Side Reactions:

    • Pyrimidine Ring Reactivity: The pyrimidine ring is generally stable under these coupling conditions. However, strongly basic or acidic conditions should be avoided to prevent potential side reactions.

    • N-acylurea Formation: With carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially in the absence of NHS.

  • Purification Challenges:

    • The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up. The byproduct of HATU, tetramethylurea, is also water-soluble.

    • If the product and starting materials have similar polarities, careful optimization of the chromatographic conditions is necessary.

Characterization of the Final Product

The structure and purity of the final amide product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the formation of the amide bond and the overall structure. The proton alpha to the carbonyl group in the piperidine ring is expected to show a characteristic downfield shift.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch for the amide (typically in the range of 1630-1680 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid are indicative of a successful reaction.

Conclusion

The amide coupling of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The choice between HATU and EDC/NHS mediated protocols will depend on the specific amine being coupled, the desired scale of the reaction, and the available resources. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize a wide array of amide derivatives from this versatile heterocyclic scaffold.

References

  • Benchchem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.

  • Benchchem. (2025). Optimizing reaction conditions for coupling to carboxylic acids.

  • Benchchem. (2025). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.

  • Organic Chemistry Portal. Pyrimidine synthesis.

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503.

  • Rad-Moghadam, K., & Movassaghi, M. (2017). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 139(36), 12542–12545.

  • ResearchGate. (2016). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?

  • Reddit. (2024). HATU coupling - what's the best order?

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • BroadPharm. (2022). Protocol for Amino PEG.

  • Sigma-Aldrich. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

  • C&EN. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.

  • ResearchGate. (2021). Carboxylic acid-Amine coupling?

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

  • ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.

  • PubChem. This compound.

  • NIH. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

  • APExBIO. HATU - Efficient Peptide Coupling Reagent.

  • Reddit. (2023). HATU/PyBOP coupling procedure question.

  • MDPI. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.

  • ResearchGate. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

  • Thermo Fisher Scientific. Instructions - EDC.

  • Fisher Scientific. 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific.

  • CymitQuimica. 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.

  • ResearchGate. 4‐(Hetero)Arylpiperidines.

  • NIH. (2021). Recent Advances in Pyrimidine-Based Drugs.

  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.

  • Organic Chemistry Portal. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides.

  • ResearchGate. Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach.

  • PubMed. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.

  • Semantic Scholar. Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands.

Sources

Cell-based assays using "1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Initial Characterization of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid Using Cell-Based Assays

Authored by a Senior Application Scientist

This technical guide provides a strategic framework and detailed protocols for the initial cell-based characterization of the novel compound, this compound. Given the absence of extensive biological data for this specific molecule, this document outlines a logical, tiered approach to elucidate its potential biological activities. The structural motifs present in the compound, namely the pyrimidine and piperidine rings, are common in molecules targeting major drug classes such as kinases and G-protein coupled receptors (GPCRs). For instance, derivatives of a similar scaffold, 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine, have been identified as potent inhibitors of Protein Kinase B (Akt)[1]. Furthermore, the piperidine-4-carboxylic acid core is a derivative of γ-aminobutyric acid (GABA) and is found in compounds targeting GABA receptors[2].

This guide is designed for researchers in drug discovery and chemical biology, providing robust methodologies to first assess cytotoxicity and then to screen for potential effects on key cellular signaling pathways.

Strategic Workflow for Novel Compound Characterization

A primary investigation into a novel compound's activity should follow a logical progression. The first step is to determine the concentration range at which the compound affects cell health. Only then can functional assays be performed at non-toxic concentrations to yield meaningful, specific results.

Tiered_Screening_Workflow Compound 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid Tier1 Tier 1: Foundational Assays Compound->Tier1 Initial Characterization Viability Protocol 1: Cell Viability/Cytotoxicity Assay Tier1->Viability Tier2 Tier 2: Functional Screening Viability->Tier2 Determine Tolerated Concentration Range (e.g., < GI20) Kinase Protocol 2: Cellular Kinase Phosphorylation Assay Tier2->Kinase GPCR Protocol 3: GPCR Second Messenger Assay Tier2->GPCR Data Data Analysis & Target Hypothesis Kinase->Data GPCR->Data

Figure 1: A tiered workflow for the initial characterization of a novel small molecule.

Part 1: Foundational Cytotoxicity Assessment

Rationale: Before investigating the specific mechanism of action, it is crucial to determine the compound's general effect on cell viability and proliferation. This allows for the establishment of a therapeutic window and ensures that subsequent functional assays are conducted at concentrations that do not simply induce cell death, which could otherwise lead to misleading results. The MTT or resazurin-based assays are reliable methods that measure mitochondrial metabolic activity as a proxy for cell viability.

Protocol 1: Cell Viability Assessment using Resazurin

This protocol quantifies the conversion of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Materials:

  • HEK293 or HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multimode plate reader with fluorescence capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture and harvest cells during their logarithmic growth phase.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Include "cells only" (vehicle control, 0.5% DMSO) and "media only" (no cells, background control) wells.

    • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of the functional assays.

  • Resazurin Addition and Measurement:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Example Data Presentation:

Compound Concentration (µM)% Viability (Normalized)
0 (Vehicle)100.0 ± 4.5
0.198.7 ± 5.1
195.2 ± 4.8
1088.1 ± 6.2
2552.3 ± 3.9
5021.5 ± 2.5
1005.1 ± 1.8
GI₅₀ ~26 µM

Part 2: Functional Screening for Kinase Pathway Modulation

Rationale: The pyrimidine core is a well-established scaffold in numerous FDA-approved kinase inhibitors. Therefore, a logical next step is to screen for effects on key kinase signaling pathways. A general and effective method is to measure the phosphorylation status of downstream signaling nodes, such as ERK1/2 (MAPK), which integrate signals from many receptor tyrosine kinases (RTKs). A change in phospho-ERK levels can indicate modulation of an upstream kinase.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates Compound 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid Compound->RTK Potential Inhibition? RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene

Figure 2: A simplified diagram of the MAPK/ERK signaling cascade, a common pathway for screening kinase inhibitor activity.

Protocol 2: Cellular Phospho-ERK1/2 Sandwich ELISA

This protocol measures the level of phosphorylated ERK1/2 in cell lysates as an indicator of upstream kinase activity.

Materials:

  • A431 cells (high EGFR expression) or similar

  • Serum-free culture medium

  • Epidermal Growth Factor (EGF)

  • Test Compound

  • Phospho-ERK1/2 (Thr202/Tyr204) ELISA Kit (contains capture antibody-coated plate, detection antibody, HRP-conjugate, substrate)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Step-by-Step Methodology:

  • Cell Culture and Starvation:

    • Seed A431 cells in a 96-well culture plate and grow to ~90% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium to reduce basal signaling.

  • Compound Pre-treatment:

    • Treat cells with various concentrations of the test compound (at non-toxic levels determined in Protocol 1) for 1-2 hours. Include a vehicle control.

  • Stimulation:

    • Stimulate the cells with a pre-determined concentration of EGF (e.g., 50 ng/mL) for 10 minutes to induce robust ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle rocking.

  • ELISA Procedure (as per kit manufacturer's instructions):

    • Centrifuge the plate to pellet cell debris.

    • Determine the total protein concentration in each lysate using a BCA assay.

    • Add equal amounts of total protein from each lysate to the wells of the phospho-ERK capture antibody-coated plate.

    • Incubate, wash, and then add the detection antibody.

    • Incubate, wash, and add the HRP-conjugated secondary antibody.

    • Incubate, wash, and add the TMB substrate. Stop the reaction and read absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-ERK signal to the total protein concentration.

    • Calculate the percentage inhibition of the EGF-stimulated signal for each compound concentration.

    • Plot percent inhibition vs. log concentration to determine the IC₅₀ value.

Part 3: Functional Screening for GPCR Pathway Modulation

Rationale: Many small molecules containing piperidine and pyrimidine structures interact with G-protein coupled receptors (GPCRs). A primary screen for GPCR activity involves measuring the levels of key second messengers, such as cyclic AMP (cAMP) or intracellular calcium.[3] The cAMP pathway is modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors. Assays like Promega's GloSensor™ utilize a genetically encoded luciferase biosensor that emits light in response to changes in intracellular cAMP levels, offering a sensitive and live-cell readout.[3]

GPCR_cAMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (Gs/Gi) GPCR->G_protein Activates Compound 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid Compound->GPCR Potential Agonist or Antagonist? AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates (Gs) or Inhibits (Gi) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 3: The G-protein coupled receptor (GPCR) signaling pathway leading to the production of the second messenger cyclic AMP (cAMP).

Protocol 3: Live-Cell cAMP Assay using a Luciferase Biosensor

This protocol describes a general method to screen for both agonistic and antagonistic activity at Gs or Gi-coupled GPCRs.

Materials:

  • HEK293 cells stably or transiently expressing a cAMP-sensitive luciferase biosensor (e.g., GloSensor™).

  • Assay medium (e.g., CO₂-independent medium with 10% FBS).

  • Test Compound.

  • Forskolin (an adenylate cyclase activator, used to stimulate Gs pathways).

  • Isoproterenol (a beta-adrenergic agonist, positive control for Gs).

  • Solid white 96-well or 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:

A. Agonist Mode Screening:

  • Cell Seeding: Seed biosensor-expressing cells in white assay plates and incubate overnight.

  • Compound Addition: Directly add the test compound dilutions to the cells. Include a vehicle control and a positive control agonist (e.g., isoproterenol).

  • Incubation & Measurement: Incubate at room temperature for 15-30 minutes. Measure luminescence. An increase in signal suggests agonism of a Gs-coupled receptor.

B. Antagonist Mode Screening:

  • Cell Seeding: As above.

  • Compound Pre-incubation: Add the test compound dilutions and incubate for 15-30 minutes.

  • Stimulation: Add a known agonist (e.g., forskolin to directly activate adenylate cyclase, or a specific agonist if a receptor is known) to all wells except the negative control.

  • Incubation & Measurement: Incubate for another 15-30 minutes and measure luminescence. A decrease in the agonist-induced signal indicates antagonism of a Gs-coupled pathway or agonism of a Gi-coupled pathway.

Data Analysis:

  • For agonist mode, normalize data to the vehicle control and express as a fold-change. Determine EC₅₀ from a dose-response curve.

  • For antagonist mode, normalize the data to the stimulated control (0% inhibition) and the unstimulated control (100% inhibition). Determine IC₅₀ from a dose-response curve.

Conclusion and Forward Outlook

This application note provides a foundational strategy for the initial characterization of this compound. By systematically assessing cytotoxicity followed by functional screening against major signaling pathways, researchers can efficiently generate initial hypotheses about the compound's mechanism of action. Positive "hits" from these assays would then necessitate more specific target deconvolution studies, such as broad kinase panel screening, affinity chromatography, or cellular thermal shift assays (CETSA), to identify the direct molecular target(s). This structured, data-driven approach is essential for advancing novel chemical entities through the drug discovery pipeline.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link][3]

  • Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147–2159. [Link][1]

  • Mortensen, M., et al. (2004). Activation of single heteromeric GABA(A) receptor ion channels by full and partial agonists. The Journal of Physiology, 557(Pt 2), 389–413. [Link][2]

Sources

The Versatile Scaffold: 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid as a Foundational Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety, has emerged as a significant and versatile building block in the landscape of medicinal chemistry and drug discovery. While not extensively characterized for its intrinsic biological activity, its true value lies in its utility as a foundational scaffold for the synthesis of a diverse array of potent and selective bioactive molecules. This technical guide provides an in-depth exploration of this compound, offering detailed application notes, validated synthetic protocols, and insights into its role in the development of next-generation therapeutics, particularly in oncology and neuropharmacology.

Introduction: The Strategic Importance of the Pyrimidinyl-Piperidine Scaffold

The confluence of the pyrimidine and piperidine rings within a single molecular entity creates a privileged scaffold with significant potential in drug design. The pyrimidine ring, a core component of nucleobases, is a well-established pharmacophore known for its ability to engage in hydrogen bonding and π-stacking interactions with various biological targets.[1][2] The piperidine ring, a ubiquitous motif in pharmaceuticals, imparts favorable physicochemical properties, including improved solubility and metabolic stability, and provides a three-dimensional vector for substituent exploration.[3] The carboxylic acid group on the piperidine ring serves as a convenient chemical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amide, ester, and other libraries.

Derivatives of the this compound core have been instrumental in the development of potent inhibitors for a range of biological targets, most notably protein kinases.[4] The strategic positioning of the pyrimidine as a hinge-binding element and the piperidine as a scaffold for projecting substituents into solvent-exposed regions has proven to be a highly successful strategy in kinase inhibitor design.

Physicochemical Properties and Handling

A comprehensive understanding of the compound's properties is essential for its effective use in a research setting.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂PubChem[5]
Molecular Weight 207.23 g/mol PubChem[5]
CAS Number 303144-44-7PubChem[5]
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol. Limited solubility in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: this compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Versatile Intermediate for Bioactive Compound Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex and biologically active molecules. The carboxylic acid functionality is readily amenable to standard coupling reactions to form amides, which is a cornerstone of medicinal chemistry for exploring SAR.

General Synthetic Workflow

The general workflow for utilizing this scaffold involves the coupling of the carboxylic acid with a diverse range of primary or secondary amines to generate a library of carboxamides. This approach has been successfully employed in the discovery of potent kinase inhibitors.[4][6]

G A 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid C Amide Coupling (e.g., HATU, EDCI/HOBt) A->C B Amine (R-NH2) B->C D 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxamide Library C->D Diversification E Biological Screening (e.g., Kinase Assays) D->E SAR Exploration F Lead Compound Identification E->F

Caption: General workflow for utilizing the scaffold in drug discovery.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from commercially available starting materials.

Materials:

  • 2-Chloropyrimidine

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Arylation:

    • To a solution of ethyl isonipecotate (1.0 eq) in ethanol, add 2-chloropyrimidine (1.1 eq) and triethylamine (2.0 eq).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until the ester is fully hydrolyzed.

    • Concentrate the reaction mixture to remove the ethanol.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

G A Ethyl Isonipecotate + 2-Chloropyrimidine B N-Arylation (TEA, Ethanol, Reflux) A->B C Ethyl 1-(Pyrimidin-2-yl)piperidine- 4-carboxylate B->C D Saponification (NaOH, Ethanol/Water) C->D E 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid D->E G cluster_0 PKB/Akt Inhibitor Scaffold 1-(Pyrimidin-2-yl)piperidine -4-carboxamide Pyrimidine Pyrimidine (Hinge Binding) Piperidine Piperidine (Scaffold) Carboxamide Carboxamide Linker R_group R-Group (Selectivity/Potency)

Sources

Application Note & Protocols: High-Purity Isolation of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for the purification of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research.[1] The unique amphoteric and zwitterionic nature of this molecule presents specific challenges for isolation and purification. This guide outlines three field-proven protocols—Acid-Base Extraction, Recrystallization, and Column Chromatography—designed to yield high-purity material. The protocols are grounded in the physicochemical properties of the target compound and are supplemented with detailed explanations of the underlying principles, troubleshooting advice, and methods for purity verification.

Physicochemical Characterization & Strategic Implications

A thorough understanding of the molecule's properties is critical for designing an effective purification strategy. This compound is a polar, zwitterionic compound, meaning it carries both a positive and a negative charge on different parts of the molecule, a property that profoundly influences its solubility and reactivity.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationStrategic Implication for Purification
Molecular Formula C₁₀H₁₃N₃O₂---
Molecular Weight 207.23 g/mol [4]Essential for calculating molar quantities and reaction yields.
Appearance White to off-white solid[5]Visual indicator of purity; color may suggest impurities.
pKa (Estimated) Carboxylic Acid (pKa₁): ~4.0-5.0Pyrimidine/Piperidine Nitrogens (pKa₂): ~2.0-6.0The presence of both acidic and basic centers allows for purification via acid-base extraction by selectively converting the molecule into its water-soluble salt form.[6][7]
Solubility Poorly soluble in non-polar organic solvents. Moderately soluble in water and polar organic solvents like methanol and ethanol.[8] Soluble in aqueous acid and aqueous base.Solubility profile dictates the choice of solvents for extraction, recrystallization, and chromatography. The pH-dependent solubility is the cornerstone of the acid-base extraction protocol.[8]
Potential Impurities Unreacted starting materials (e.g., 2-chloropyrimidine, piperidine-4-carboxylic acid), inorganic salts from synthesis.The purification strategy must effectively separate the target compound from both more and less polar impurities.

Strategic Purification Workflow

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude Product (Post-Synthesis Workup) is_major_product Is Target Compound the Major Product? start->is_major_product acid_base Protocol 1: Acid-Base Extraction is_major_product->acid_base Yes chromatography Protocol 3: Column Chromatography is_major_product->chromatography No / Complex Mixture recrystallization Protocol 2: Recrystallization acid_base->recrystallization Isolate Solid purity_check Purity Analysis (HPLC, LC-MS, NMR) recrystallization->purity_check chromatography->purity_check purity_check->recrystallization Further Purification Needed end Pure Product (>98%) purity_check->end Purity Met Acid_Base_Extraction cluster_0 Step 1: Dissolution cluster_1 Step 2: Base Extraction (Isolates Acid) cluster_2 Step 3: Regeneration & Isolation dissolve Crude Mixture in Dichloromethane (DCM) add_base Add 1M NaOH (aq) dissolve->add_base separate1 Separate Layers add_base->separate1 aq1 Aqueous Layer: Sodium Salt of Target (Water Soluble) separate1->aq1 org1 Organic Layer: Neutral Impurities separate1->org1 acidify Acidify Aqueous Layer with 1M HCl (aq) to pH ~5-6 aq1->acidify precipitate Precipitation of Pure Zwitterion acidify->precipitate filter Filter & Dry precipitate->filter

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent in which the neutral impurities are soluble but the target compound is not, such as dichloromethane (DCM) or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. [6][7]The carboxylic acid group will be deprotonated to form the water-soluble sodium salt.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately at the isoelectric point (estimated pH 5-6). The zwitterionic product will precipitate out of the solution as its aqueous solubility is lowest at this point. [9]6. Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree, provided a suitable solvent can be found. [10][11]The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling. [12] Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this polar compound, polar protic solvents like water, ethanol, methanol, or a mixture (e.g., ethanol/water) are excellent candidates. [13]Test small batches to find the optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. This creates a saturated solution. 3. Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

For complex mixtures or when acid-base extraction and recrystallization are ineffective, flash column chromatography is the preferred method. [14]Given the polar and basic nature of the compound, special considerations are required.

Table 2: Recommended Conditions for Flash Column Chromatography

ParameterRecommendationRationale & Explanation
Stationary Phase Alumina (basic or neutral) or Amine-functionalized Silica [15]Standard silica gel is acidic and can cause strong, irreversible binding of basic compounds like this one. Alumina or amine-functionalized silica provides a more inert surface, preventing peak tailing and improving recovery. [15][16]
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 90:10 DCM:MeOH) [15]A gradient of increasing polarity is used. The non-polar DCM is the weak solvent, and the polar MeOH is the strong solvent needed to elute the polar target compound. [17]
Eluent Modifier Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase.A small amount of a basic modifier is crucial. It deactivates acidic sites on the stationary phase and ensures the target compound remains in its neutral, less polar form, allowing for proper elution.
Loading Method Dry LoadingSince the compound has poor solubility in the initial non-polar eluent, dry loading is recommended. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column. [17]

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., neutral alumina) as a slurry in the initial, non-polar mobile phase (e.g., 100% DCM with 1% Et₃N).

  • Sample Loading: Apply the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Purity Assessment

The purity of the final product should be rigorously assessed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method. Due to the compound's polarity, specialized columns and conditions are often required. [18][19] * Column: A C18 column designed for aqueous mobile phases (e.g., C18 Aq) or a polar-endcapped column is recommended to prevent phase collapse. [20][21] * Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is typically used. The acid modifier ensures consistent protonation of the molecule for sharp, reproducible peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides purity information and confirms the molecular weight of the compound. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low recovery in Acid-Base Extraction Incomplete extraction; incorrect pH for precipitation.Perform multiple extractions of the organic layer. Use a calibrated pH meter to carefully adjust the pH to the isoelectric point for precipitation.
Oiling out during Recrystallization The compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Use a lower-boiling point solvent or a solvent pair. Add slightly more hot solvent to prevent supersaturation. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Compound sticks to the top of the Chromatography Column Stationary phase is too acidic; mobile phase is not polar enough.Switch to a neutral or basic stationary phase (Alumina). Add a basic modifier (e.g., triethylamine) to the eluent. Increase the polarity of the mobile phase more rapidly.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • University of Colorado, Boulder. Acid-Base Extraction. Department of Chemistry. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • University of California, Los Angeles. Flash Column Chromatography. Chemistry Department. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Reddit. Any tips for purification of two zwitterionic compounds?. r/Chempros. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link]

  • University of Colorado, Boulder. Column Chromatography. Department of Chemistry. [Link]

  • OCF, Berkeley. Liquid/liquid Extraction. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Solubility of Things. Piperidine-3-carboxylic acid. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • Reddit. Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • University of New South Wales. RECRYSTALLISATION. School of Chemistry. [Link]

  • ChemBK. 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • ChemBK. piperidine-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • PubMed. New chiral zwitterionic phosphorus heterocycles: synthesis, structure, properties and application as chiral solvating agents. [Link]

Sources

Application Note & Protocols: A Multi-Pronged Strategy for Target Identification of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The process of elucidating the molecular target(s) of a bioactive small molecule is a critical and often rate-limiting step in drug discovery and chemical biology. This document provides a comprehensive, field-proven guide for the target identification of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid , a compound of interest with structural motifs suggestive of potential interactions with key enzyme families. We eschew a one-size-fits-all template, instead presenting a logically sequenced, multi-pronged strategy that begins with robust in silico hypothesis generation, proceeds to unbiased experimental screening using both affinity-based and label-free proteomic methods, and culminates in rigorous target validation. The protocols herein are designed to be self-validating, with explanations grounded in established biochemical principles to empower researchers to not only execute the experiments but also to understand the causality behind each step.

Introduction: Deconvoluting the Mechanism of a Promising Scaffold

This compound is a small molecule featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid core. Analysis of its constituent parts provides immediate, albeit hypothetical, avenues for investigation. The pyrrolopyrimidine scaffold, a related structure, is a well-established pharmacophore in kinase inhibitors, notably targeting the ATP-binding site of kinases like Protein Kinase B (Akt).[1][2] This suggests that kinases are a plausible target class. Concurrently, the piperidine-4-carboxylic acid moiety is a known structural analogue of γ-aminobutyric acid (GABA) and can act as a partial agonist at GABA-A receptors.[3]

Given these divergent possibilities, a successful target deconvolution strategy cannot rely on a single methodology. It demands an integrated approach that combines computational prediction with orthogonal experimental techniques to confidently identify the true biological target(s). This guide outlines such a strategy, providing detailed protocols for each stage of the investigation.

The Strategic Workflow: From Hypothesis to Validated Target

Our approach is designed as a funnel, starting with a broad, computational survey to generate a manageable list of candidate targets. These hypotheses are then tested experimentally in an unbiased manner using whole-proteome lysates. Finally, promising hits are subjected to rigorous validation to confirm direct and meaningful engagement.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Experimental Screening cluster_2 Phase 3: Hit Validation & Confirmation in_silico In Silico Target Prediction (Reverse Docking & Similarity Search) probe_synthesis Affinity Probe Synthesis in_silico->probe_synthesis Guides Probe Design hit_list Convergent Hit List in_silico->hit_list Provides Candidate List ap_ms Affinity Purification- Mass Spectrometry (AP-MS) probe_synthesis->ap_ms ap_ms->hit_list darts DARTS Proteomics darts->hit_list validation Orthogonal Validation (e.g., CETSA, SPR, Western Blot) hit_list->validation Prioritized Hits pathway Pathway & Phenotypic Analysis validation->pathway

Figure 1: Overall workflow for target identification.

Phase 1: In Silico Target Prediction Protocol

The objective of this phase is to leverage the chemical structure of this compound to predict potential protein targets using computational databases and algorithms. This is a cost-effective first step to generate testable hypotheses.[4][5] We will use a combination of ligand-based and structure-based approaches.

3.1. Principle of Method

Ligand-based methods operate on the principle that structurally similar molecules often bind to similar protein targets.[4] Structure-based methods, such as reverse docking, involve screening our molecule against a library of 3D protein structures to identify those with favorable binding poses and energies.[4]

3.2. Step-by-Step Protocol

  • Prepare the Ligand Structure:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a program like Open Babel or ChemDraw.

    • Perform energy minimization on the 3D structure using a force field like MMFF94.

  • Ligand-Based Target Prediction (Chemical Similarity):

    • Utilize web servers like SwissTargetPrediction or SuperPred.

    • Submit the 2D or 3D structure of the molecule.

    • The servers will compare the query molecule to a database of known bioactive ligands and report the targets of the most similar molecules.

  • Structure-Based Target Prediction (Reverse Docking):

    • Use a reverse docking server such as idTarget or PharmMapper.[4][6]

    • Submit the energy-minimized 3D structure of the ligand.

    • These servers will dock the ligand into the binding sites of a large collection of protein structures (often from the Protein Data Bank) and rank the potential targets based on docking scores.

3.3. Data Analysis and Interpretation

  • Compile the predicted targets from all in silico methods into a single list.

  • Prioritize targets that are identified by multiple, independent methods.

  • Cross-reference the list with known information about pyrimidine and piperidine-containing compounds (e.g., kinases, GPCRs).

  • Use this final, prioritized list to guide the interpretation of subsequent experimental results.

Parameter Ligand-Based (SwissTargetPrediction) Structure-Based (PharmMapper)
Input 2D SMILES or sketched moleculeEnergy-minimized 3D structure (.mol2, .sdf)
Principle 2D/3D chemical similarityReverse pharmacophore mapping
Output Ranked list of probable targets (by probability)Ranked list of potential targets with fit scores
Key Advantage Fast and effective for known pharmacophoresCan identify novel targets based on 3D shape/features

Table 1: Comparison of suggested in silico tools.

Phase 2a: Affinity-Based Proteomics Protocol

This protocol uses a chemically modified version of the compound to "pull down" its binding partners from a complex cell lysate. This is a powerful, unbiased method for identifying direct physical interactions.

4.1. Principle of Method: Affinity Purification-Mass Spectrometry (AP-MS)

The core of this technique involves immobilizing the small molecule (the "bait") onto a solid support (e.g., agarose beads). This immobilized bait is then incubated with a cell lysate containing the entire proteome. Proteins that bind to the bait are captured, while non-binding proteins are washed away. The captured proteins (the "prey") are then eluted and identified using high-resolution mass spectrometry.[7]

G mol 1. Synthesize Affinity Probe (Molecule + Linker + Handle) immob 2. Immobilize Probe on Solid Support (Beads) mol->immob incubate 4. Incubate Probe-Beads with Lysate immob->incubate lysate 3. Prepare Native Cell Lysate lysate->incubate wash 5. Wash to Remove Non-Specific Binders incubate->wash elute 6. Elute Bound Proteins wash->elute ms 7. Identify Proteins by LC-MS/MS elute->ms

Figure 2: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

4.2. Protocol Part 1: Synthesis of an Affinity Probe

Causality: To perform affinity purification, the small molecule must be attached to a solid support. This requires synthesizing a derivative that incorporates a linker arm and a reactive handle, without disrupting the pharmacophore responsible for target binding. The carboxylic acid on the piperidine ring is an ideal attachment point as it is sterically accessible and modifications here are less likely to interfere with binding to a potential kinase ATP pocket, which would likely involve the pyrimidine moiety.

  • Design: We will synthesize an amide-linked probe with a polyethylene glycol (PEG) linker and a terminal alkyne handle for click chemistry-based immobilization.

  • Reaction Scheme (Conceptual):

    • Step 1: Activate the carboxylic acid of this compound using a standard coupling reagent (e.g., HATU or EDC/NHS).

    • Step 2: React the activated ester with an amino-PEG-alkyne linker (commercially available). This forms a stable amide bond.

    • Step 3: Purify the final probe molecule using flash chromatography or HPLC.

4.3. Protocol Part 2: Affinity Purification

  • Immobilization:

    • Resuspend azide-functionalized agarose beads in an appropriate buffer.

    • Add the alkyne-tagged probe, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) to catalyze the click reaction.

    • Incubate for 2-4 hours at room temperature to covalently attach the probe to the beads.

    • Wash the beads extensively to remove unreacted probe and catalyst.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line if a kinase target is suspected) to ~80-90% confluency.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease/phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Binding: Incubate the clarified lysate (e.g., 1-5 mg total protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Control: In a parallel experiment, incubate lysate with beads that have been treated with the linker alone (no small molecule) to control for non-specific binding to the linker and matrix. A more robust control is to add a high concentration of the free, unmodified compound to compete with the immobilized probe for target binding.

    • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 5 minutes.

4.4. Protocol Part 3: Mass Spectrometry and Data Analysis

  • Sample Prep: Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample. Excise the protein band, perform in-gel trypsin digestion, and extract the resulting peptides.

  • LC-MS/MS: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra by searching against a relevant protein database (e.g., UniProt Human).

    • Perform label-free quantification (LFQ) to compare protein abundance between the probe pulldown and the control pulldown.

    • True binding partners should be significantly enriched in the probe sample compared to the control.

Phase 2b: Label-Free Target Identification Protocol

To complement the affinity-based approach and mitigate potential artifacts from chemical modification of the compound, we will employ the Drug Affinity Responsive Target Stability (DARTS) method.[8]

5.1. Principle of Method

DARTS operates on the principle that when a small molecule binds to its target protein, it often induces a conformational change that makes the protein more resistant to proteolysis.[9][10][11] By treating a cell lysate with the compound and then subjecting it to limited digestion by a protease (like pronase), the target protein will be "protected" and remain intact, while most other proteins will be degraded. This difference can be visualized on an SDS-PAGE gel and the protected protein can be identified by mass spectrometry.[8][12]

G lysate 1. Prepare Native Cell Lysate split 2. Split Lysate into Control & Treatment Groups lysate->split treat 3. Add Vehicle (Control) or Test Compound (Treatment) split->treat digest 4. Perform Limited Proteolysis (e.g., with Pronase) treat->digest sds 5. Quench & Analyze by SDS-PAGE digest->sds result Look for a band present in the treatment lane but absent or reduced in the control lane. sds->result ms 6. Excise Protected Band & Identify by Mass Spec sds->ms G cluster_0 Hypothetical Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pSubstrate Phospho-Substrate (Inactive) Akt->pSubstrate Substrate Akt Substrate (e.g., GSK3β) OurCompound 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid OurCompound->Akt Inhibition

Figure 4: Hypothetical signaling pathway if Akt is identified as the target.

Conclusion

The identification of a small molecule's target is a journey of discovery that relies on a robust and multi-faceted strategy. By systematically progressing from broad, computational hypotheses to unbiased proteomic screening and finally to rigorous, multi-pronged validation, researchers can confidently and efficiently deconvolve the mechanism of action for novel compounds like this compound. The integrated workflow presented in this guide provides a reliable framework for achieving this critical goal, ultimately accelerating the translation of chemical probes and drug candidates into valuable tools and therapeutics.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180. Retrieved from [Link]

  • Ferreira, L. L. G., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1663-1675. Retrieved from [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 603-605. Retrieved from [Link]

  • Inoviem Scientific. (n.d.). Target validation & engagement. Retrieved from [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Zhang, X., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 26(15), 4485. Retrieved from [Link]

  • Gechijian, L. N., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 575-586. Retrieved from [Link]

  • Zuo, P., & Ye, B. C. (2008). A novel immobilization strategy using oligonucleotide as linker for small molecule microarrays construction. Biosensors & Bioelectronics, 23(11), 1694-1700. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface chemistry, linkers, and site-specific immobilization methods.... Retrieved from [Link]

  • Ali, Z., et al. (2014). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. Materials, 7(6), 4725-4743. Retrieved from [Link]

  • CellMosaic. (n.d.). Biopolymer and Small Molecule Immobilization. Retrieved from [Link]

  • Narayanan, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Retrieved from [Link]

  • Guo, Y., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102989. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • University of Washington. (n.d.). Affinity Mass Spectrometry: Strategies for Proteome Profiling. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1255-1265. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2246-2259. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Retrieved from [Link]

  • Weisner, J., et al. (2019). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 62(17), 7856-7871. Retrieved from [Link]

  • Al-Hayali, M. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5850. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid in Kinase Inhibitor Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine-Piperidine Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified to target specific protein families is of paramount importance. The compound 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid represents a compelling starting point for screening campaigns, particularly in the highly competitive and therapeutically significant field of protein kinase inhibition. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this scaffold in drug discovery screening.

The structural architecture of this compound is noteworthy for several reasons. The pyrimidine ring is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, where it forms critical hydrogen bonds with the backbone of the kinase hinge region.[1][2] The piperidine-4-carboxylic acid moiety offers a versatile three-dimensional exit vector, allowing for the exploration of chemical space and the introduction of substituents to enhance potency, selectivity, and pharmacokinetic properties.[3][4] This combination of a privileged kinase-binding element with a modifiable solubilizing group makes this compound an attractive candidate for fragment-based and high-throughput screening libraries.

This guide will detail the strategic considerations and experimental protocols for effectively screening this compound and its derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a screening compound is critical for designing robust assays and interpreting results. The properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC10H13N3O2[5][6]
Molecular Weight207.23 g/mol [5][6]
XLogP3-AA-0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count2PubChem
pKa (strongest acidic)4.2 (predicted)[5]
pKa (strongest basic)6.1 (predicted)PubChem

The low molecular weight and favorable XLogP3 suggest good "lead-likeness," while the presence of both hydrogen bond donors and acceptors provides multiple points for interaction with a protein target. The carboxylic acid moiety can be leveraged for salt formation to improve solubility and can also serve as a key interaction point or a handle for further chemical modification.

Screening Strategy: A Tiered Approach to Hit Identification and Validation

We advocate for a tiered screening approach to efficiently identify and validate hits derived from the this compound scaffold. This strategy begins with a broad primary screen to identify initial hits, followed by more specific secondary and tertiary assays to confirm activity, determine the mechanism of action, and assess cellular efficacy.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary (Cellular) Assays cluster_3 Mechanism of Action Primary High-Throughput Biochemical Screen (e.g., Kinase Activity Assay) Triage Dose-Response & IC50 Determination Primary->Triage Initial Hits Orthogonal Orthogonal Assay (e.g., Binding Assay) Triage->Orthogonal Confirmed Hits TargetEngage Target Engagement Assay (e.g., NanoBRET) Orthogonal->TargetEngage Validated Biochemical Hits Phospho Phosphorylation Assay (e.g., Western Blot, ELISA) TargetEngage->Phospho Cellularly Active Hits MOA Mechanism of Action Studies (e.g., Kinase Selectivity Profiling) Phospho->MOA Lead Candidates

Caption: A tiered workflow for kinase inhibitor screening.

PART 1: Primary Biochemical Screening

The initial goal is to ascertain whether the this compound scaffold can modulate the activity of a kinase of interest. A robust, high-throughput biochemical assay is the cornerstone of this effort.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase and, therefore, kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescence signal.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The remaining ATP is converted into a luminescent signal by a luciferase/luciferin reaction.

Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase substrate (peptide or protein)

  • This compound (and derivatives)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response experiments (e.g., from 10 mM to 100 nM).

    • For single-point screening, dilute the stock to a final assay concentration (e.g., 10 µM).

  • Assay Plate Preparation:

    • Add 50 nL of the compound dilutions (or DMSO for controls) to the wells of a 384-well plate.

    • Prepare a "no enzyme" control (DMSO only) and a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase, typically at or below the Km for ATP.

    • Add 5 µL of the 2X kinase/substrate master mix to each well.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X ATP solution to each well to initiate the reaction. The final volume should be 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Allow the luminescent kinase assay reagent to equilibrate to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation:

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)

For dose-response experiments, the IC50 value can be determined by fitting the data to a four-parameter logistic equation.

CompoundIC50 (µM)
This compound> 100
Derivative A15.2
Derivative B2.5
Staurosporine (Control)0.01

Causality Behind Experimental Choices:

  • Choice of Luminescence-Based Assay: This format is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

  • Use of 384-well plates: This increases throughput and reduces reagent consumption.

  • Low DMSO Concentration: Keeping the final DMSO concentration below 1% minimizes its potential to affect enzyme activity.

PART 2: Secondary Cell-Based Assays

Biochemical hits must be validated in a cellular context to confirm their ability to cross the cell membrane and engage the target in a more physiologically relevant environment.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a target engagement assay using NanoBRET™ technology to measure the binding of the compound to the target kinase in living cells.[7]

Principle: The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells stably expressing the NanoLuc®-kinase fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well cell culture plates

  • Plate reader with BRET detection capabilities

Procedure:

  • Cell Plating:

    • Seed the cells expressing the NanoLuc®-kinase fusion into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in Opti-MEM®.

    • Remove the growth medium from the cells and replace it with the compound dilutions.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.

  • Tracer Addition and Detection:

    • Prepare a solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add this solution to the wells.

    • Incubate for 2 hours at 37°C and 5% CO2.

    • Read the donor emission (460 nm) and acceptor emission (610 nm) on a BRET-capable plate reader.

Data Analysis and Interpretation:

The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to the "no inhibitor" control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic model.

CompoundCellular Target Engagement IC50 (µM)
Derivative B5.8
Known Inhibitor (Control)0.1

Causality Behind Experimental Choices:

  • Live-Cell Format: This assay provides a more physiologically relevant assessment of compound activity than a biochemical assay.[8]

  • Ratiometric Measurement: The BRET ratio is a ratiometric measurement, which minimizes variability due to cell number and other factors.

  • Direct Measurement of Target Binding: This assay directly measures the binding of the compound to the target, providing strong evidence of on-target activity.

G cluster_0 NanoBRET Principle cluster_1 BRET Signal Kinase NanoLuc-Kinase Fusion Protein Tracer Fluorescent Tracer Kinase->Tracer Binding BRET_High High BRET Signal (Tracer Bound) Tracer->BRET_High Results in Compound 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid Derivative Compound->Kinase Competitive Binding BRET_Low Low BRET Signal (Compound Bound) Compound->BRET_Low Results in

Caption: Principle of the NanoBRET target engagement assay.

PART 3: Mechanism of Action and Selectivity Profiling

Once a compound has been confirmed to be a cell-active inhibitor of the target kinase, it is crucial to understand its mechanism of action and selectivity profile.

Protocol 3: Kinase Selectivity Profiling

Principle: The lead compounds are screened against a panel of other kinases to determine their selectivity. This is a critical step in identifying potential off-target effects and understanding the structure-activity relationship for selectivity.

Procedure:

  • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) or an in-house platform.

  • Screen the lead compounds at a fixed concentration (e.g., 1 µM) against a panel of kinases (e.g., >100 kinases).

  • Follow up with IC50 determinations for any kinases that show significant inhibition.

Data Interpretation:

The results are typically presented as a percentage of inhibition at the tested concentration. A highly selective compound will inhibit the target kinase with high potency while showing minimal activity against other kinases.

Conclusion and Future Directions

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The tiered screening approach outlined in this application note provides a robust framework for identifying and validating hits from a screening library based on this scaffold. Future efforts should focus on structure-based design, leveraging co-crystal structures of lead compounds bound to the target kinase to guide further optimization of potency, selectivity, and drug-like properties. The versatile nature of the piperidine-4-carboxylic acid moiety allows for the exploration of a wide range of chemical modifications to achieve these goals.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • GPCR Screening & Profiling with Binding Assays - Creative Biogene. (n.d.).
  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011).
  • GPCR Screening Services - Creative Bioarray. (n.d.).
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
  • 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER - ChemBK. (n.d.).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.).
  • 1-(2-Pyrimidinyl)piperidine-4-carboxylic acid - Echemi. (n.d.).
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012).
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025).
  • This compound | C10H13N3O2 | CID 2767267 - PubChem. (n.d.).
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (2010).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).
  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.).
  • Various drugs and potential candidates with pyrimidine or piperidine structures exhibit a range of anticancer properties. - ResearchGate. (n.d.).
  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific 1 g | Buy Online. (n.d.).
  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific 1 g | Buy Online. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid | CymitQuimica. (n.d.).
  • Isonipecotic acid - Wikipedia. (n.d.).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018).
  • WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein - Google Patents. (n.d.).
  • Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025).
  • (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - ResearchGate. (n.d.).
  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 - ChemicalBook. (2025).
  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. (2018).

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for various therapeutic targets. Transitioning its synthesis from laboratory scale to pilot or manufacturing scale requires a robust, cost-effective, and safe process. This document provides a detailed guide for researchers and drug development professionals on the strategic considerations and practical protocols for the scale-up synthesis of this target molecule. We will analyze two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—evaluating them through the lens of process chemistry. A comprehensive, step-by-step protocol for the preferred SNAr route is provided, emphasizing critical process parameters, safety considerations, and optimization strategies essential for successful and efficient large-scale production.

Introduction and Strategic Overview

The piperidine moiety is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional scaffold for molecular recognition.[1][2] Its N-arylation with a pyrimidine ring creates a privileged structure found in numerous biologically active agents, including kinase inhibitors.[3] The primary synthetic challenge lies in the efficient formation of the C-N bond between the electron-deficient pyrimidine ring and the secondary amine of the piperidine core.

For scale-up, the ideal synthetic route must be:

  • Economical: Utilizing low-cost, readily available starting materials and reagents.

  • Efficient: High-yielding with a minimal number of steps.

  • Robust: Insensitive to minor variations in reaction conditions.

  • Safe: Avoiding hazardous reagents and minimizing exothermic events.

  • Scalable: Amenable to large-scale chemical processing equipment with straightforward work-up and isolation procedures.

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis of the target molecule reveals two principal bond disconnections, leading to two logical forward-synthetic strategies.

G cluster_snar Route A: SNAr cluster_bh Route B: Buchwald-Hartwig Target 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid SNAr_SM1 Piperidine-4-Carboxylic Acid (or Ester derivative) Target->SNAr_SM1 C-N Disconnection SNAr_SM2 2-Halopyrimidine (e.g., 2-Chloropyrimidine) Target->SNAr_SM2 BH_SM1 Piperidine-4-Carboxylic Acid (or Ester derivative) Target->BH_SM1 C-N Disconnection BH_SM2 2-Halopyrimidine (e.g., 2-Chloropyrimidine) Target->BH_SM2

Caption: Retrosynthetic analysis of the target molecule.

Route A: Nucleophilic Aromatic Substitution (SNAr) involves the direct reaction of the piperidine nitrogen with a 2-halopyrimidine. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, activates the 2-position towards nucleophilic attack, making this a viable and classical approach.[4][5]

Route B: Buchwald-Hartwig Amination is a modern, palladium-catalyzed cross-coupling reaction that forms the C-N bond.[6] This method is known for its broad substrate scope and high efficiency, often under milder conditions than traditional SNAr.[7]

Head-to-Head Comparison for Scale-Up

For industrial production, the SNAr route is generally preferred due to its operational simplicity and superior cost profile.

ParameterRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Buchwald-Hartwig AminationRationale for Scale-Up Preference
Cost of Goods High Low SNAr avoids expensive palladium catalysts and specialized phosphine ligands.[6] Starting materials are commodity chemicals.
Process Robustness High Medium SNAr reactions are typically less sensitive to atmospheric oxygen and moisture. Buchwald-Hartwig catalysts can be sensitive to air and impurities.
Capital Expenditure Low Medium to High SNAr can be run in standard glass-lined or stainless-steel reactors. Palladium catalysis may require specialized equipment for handling and stringent cleaning protocols to remove metal traces.
Safety & Environment Medium Medium SNAr may require high temperatures and high-boiling point solvents. Buchwald-Hartwig uses potentially toxic heavy metals and ligands, requiring careful waste stream management.
Product Purification Favorable Challenging The primary challenge in SNAr is removing unreacted starting materials. Buchwald-Hartwig requires the removal of residual palladium to ppm levels, which is a significant regulatory hurdle in pharmaceutical manufacturing.

Detailed Synthesis Workflow (SNAr Route)

The selected SNAr route proceeds in two main operational stages:

  • Ester Protection & C-N Coupling: The carboxylic acid of the piperidine starting material is first protected as an ester to prevent self-reaction and improve solubility. This is followed by the key SNAr coupling reaction with 2-chloropyrimidine.

  • Saponification & Isolation: The ester is hydrolyzed to yield the final carboxylic acid, which is then isolated and purified, typically via crystallization.

G Pd0 Pd(0)L OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Amine_Complex Ar-Pd(II)-NR'H(L) OA_Complex->Amine_Complex Coord_Label Amine Coordination Amido_Complex Ar-Pd(II)-NR'(L) Amine_Complex->Amido_Complex Deprot_Label Deprotonation Amido_Complex->Pd0 RE_Label Reductive Elimination OA_Label Oxidative Addition ArX Ar-X In ArX->OA_Complex Amine R'NH In Amine->Amine_Complex Base Base In Base->Amido_Complex Product Ar-NR' Out Product->Pd0

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination. [6]

  • Typical Conditions:

    • Catalyst: Pd₂(dba)₃ or a pre-formed Pd(II) precatalyst. * Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos.

    • Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS.

    • Solvent: Anhydrous aprotic solvents like toluene or dioxane.

    • Temperature: Typically lower than SNAr, from 80-110 °C.

This approach should be considered a second-generation or specialized alternative for manufacturing.

References

  • Marton, J., et al. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
  • O. Bakulina, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6696. Available at: [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • O. Bakulina, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Smith, A. D., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(39), 11732-11745. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • ResearchGate. (n.d.). Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Singh, P. P., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment, 24(1), 58-65.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2246–2261. Available at: [Link]

  • Pathare, R. S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(20), 5048–5051. Available at: [Link]

  • De la Cruz, M. A., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

Sources

Application Note: Preparation of Experimental Solutions for 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation of solutions of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (CAS No. 303144-44-7) for research and development applications. It outlines methodologies for creating both high-concentration organic stock solutions and aqueous working solutions suitable for a variety of experimental assays. The protocols are grounded in the physicochemical properties of the compound and include best practices for ensuring solution stability, quality control, and safe handling. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for solubilizing this compound.

Physicochemical Characterization and Solubility Rationale

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective solubilization strategies. The molecule's structure, containing a basic pyrimidine ring, a piperidine linker, and an acidic carboxylic acid group, results in amphoteric and moderately lipophilic characteristics that dictate its solubility behavior.

Key properties are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂PubChem[1]
Molecular Weight 207.23 g/mol PubChem[1]
CAS Number 303144-44-7Fisher Scientific[2]
Predicted XLogP3 0.7PubChem[1]
Predicted pKa (Acidic) ~4.5-5.0 (Carboxylic Acid)(Structure-based estimate)
Predicted pKa (Basic) ~2.5-3.5 (Pyrimidine)(Structure-based estimate)

The positive XLogP3 value suggests limited aqueous solubility. The presence of both acidic and basic functional groups indicates that the compound's charge state, and thus its solubility in aqueous media, will be highly dependent on pH. Similar pyrimidine and piperidine derivatives often exhibit poor water solubility but are readily soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO).[3][4] Therefore, the recommended strategy involves preparing a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers for final experimental use.[3][5]

Protocol: High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for serial dilutions in screening and cellular assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, water bath)

Step-by-Step Methodology:

  • Calculation of Mass: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 207.23 g/mol x 0.001 L x 1000 mg/g = 2.07 mg

  • Weighing: Accurately weigh the calculated mass of the solid compound using an analytical balance. Tare the balance with the weighing paper or vessel before adding the compound.

  • Dissolution: a. Transfer the weighed powder into a sterile, appropriately sized vial (e.g., a 1.5 mL tube or 2 mL amber vial for 1 mL of solution). b. Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution using 2.07 mg of compound). c. Tightly cap the vial.

  • Solubilization: a. Vortex the solution vigorously for 1-2 minutes. b. Visually inspect for any undissolved particulates. c. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but caution should be exercised to prevent compound degradation.[6]

  • Quality Control & Storage: a. Once fully dissolved, the solution should be clear and colorless. b. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Piperidine-containing compounds can be susceptible to oxidation.[7]

Protocol: Aqueous Working Solution Preparation (e.g., 10 µM in PBS)

This protocol details the dilution of the DMSO stock solution into an aqueous buffer, such as Phosphate-Buffered Saline (PBS), to create a working solution for biological assays. The key challenge is to avoid precipitation of the compound upon introduction to the aqueous environment.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or other desired experimental buffer

  • Calibrated micropipettes

  • Sterile polypropylene tubes

Step-by-Step Methodology:

  • Determine Dilution Factor: Calculate the required dilution from the stock solution.

    • Formula: Dilution Factor = [Stock Concentration] / [Final Concentration]

    • Example: 10 mM (10,000 µM) / 10 µM = 1000x dilution

  • Serial Dilution (Recommended): To avoid precipitation, it is often best to perform a serial dilution rather than a single large dilution. However, for a 1:1000 dilution, a direct addition with rapid mixing is common.

  • Dilution Procedure: a. Pipette the required volume of aqueous buffer into a sterile tube (e.g., 999 µL of PBS). b. Add the corresponding volume of the DMSO stock solution (e.g., 1 µL of 10 mM stock). c. Crucially, dispense the DMSO stock directly into the buffer with simultaneous and vigorous vortexing or pipetting. This rapid mixing is essential to prevent localized high concentrations of the compound, which can cause it to precipitate out of solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system.

    • Example: A 1:1000 dilution results in a final DMSO concentration of 0.1%. This level is well-tolerated by most cell-based assays.

  • pH Adjustment and Optimization: For compounds with ionizable groups, solubility can be pH-dependent.[6] If precipitation occurs at neutral pH, consider using a buffer with a slightly higher pH (e.g., 8.0), which would deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Always verify that the adjusted pH is compatible with your assay.

  • Quality Control: a. Visually inspect the final working solution for any signs of precipitation or cloudiness. The solution should be completely clear. b. Prepare working solutions fresh for each experiment from the frozen stock to ensure maximum stability and activity. Studies on similar piperidine derivatives have confirmed stability in 1% DMSO aqueous solutions for experimental durations.[8]

Stability, Storage, and Handling

Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye and skin irritation and may cause respiratory irritation.[2][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9]

  • Handling: Handle the solid powder and concentrated DMSO stock in a chemical fume hood to avoid inhalation of dust or aerosols.[10]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Storage Recommendations:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • DMSO Stock Solution: Store at -20°C or -80°C in small, single-use aliquots. Protect from light. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solution: Prepare fresh before each experiment. Do not store aqueous solutions for extended periods, as the compound's stability in aqueous media over time has not been extensively characterized.

Workflow Visualization

The following diagrams illustrate the logical flow of preparing experimental solutions from the solid compound.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation solid Weigh Solid Compound (e.g., 2.07 mg) dmso Add Anhydrous DMSO (e.g., 1 mL) solid->dmso Calculate Mass dissolve Vortex & Sonicate Until Clear dmso->dissolve Combine stock 10 mM Stock Solution dissolve->stock Verify Dissolution dilute Add Stock to Buffer with Vigorous Mixing stock->dilute 1 µL Stock buffer Prepare Aqueous Buffer (e.g., 999 µL PBS) buffer->dilute working 10 µM Working Solution (0.1% DMSO) dilute->working Use Immediately

Caption: Workflow for preparing stock and working solutions.

References

  • Vertex AI Search. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ChemBK. 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER - Physico-chemical Properties.
  • BIOSYNCE Blog. What is the stability of piperidine?.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Pyrimidin-2-ylpiperidine-4-carboxylic acid.
  • PubChem. This compound. National Center for Biotechnology Information.
  • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Semantic Scholar. Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO.

Sources

Application Notes & Protocols: Laboratory Handling and Storage of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and use of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid (CAS No: 303144-44-7) in a laboratory setting. As a key heterocyclic building block in medicinal chemistry and drug discovery, ensuring the stability and purity of this compound is paramount for generating reliable and reproducible experimental data.[1][2][3] These protocols are designed for researchers, chemists, and drug development professionals, emphasizing scientific best practices, safety, and the chemical rationale behind each recommendation.

Introduction and Chemical Profile

This compound is a bifunctional molecule featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid scaffold. The pyrimidine moiety is a common pharmacophore found in numerous therapeutic agents, while the piperidine-carboxylic acid portion provides a versatile handle for synthetic modifications and can influence pharmacokinetic properties.[1][2] Understanding the chemical nature of its constituent parts—a potentially pH-sensitive pyrimidine ring, a secondary amine within the piperidine structure (in its un-substituted form, here it is a tertiary amine), and a carboxylic acid—is fundamental to its proper handling. The stability of pyrimidine derivatives can be sensitive to pH, temperature, and light, which necessitates careful laboratory practices.[4]

Physicochemical Properties

A summary of the key physical and chemical properties is essential for safe handling and experimental design.

PropertyValueSource
CAS Number 303144-44-7[5][6]
Molecular Formula C₁₀H₁₃N₃O₂[6][7]
Molecular Weight 207.23 g/mol [6][7]
Appearance Typically an off-white to light yellow solidSupplier Dependent
Melting Point 103-105 °C[6]
pKa 4.16 ± 0.20 (Predicted)[6]
Boiling Point 434.0 ± 55.0 °C (Predicted)[6]
Solubility Poor aqueous solubility is expected. Soluble in organic solvents like DMSO and methanol.[1]

Safety & Hazard Management

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. Adherence to strict safety protocols is mandatory.[7][8]

GHS Hazard Statements:

  • H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound, especially outside of a certified chemical fume hood.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves prior to use and change them immediately if contamination occurs.[7][9]

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: For operations that may generate dust (e.g., weighing, extensive transfers), use an approved respirator or conduct all work within a chemical fume hood.[7]

Engineering Controls

All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.

Receipt and Storage Protocols

Proper storage is critical to prevent degradation and maintain the compound's integrity for the duration of its use.

Initial Receipt and Inspection

Upon receiving the shipment, inspect the container for any signs of damage or leakage. Verify that the product name, CAS number, and lot number on the container match the accompanying documentation. Log the receipt date and assigned internal tracking number in the laboratory's chemical inventory system.

Recommended Storage Conditions

The chemical structure suggests susceptibility to hydrolysis and oxidation. Therefore, stringent storage conditions are required to ensure long-term stability.

ConditionShort-Term (≤ 4 weeks)Long-Term (> 4 weeks)Rationale
Temperature 2-8 °C-20 °CReduces the rate of potential degradation reactions.
Atmosphere Tightly sealed containerTightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) and with a desiccant.Minimizes exposure to atmospheric moisture and oxygen, which can promote hydrolysis of the pyrimidine ring or oxidation.[4]
Light Protect from light (Amber vial)Protect from light (Amber vial)Pyrimidine-containing compounds can be photosensitive, and exposure to UV or ambient light may cause photodegradation.[4]

The following diagram illustrates the workflow for receiving and storing the compound.

G cluster_receipt Compound Receipt cluster_storage Storage Protocol Receive Receive Shipment Inspect Inspect Container (Damage, Seals) Receive->Inspect Verify Verify Identity (CAS, Lot #) Inspect->Verify Log Log in Inventory Verify->Log Assess Assess Duration Log->Assess Transfer to Storage ShortTerm Short-Term Storage (2-8 °C, Desiccated) Assess->ShortTerm ≤ 4 weeks LongTerm Long-Term Storage (-20 °C, Inert Gas, Desiccated, Amber Vial) Assess->LongTerm > 4 weeks Label Apply Storage Label (Date, Conditions) ShortTerm->Label LongTerm->Label G cluster_mol Chemical Structure & Stability Considerations mol pyrimidine Pyrimidine Ring p_note Susceptible to pH-driven hydrolysis. Potential for photodegradation. pyrimidine->p_note cooh Carboxylic Acid c_note Standard acidic group. Can participate in salt formation. cooh->c_note piperidine Piperidine Core pi_note Generally stable saturated ring. Tertiary amine can be oxidized. piperidine->pi_note

Caption: Key functional groups and stability considerations.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container. [10]2. Compatibility: Ensure the waste container is compatible with the chemical and any solvents used.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor. Do not pour down the drain. [7][10]

References

  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • 2A Biotech. (2025). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)piperidine-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • Pi Chemicals System. (n.d.). 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylicacid.
  • MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • ChemicalBook. (n.d.). 26183-52-8 | CAS DataBase.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from Australian Government Department of Health.
  • BenchChem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.

Sources

Application Note & Protocol Guide: Structure-Activity Relationship (SAR) Studies of the 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biomolecules like nucleic acids and its ability to form key interactions with a multitude of biological targets.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutics ranging from anticancer to antiviral agents.[3][4] The 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid core combines the target-interacting potential of the pyrimidine ring with the versatile, modifiable piperidine linker, making it an exceptionally attractive starting point for generating focused compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive framework for designing and executing an SAR campaign around this scaffold. We will detail a generalized synthetic strategy, provide step-by-step protocols for robust biological evaluation, and offer a logical approach to interpreting the resulting data to guide the evolution of a chemical series toward a lead candidate. The primary focus of the included protocols will be on identifying and optimizing inhibitors of protein kinases, a major class of drug targets where pyrimidine-based compounds have found significant success.[3]

Deconstructing the Scaffold: A Roadmap for SAR

A successful SAR study requires a systematic exploration of the chemical space around the core structure. The this compound scaffold offers three primary vectors for chemical modification, each with the potential to distinctively influence biological activity, selectivity, and pharmacokinetic properties.

  • Vector 1 (Pyrimidine Ring): Substitutions on the C4, C5, and C6 positions of the pyrimidine ring can profoundly impact target binding. These positions project into the solvent-exposed region or deeper into the ATP-binding pocket of many kinases. Modifications here can modulate potency, selectivity, and solubility.

  • Vector 2 (Piperidine Ring): While often considered a linker, the piperidine ring is not merely a passive spacer. Its conformation and substitution can influence the orientation of the pyrimidine and carboxylic acid groups, which is critical for optimal target engagement.

  • Vector 3 (Carboxylic Acid): This functional group can serve as a key hydrogen bond donor/acceptor or be converted into other functional groups, like amides or esters, to probe interactions with the target protein or to modify cell permeability and metabolic stability.

Caption: Key modification points for SAR studies on the core scaffold.

General Synthetic Strategy: Building the Analog Library

A robust and flexible synthetic route is paramount for an efficient SAR campaign. The most common approach to synthesizing analogs of the core scaffold involves a nucleophilic aromatic substitution (SNAr) reaction followed by deprotection.

Scheme 1: General Synthesis of Analogs

  • SNAr Coupling: A suitably substituted 2-chloropyrimidine is reacted with a piperidine-4-carboxylic acid ester (e.g., ethyl or tert-butyl ester) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Heating is typically required to drive the reaction to completion.

  • Ester Hydrolysis (Deprotection): The resulting ester is hydrolyzed to the corresponding carboxylic acid. For ethyl esters, this is commonly achieved using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH). For tert-butyl esters, acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), are used to remove the protecting group.

This two-step sequence allows for the rapid generation of diverse analogs by simply varying the commercially available or readily synthesized substituted 2-chloropyrimidines.

Biological Evaluation: From Primary Hit to Cellular Potency

The goal of the biological evaluation is to quantify the effect of each structural modification. This is typically achieved through a tiered screening cascade, starting with a high-throughput biochemical assay and progressing to more complex cell-based models for the most promising compounds.

Primary Screen: In Vitro Biochemical Kinase Assay

The initial screen aims to determine the direct inhibitory effect of the synthesized compounds on the target kinase. A luminescence-based assay that quantifies ADP production is a robust and widely used method.[5]

Protocol: Luminescence-Based In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]

Materials:

  • Target Kinase and its specific substrate peptide.

  • ATP (at a concentration equal to the Km for the target kinase to ensure accurate IC₅₀ determination).[6]

  • Test Compounds (10 mM stock in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well plates.

  • Positive Control Inhibitor (e.g., Staurosporine).

  • Luminescence-capable plate reader.

Methodology:

  • Compound Plating: Prepare a serial dilution (e.g., 11-point, 1:3 dilution) of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well assay plate. Also include wells for a positive control inhibitor and a DMSO-only negative control.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the enzyme kinetics.[6]

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Secondary Screen: Cell-Based Proliferation/Viability Assay

After identifying potent inhibitors in the biochemical assay, the next critical step is to determine if they can engage the target in a cellular context and elicit a biological response.[7][8] A cell viability assay is a common method to assess the anti-proliferative effects of compounds on cancer cell lines known to be dependent on the target kinase.[8][9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[9]

Materials:

  • Cancer cell line (selected based on target relevance).

  • Appropriate cell culture medium + 10% Fetal Bovine Serum (FBS).

  • Test Compounds (10 mM stock in 100% DMSO).

  • White, clear-bottom 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent.

  • Luminescence-capable plate reader.

Methodology:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a predetermined optimal density (e.g., 5,000 cells/well) and dispense 100 µL into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include DMSO vehicle control wells.

  • Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO vehicle control wells (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Data Interpretation and SAR Progression

The data from the biochemical and cellular assays must be systematically organized to reveal SAR trends. A well-structured table is essential for this analysis.

Caption: Iterative workflow for a structure-activity relationship study.

Table 1: Hypothetical SAR Data for a Kinase Target

Compound IDR¹ (Pyrimidine C4)R² (Carboxylic Acid)Kinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)
1 (Core) -H-COOH1250> 50
1a -Cl-COOH34015.2
1b -NH₂-COOH852.1
1c -OMe-COOH98041.5
1d -NH₂-COOMe92> 50
1e -NH₂-CONHMe451.1

Interpretation of Hypothetical Data:

  • Vector 1 (Pyrimidine): Comparing 1a , 1b , and 1c to the core 1 , it's clear that substitution at R¹ is critical. An amino group (1b ) provides a significant boost in potency over a chloro group (1a ) or a methoxy group (1c ), suggesting a key hydrogen bond interaction is formed.

  • Vector 3 (Carboxylic Acid): The free acid (1b ) is active in the cell-based assay. Converting it to a methyl ester (1d ) retains biochemical potency but abolishes cellular activity, likely due to an inability to be hydrolyzed or the necessity of the free acid for target engagement. However, converting it to a methylamide (1e ) further improves both biochemical and cellular potency, indicating this moiety may pick up an additional favorable interaction or improve cell permeability.

  • Next Steps: Based on these results, the next generation of compounds should retain the C4-amino group on the pyrimidine and further explore a variety of small amides at the R² position to optimize potency and drug-like properties.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for conducting SAR studies on the this compound scaffold. By combining efficient analog synthesis with a tiered biological screening approach, researchers can effectively navigate the chemical space to identify key structural features that drive target potency and cellular activity. Future work on a promising series would involve expanding the kinase selectivity profile to ensure the desired specificity and initiating studies to evaluate pharmacokinetic properties (ADME) in preclinical models.[10]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Te Bhemasankara Rao, P. V. (2022). The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Retrieved from a chemical supplier's resource page.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Talib, W. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules, 23(9), 2348. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available at: [Link]

  • George, S., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16402. Available at: [Link]

  • Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available at: [Link]

  • BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.
  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12656–12664. Available at: [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from YouTube. Available at: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8698. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note & Protocols: A Strategic Guide for the Biological Evaluation of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, strategy-driven guide for the biological evaluation of the novel small molecule, 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. Recognizing that this compound is not extensively characterized in public literature, this guide is structured as a multi-stage discovery cascade. It begins with hypothesis generation based on structural motifs and progresses through primary screening, hit-to-lead characterization, and definitive mechanism-of-action studies. We provide detailed, field-tested protocols for key assays, including phenotypic screening, target engagement verification using the Cellular Thermal Shift Assay (CETSA), and initial ADME profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically uncover the therapeutic potential of new chemical entities.

Introduction and Rationale

The compound this compound incorporates two key heterocyclic scaffolds, pyrimidine and piperidine, that are prevalent in a multitude of clinically approved drugs and bioactive molecules.[1][2][3] The strategic combination of these motifs warrants a systematic investigation into its biological activity.

  • The Pyrimidine Scaffold: The 2-substituted pyrimidine ring is a well-established "privileged structure" in medicinal chemistry. It is a core component of numerous kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine ring of ATP.[4][5][6] Furthermore, pyrimidine derivatives exhibit a vast range of other activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8][9]

  • The Piperidine-4-Carboxylic Acid Scaffold: The piperidine ring provides a rigid, three-dimensional structure that can orient functional groups in precise vectors to interact with biological targets.[1][3] The carboxylic acid moiety introduces a key hydrogen bond donor/acceptor and a potential salt bridge-forming group, features common in ligands for G-protein coupled receptors (GPCRs) and other enzyme classes.[10]

Working Hypothesis: Based on these structural features, this compound is hypothesized to function as either a protein kinase inhibitor or a GPCR ligand . The experimental design outlined below is structured to test these hypotheses in parallel and remain open to discovering novel activities.

A Phased Approach to Biological Evaluation

A successful evaluation campaign for a novel compound requires a logical progression from broad, high-throughput screening to specific, hypothesis-driven experiments. Our recommended workflow is designed to maximize information gain while conserving resources.

Experimental_Workflow cluster_0 Phase 1: Discovery & Triage cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Lead Profiling A Compound Acquisition & QC B Phenotypic Screening (e.g., Cancer Cell Line Panel) A->B Parallel Screens C Broad Target-Based Screening (e.g., Kinase & GPCR Panels) A->C Parallel Screens D Hit Confirmation & Dose-Response (IC50/EC50 Determination) B->D C->D E Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) D->E Validate Hit F Biochemical Target Validation (Recombinant Enzyme/Receptor Assay) E->F Confirm Direct Target G Cellular Pathway Analysis (e.g., Western Blot, Reporter Assay) F->G Elucidate Pathway H In Vitro ADME Profiling (Solubility, Stability, Permeability) G->H Profile Lead Candidate I Preliminary Safety Assessment (e.g., hERG, Cytotoxicity) G->I Profile Lead Candidate J Decision: Go/No-Go for Lead Optimization H->J I->J

Caption: High-level workflow for the biological evaluation of a novel compound.

Phase 1 Protocols: Primary Screening and Hit Confirmation

The initial goal is to cast a wide net to identify any significant biological activity. We recommend a dual approach: a phenotypic screen to uncover unexpected activities and a target-based screen guided by our initial hypothesis.

Protocol: Phenotypic Screening in a Cancer Cell Line Panel

Principle: This assay assesses the compound's effect on the viability of a diverse panel of cancer cell lines. A broad anti-proliferative effect or selective activity against certain cell lines can provide crucial clues about the compound's mechanism.

Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) into 384-well, white, clear-bottom plates at pre-determined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay medium.

  • Cell Treatment: Add the compound dilutions to the cell plates. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle controls (100% viability) and a no-cell control (0% viability). Plot the normalized response versus log[concentration] and fit to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Target-Based Screening (Kinase & GPCR Panels)

Principle: To directly test our primary hypotheses, the compound should be screened against large, commercially available panels of purified kinases and GPCRs.[4][11]

  • Kinase Screening: Submit the compound for screening at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). The readout is typically percent inhibition relative to a control.[12]

  • GPCR Screening: Submit the compound for screening against a panel of GPCRs using radioligand binding assays.[13][14][15] The compound is tested for its ability to displace a known radiolabeled ligand from its receptor, and results are reported as percent displacement.

Hit Criteria: A "hit" from these screens is typically defined as >50% inhibition or displacement at the screening concentration. All hits must be validated through dose-response experiments to confirm potency (IC₅₀/Kᵢ) and rule out assay artifacts.[16]

Phase 2 Protocols: Mechanism of Action (MoA) Elucidation

Once a confirmed hit is identified, the next critical step is to prove that the compound directly engages its intended target within a cellular context.

Mandatory Protocol: Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that measures the thermal stability of proteins in their native cellular environment.[17] The binding of a small molecule ligand typically stabilizes its target protein, resulting in a higher melting temperature (Tₘ).[18][19][20] This allows for direct confirmation of target engagement in intact cells without any modification to the compound or the protein.[21]

CETSA_Workflow A 1. Cell Culture & Treatment (Vehicle vs. Compound) B 2. Aliquot & Heat Shock (Apply Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (Ultracentrifugation) C->D E 5. Isolate Soluble Fraction (Supernatant) D->E F 6. Protein Quantification (Western Blot or Mass Spec) E->F G 7. Data Analysis (Plot Soluble Protein vs. Temp) F->G

Caption: Step-by-step workflow for a CETSA melt curve experiment.

Methodology (Melt Curve Protocol using Western Blot):

  • Cell Culture: Grow the relevant cell line (e.g., a cancer cell line where the target kinase is active) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in media. Treat one aliquot with the compound at a saturating concentration (e.g., 10x IC₅₀) and another with vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Cool immediately to 4°C.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Measure total protein concentration (e.g., BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody for the putative target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature point.

    • Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive shift in Tₘ in the compound-treated sample confirms target engagement.

Phase 3 Protocols: Lead Profiling & Early De-risking

Positive MoA data elevates the compound to a "lead candidate" status. The focus now shifts to evaluating its drug-like properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and preliminary safety assays are crucial for determining if the compound has a viable path forward.[22][23] These assays help identify potential liabilities early, guiding the next steps of chemical optimization.[24][25][26]

Data Summary: Key In Vitro ADME Assays

The following table summarizes essential ADME assays to be performed. These services are typically outsourced to specialized CROs.

Parameter Assay Purpose Acceptable Result
Solubility Kinetic & Thermodynamic SolubilityAssesses how well the compound dissolves, impacting absorption.> 50 µM
Permeability Caco-2 Permeability AssayModels absorption across the intestinal wall.Pₐₚₚ (A→B) > 2 x 10⁻⁶ cm/s
Metabolic Stability Liver Microsomal Stability AssayMeasures how quickly the compound is metabolized by liver enzymes.t₁/₂ > 30 minutes
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins.Fraction Unbound (fu) > 1%
CYP450 Inhibition CYP Inhibition Panel (e.g., 3A4, 2D6)Identifies potential for drug-drug interactions.IC₅₀ > 10 µM
Safety/Toxicity hERG Patch Clamp AssayAssesses risk of cardiac arrhythmia.IC₅₀ > 10 µM

Conclusion and Decision Logic

The systematic application of the protocols described in this guide will generate a comprehensive biological profile for this compound. The data gathered will enable a clear, evidence-based decision on the future of the compound.

Caption: Decision tree for advancing a hit compound to lead optimization.

This structured approach ensures that resources are focused on compounds with a validated mechanism of action and promising drug-like properties, ultimately increasing the probability of success in the drug discovery pipeline.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • D'Arcy, S., & D'Arcy, B. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Stoddart, L. A., et al. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Kumar, B., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmaceutical and Biological Evaluations. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • Wang, J., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]

  • Sharma, G., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • Creative Biolabs. (2024). Biological activities of synthetic pyrimidine derivatives. Retrieved from [Link]

  • Roskoski, R. Jr. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Retrieved from [Link]

  • El-Mekabaty, A. A. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Basic and Environmental Sciences. Retrieved from [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • Auld, D. S. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]

  • Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Li, F., et al. (2022). Design, Synthesis, and Biological Evaluation of a Small-Molecule PET Agent for Imaging PD-L1 Expression. Molecules. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of small molecule PROTACs for potential anticancer effects. Retrieved from [Link]

  • Wu, Y., & Vadgama, J. V. (2023). Advancements in small molecule drug design: A structural perspective. Drug Discovery Today. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Wurzer, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

"1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" use in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Use of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid in High-Throughput Screening

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is paramount. High-throughput screening (HTS) serves as the cornerstone of this effort, enabling the rapid evaluation of vast chemical libraries against specific biological targets. Within these libraries, privileged scaffolds—molecular frameworks that can interact with multiple, distinct protein targets—are of exceptional value. This compound is one such scaffold, presenting a unique combination of structural rigidity and functional group diversity that makes it a compelling candidate for HTS campaigns targeting a range of protein families, most notably kinases and G-protein coupled receptors (GPCRs).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound and its analogs in HTS. We will delve into the underlying principles of assay design, provide detailed, field-tested protocols for screening, and discuss the critical aspects of data analysis and hit validation. The methodologies described herein are designed to be robust and adaptable, ensuring scientific integrity and fostering the discovery of next-generation therapeutics.

The Scientific Rationale: Why This Scaffold Demands Attention

The therapeutic potential of the this compound core lies in its chemical architecture. The pyrimidine ring is a well-established pharmacophore, known to participate in hydrogen bonding interactions within the ATP-binding pocket of numerous kinases. The piperidine ring provides a rigid, three-dimensional structure that can be functionalized to explore chemical space and optimize binding affinity and selectivity. Finally, the carboxylic acid group offers a key interaction point, often with positively charged residues in the target protein, and serves as a handle for further chemical modification to improve pharmacokinetic properties.

This unique combination of features has led to the successful development of several clinical candidates and approved drugs. For instance, derivatives of this scaffold have shown potent inhibitory activity against key oncology targets such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). Understanding this mechanistic basis is crucial for designing effective screening campaigns.

High-Throughput Screening Workflow: A Step-by-Step Guide

The successful implementation of an HTS campaign involving this compound requires a systematic and well-controlled workflow. The following diagram illustrates the key stages, from initial assay development to hit confirmation.

HTS_Workflow cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation Compound_Prep Compound Preparation (Solubilization & Plating) Assay_Dev Assay Development & Optimization Compound_Prep->Assay_Dev Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen QC Reagent Quality Control Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Assay SAR Initial SAR Analysis Orthogonal_Assay->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Optimization

The choice of assay technology is critical and depends on the specific biological target. For kinase targets, a common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol 1: TR-FRET Kinase Assay

Objective: To quantify the inhibitory activity of this compound derivatives against a target kinase.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated peptide, bringing it in close proximity to a Streptavidin-Allophycocyanin (SA-APC) conjugate bound to the biotin moiety. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a FRET signal. Inhibition of the kinase reduces peptide phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Target Kinase (e.g., CDK2/CycA)

  • Biotinylated Substrate Peptide

  • Eu-labeled Anti-Phospho-Antibody

  • Streptavidin-APC

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (and analogs) dissolved in 100% DMSO

  • 384-well, low-volume, white microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the wells of a 384-well plate. This will result in a final assay concentration range typically from 10 µM to 0.5 nM.

    • For control wells, dispense 20 nL of DMSO (negative control, 0% inhibition) and 20 nL of a known potent inhibitor (positive control, 100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing the kinase and biotinylated substrate peptide at their pre-determined optimal concentrations.

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well of the compound-containing plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer at a concentration equal to the Kₘ for the kinase.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a 4X detection mix in assay buffer containing the Eu-labeled antibody and SA-APC.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis:

The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is then calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

The resulting data is then plotted as percent inhibition versus compound concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Part 2: Hit Confirmation and Orthogonal Screening

A critical step in any HTS campaign is to confirm that the observed activity is real and not an artifact of the assay technology. This is achieved through orthogonal assays that employ a different detection method.

Protocol 2: Mobility-Shift Kinase Assay

Objective: To confirm the inhibitory activity of hits identified in the primary TR-FRET screen using a label-free, electrophoretic mobility shift method.

Principle: This assay directly measures the conversion of a substrate peptide to its phosphorylated product. The introduction of a phosphate group alters the net charge of the peptide, causing it to migrate differently in an electric field. The amounts of substrate and product are quantified, providing a direct measure of kinase activity.

Materials:

  • Calpier EZ Reader or similar microfluidic mobility-shift detection system

  • Reagents and consumables specific to the detection platform

  • Confirmed hits from the primary screen

Procedure:

  • Reaction Setup: The kinase reaction is set up in a similar manner to the TR-FRET assay, typically in a 384-well plate.

  • Sample Analysis: After the kinase reaction incubation, the plate is loaded onto the mobility-shift detection system. The instrument automatically samples from each well, performs the electrophoretic separation, and quantifies the substrate and product peaks.

  • Data Analysis: The percent conversion of substrate to product is calculated. The inhibitory effect of the compounds is determined by the reduction in percent conversion compared to the DMSO control. IC₅₀ values are then generated as described for the primary assay.

The following table summarizes key parameters for a typical kinase HTS campaign:

ParameterTR-FRET (Primary Screen)Mobility-Shift (Orthogonal Screen)
Throughput High (100,000+ compounds/day)Medium (10,000-20,000 data points/day)
Detection Method Time-Resolved FRETElectrophoretic Mobility Shift
Labeling Requirement Labeled antibody, substrateFluorescently labeled peptide
Assay Principle Proximity-based energy transferDirect measurement of product
Potential for Artifacts Moderate (compound fluorescence)Low
Part 3: Cell-Based Assays for Physiological Relevance

While biochemical assays are essential for initial screening, it is crucial to evaluate the activity of promising compounds in a more physiologically relevant context. Cell-based assays provide this next level of validation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound derivatives in a cellular environment.

Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating intact cells to various temperatures, denatured proteins will aggregate and can be separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.

Procedure:

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound or DMSO vehicle for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.

  • Quantification: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein. The band intensity is quantified to determine the amount of soluble protein at each temperature.

Data Interpretation:

A compound that binds to and stabilizes the target protein will result in a shift of the melting curve to a higher temperature compared to the DMSO-treated control. This provides direct evidence of target engagement in a cellular context.

The following diagram illustrates the principle of CETSA:

CETSA_Principle cluster_ligand With Ligand cluster_no_ligand Without Ligand (DMSO) a Target Protein + Ligand Stable Complex b Heat Shifted Melting Curve More Soluble Protein a->b Thermal Challenge c Target Protein Unstable d Heat Baseline Melting Curve Less Soluble Protein c->d Thermal Challenge

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This compound represents a valuable starting point for hit-finding and lead optimization in drug discovery. Its favorable chemical properties and proven track record make it an attractive scaffold for inclusion in HTS libraries. By employing a multi-faceted screening approach, encompassing robust biochemical primary screens, orthogonal validation assays, and physiologically relevant cell-based target engagement studies, researchers can confidently identify and advance novel drug candidates. The protocols and workflows detailed in this application note provide a solid foundation for the successful implementation of such campaigns, ultimately accelerating the path from a chemical starting point to a potential therapeutic.

References

  • PubChem Compound Summary for CID 2734631, this compound. National Center for Biotechnology Information. [Link]

  • High-Throughput Screening: A Powerful Tool for Drug Discovery. National Center for Biotechnology Information. [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in Drug Discovery. BMG LABTECH. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome challenges related to low reaction yields. The synthesis, a nucleophilic aromatic substitution (SNAr), involves the reaction of a 2-halopyrimidine with piperidine-4-carboxylic acid. While straightforward in principle, its success is highly sensitive to reaction conditions due to the nature of the reactants and the product.

Technical FAQ & Troubleshooting Guide

Q1: My reaction yield is consistently low (<30%). What are the most probable causes?

Low yields in this SNAr reaction are typically traced back to one of three primary areas: suboptimal reaction conditions that fail to drive the reaction to completion, inactivation of the nucleophile, or significant product loss during work-up.

The core of this synthesis is a nucleophilic attack by the secondary amine of piperidine-4-carboxylic acid on the electron-deficient C2 position of the pyrimidine ring.[1] The pyrimidine ring is considered a π-deficient heterocycle, which makes it susceptible to nucleophilic attack, especially when a halogen is present at the C2 or C4 positions.[1][2] However, several factors can impede this process:

  • Nucleophile Inactivation: The reaction generates a hydrohalic acid (e.g., HCl from 2-chloropyrimidine) as a byproduct. This acid will protonate the basic nitrogen of the piperidine starting material, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively stopping the reaction.[3]

  • Zwitterion Formation: The starting material, piperidine-4-carboxylic acid, exists as a zwitterion. The presence of both an acidic group (–COOH) and a basic group (–NH–) complicates its reactivity profile and solubility. The reaction medium must be carefully chosen to ensure the piperidine nitrogen remains a free, active nucleophile.

  • Inadequate Temperature: SNAr reactions on heterocyclic rings often require significant thermal energy to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.[4] Insufficient heating can lead to a stalled or extremely slow reaction.

  • Product Isolation Challenges: The final product is also zwitterionic, possessing both a basic pyrimidine ring and an acidic carboxylic acid. This can lead to high solubility in aqueous phases or insolubility in common organic solvents, making extraction and purification difficult and prone to loss of material.

Q2: How do I choose the optimal base and solvent for this reaction? The interplay seems complex.

The choice of base and solvent is arguably the most critical factor for this synthesis. They work in tandem to maintain the nucleophilicity of the piperidine and facilitate the reaction kinetics.

The Role of the Base: A base is non-negotiable. Its primary role is to neutralize the acid byproduct (e.g., HCl). Without a base, the reaction will cease after a very small conversion. An excess of the piperidine reactant can serve as the base, but this is inefficient. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is a superior choice.[5][6] Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.

The Role of the Solvent: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer complex that forms during the reaction.[4]

  • Polar Aprotic Solvents (DMF, DMSO): These are excellent choices as they effectively solvate cations and do not interfere with the nucleophile. They are particularly effective when using inorganic bases like K₂CO₃.

  • Polar Protic Solvents (Ethanol, n-Butanol, Water): Alcohols are common solvents for SNAr reactions.[5][7] They can hydrogen-bond with the reactants and intermediates. A mixture of ethanol and water can be effective, as seen in analogous syntheses of pyridyl-piperidines, though it may require very high temperatures in a sealed vessel.[5] Polyethylene glycol (PEG-400) has also been shown to be an effective green solvent for similar SNAr reactions on heterocycles.[8]

The following diagram illustrates the decision-making process for solvent and base selection.

G start Start: Low Yield Problem base_choice Base Selection start->base_choice org_base Organic Base (TEA, DIPEA) base_choice->org_base Is easy work-up a priority? inorg_base Inorganic Base (K2CO3, Cs2CO3) base_choice->inorg_base Is high reactivity needed? solvent_choice Solvent Selection protic_solvent Polar Protic (Ethanol, n-BuOH, Water) solvent_choice->protic_solvent Using Organic Base aprotic_solvent Polar Aprotic (DMF, DMSO, NMP) solvent_choice->aprotic_solvent Using Inorganic Base org_base->solvent_choice outcome1 Good for Protic Solvents Easy removal during work-up org_base->outcome1 inorg_base->solvent_choice outcome2 Good for Aprotic Solvents Requires filtration inorg_base->outcome2 outcome3 Can participate in H-bonding May require higher temperatures protic_solvent->outcome3 outcome4 Excellent for stabilizing intermediates Higher boiling points, harder to remove aprotic_solvent->outcome4

Caption: Logic for selecting base and solvent combinations.

Q3: The reaction starts but seems to stall. Should I increase the temperature or the reaction time?

Stalling is a classic sign of either nucleophile inactivation (see Q1) or insufficient activation energy. If you have already included an adequate amount of base (typically 2-3 equivalents), the issue is likely temperature.

SNAr reactions on pyrimidines often require temperatures well above 100°C.[5][8] For instance, a similar synthesis involving 4-chloropyridine was conducted at 150°C in a sealed tube.[5]

Recommended Approach:

  • Ensure Adequate Base: First, confirm you are using at least 2 equivalents of a suitable base relative to the 2-halopyrimidine.

  • Increase Temperature Incrementally: If the reaction is in a high-boiling solvent like DMF or DMSO, increase the temperature in 10-15°C increments, monitoring the progress by TLC or LC-MS.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for SNAr reactions by providing efficient and uniform heating.[9] Reactions that take many hours with conventional heating can often be completed in minutes.[9]

Q4: I'm observing unexpected byproducts. What are the likely side reactions?

The most common side reaction is substitution by a competing nucleophile.

  • Solvolysis: If you are using a nucleophilic solvent like an alcohol (e.g., ethanol) or water at high temperatures, the solvent itself can act as a nucleophile, leading to the formation of 2-alkoxy- or 2-hydroxypyrimidine.[7][10] This is more likely if the primary nucleophile (piperidine) is weak or has been deactivated.

  • Reaction with Base: While uncommon with TEA or K₂CO₃, certain bases could potentially have competing reactivity.

To minimize these, ensure the piperidine nucleophile is present in a slight excess and that conditions are not excessively harsh for prolonged periods. If solvolysis is a major issue, switching to a polar aprotic solvent like DMF is recommended.

The general mechanism for the desired SNAr reaction is shown below.

Caption: SNAr mechanism for the synthesis.

Q5: How can I effectively isolate the final product without significant loss?

Isolating a zwitterionic product like this requires a different approach than standard organic extractions.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • pH Adjustment for Precipitation: The key is to find the isoelectric point (pI) of the product, where it has minimum solubility.

    • Redissolve the crude residue in a minimum amount of water, possibly with a small amount of base (e.g., aq. NaOH) to ensure full deprotonation of the carboxylic acid.

    • Filter off any insoluble inorganic salts (like K₂CO₃ if used).

    • Slowly add dilute acid (e.g., 1M HCl or acetic acid) to the aqueous solution with vigorous stirring.

    • Monitor the pH. The product should precipitate out at its pI. This will likely be in the weakly acidic to neutral pH range (approx. 4-6).

  • Isolation and Washing:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid sparingly with cold water to remove salts, followed by a non-polar solvent like diethyl ether or hexane to remove organic impurities.

  • Drying: Dry the product thoroughly under high vacuum. Recrystallization can be attempted from a solvent mixture like ethanol/water or DMF/water if further purification is needed.

Optimized Experimental Protocols

Protocol 1: Synthesis using Triethylamine in n-Butanol

This protocol uses a common organic base and an alcohol solvent, requiring elevated temperatures.

  • To a round-bottom flask equipped with a reflux condenser, add piperidine-4-carboxylic acid (1.1 equivalents), 2-chloropyrimidine (1.0 equivalent), and triethylamine (2.5 equivalents).

  • Add n-butanol as the solvent (approx. 5-10 mL per gram of 2-chloropyrimidine).

  • Heat the mixture to reflux (approx. 117°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure to remove the solvent and excess triethylamine.

  • Proceed with the work-up as described in Q5 (pH adjustment for precipitation).

Protocol 2: Synthesis using Potassium Carbonate in DMF

This protocol uses an inorganic base in a polar aprotic solvent, which can often provide higher yields.

  • To a dry round-bottom flask, add piperidine-4-carboxylic acid (1.2 equivalents), 2-chloropyrimidine (1.0 equivalent), and finely ground anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of 2-chloropyrimidine).

  • Heat the suspension to 100-120°C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of DMF.

  • Remove the DMF from the filtrate under high vacuum (note: DMF has a high boiling point).

  • Proceed with the work-up as described in Q5 (pH adjustment for precipitation).

Comparative Data Summary

The following table summarizes expected outcomes based on different reaction conditions, compiled from general principles of SNAr reactions on heterocycles.[5][7][8][9]

Condition ParameterSetting 1Setting 2Setting 3Expected Outcome & Rationale
Base (2.5 eq.) TriethylamineK₂CO₃NoneSetting 2 is often optimal. K₂CO₃ is a stronger base and works well in aprotic solvents. Setting 3 will fail due to nucleophile protonation.[3]
Solvent Ethanoln-ButanolDMFSetting 3 is often optimal. DMF is aprotic and effectively stabilizes the charged intermediate, preventing solvolysis.[7]
Temperature 80 °C (Reflux)120 °C150 °CHigher temperatures are generally better. Many SNAr reactions require significant heat. 120-150°C is a reasonable range to target.[5]
Yield (Hypothetical) 20-40%50-70%70-90%The combination of a strong base, aprotic solvent, and high temperature (e.g., K₂CO₃/DMF/120°C) is expected to give the highest yield.

References

  • Bowler, D., O'Keeffe, J., Gronert, S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry.
  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • O'Keeffe, J., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Jukič, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health.
  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Campos, J. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
  • Smith, D. M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
  • Lee, M., et al. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • PubChem. (n.d.). This compound.
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.

Sources

Technical Support Center: 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" (CAS No. 303144-44-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. We will delve into the causality behind experimental choices and provide validated protocols to ensure the highest degree of scientific integrity.

I. Introduction to the Compound and Common Purity Challenges

This compound is a heterocyclic compound with a molecular formula of C10H13N3O2 and a molecular weight of approximately 207.23 g/mol .[1] It serves as a valuable building block in medicinal chemistry. The synthesis, typically involving the reaction of 2-chloropyrimidine with piperidine-4-carboxylic acid or its ester, can lead to several impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: 2-chloropyrimidine and piperidine-4-carboxylic acid (or its ester).

  • Byproducts of Side Reactions: Such as bis-substituted pyrimidines or products from undesired reactions of the solvent or base.

  • Hydrolysis Products: If an ester intermediate is used, incomplete hydrolysis can leave residual ester.

  • Salts: Formation of hydrochloride or other salts, which may need to be removed or handled appropriately.[2]

II. Troubleshooting Guide: A-Q&A Approach to Purity Issues

This section is structured to help you diagnose and resolve purity problems in a logical sequence.

Q1: My final product shows low purity by NMR/LC-MS, with signals corresponding to starting materials. What is the first step?

A1: The presence of starting materials indicates an incomplete reaction.

  • Causality: The nucleophilic substitution reaction between 2-chloropyrimidine and the piperidine derivative is the core of the synthesis. Insufficient reaction time, inadequate temperature, or a non-optimal base can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent spot/peak is a key indicator of completion.

    • Revisit Reaction Conditions: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a stronger, non-nucleophilic base (e.g., DIEA instead of triethylamine) to facilitate the reaction.

    • Purification Strategy: An acid-base extraction can be highly effective here. The carboxylic acid product is soluble in a basic aqueous solution, while the less polar starting materials may be removed with an organic wash.

Q2: I observe an unexpected peak in my LC-MS with a mass corresponding to the ethyl ester of my product. How do I address this?

A2: This points to incomplete hydrolysis of an ethyl ester intermediate, such as 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester.[3]

  • Causality: Saponification (ester hydrolysis) with a base like NaOH or LiOH is an equilibrium-driven process. Insufficient base, reaction time, or temperature can result in incomplete conversion to the carboxylic acid.

  • Troubleshooting Steps:

    • Drive the Equilibrium: Increase the amount of base (e.g., from 1.5 to 3 equivalents) and/or extend the reaction time. Gentle heating (40-50°C) can also accelerate the hydrolysis.

    • Post-Purification Hydrolysis: If the impurity is discovered after initial purification, the mixture can be re-subjected to hydrolysis conditions. Dissolve the material in a suitable solvent (e.g., methanol/water), add NaOH, and stir until the ester is no longer detectable by TLC or LC-MS.

    • Chromatographic Separation: While more resource-intensive, flash column chromatography can separate the more polar carboxylic acid from the less polar ester.[4]

Q3: My product is an off-color (e.g., yellow or brown) solid, suggesting the presence of colored impurities. What purification method is most suitable?

A3: Colored impurities are often non-polar byproducts that can be effectively removed by recrystallization or treatment with activated carbon.

  • Causality: High reaction temperatures or extended reaction times can sometimes lead to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities and improving the crystalline form of the product. A suitable solvent system (e.g., water-N,N-dimethylformamide, or ethanol/water) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), and heat the mixture gently. The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then allow the purified product to crystallize upon cooling.

III. Frequently Asked Questions (FAQs)

  • What is the expected appearance of pure this compound?

    • Pure this compound is typically a white to off-white solid.

  • What are the recommended storage conditions?

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • What analytical techniques are best for assessing purity?

    • A combination of ¹H NMR , LC-MS , and HPLC is recommended for a comprehensive purity assessment. NMR provides structural confirmation, while LC-MS can identify impurities by mass, and HPLC can provide quantitative purity data.

IV. Experimental Protocols and Data

Protocol 1: Recrystallization for Purity Enhancement
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Parameter Value
Starting Purity (Example) 90% (by HPLC)
Recrystallization Solvent Ethanol/Water (e.g., 3:1)
Expected Purity >98% (by HPLC)
Expected Yield 75-90%
Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A common starting point is a mixture of dichloromethane and methanol, often with a small amount of acetic acid or triethylamine to improve peak shape. For this carboxylic acid, a mobile phase of Dichloromethane:Methanol:Acetic Acid (e.g., 90:10:0.1) is a good starting point.

  • Column Packing: Pack a glass column with silica gel slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane:Methanol:Acetic Acid (90:10:0.1)
Expected Purity >99% (by HPLC)
Expected Yield 60-80%

V. Visual Diagrams

Purity_Troubleshooting_Workflow start Crude Product Purity < 95%? incomplete_reaction Incomplete Reaction? (Starting Materials Present) start->incomplete_reaction Yes colored_impurities Colored Impurities? start->colored_impurities No hydrolysis_issue Incomplete Hydrolysis? (Ester Present) incomplete_reaction->hydrolysis_issue No revisit_conditions Revisit Reaction Conditions (Time, Temp, Base) incomplete_reaction->revisit_conditions Yes hydrolysis_issue->colored_impurities No re_hydrolyze Re-run Hydrolysis (More Base, Time) hydrolysis_issue->re_hydrolyze Yes recrystallize Recrystallize colored_impurities->recrystallize Yes end_product Pure Product (>98%) colored_impurities->end_product No acid_base_extraction Perform Acid-Base Extraction revisit_conditions->acid_base_extraction acid_base_extraction->end_product column_chromatography Column Chromatography re_hydrolyze->column_chromatography carbon_treatment Treat with Activated Carbon recrystallize->carbon_treatment carbon_treatment->end_product column_chromatography->end_product

Caption: Troubleshooting workflow for purity issues.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification 2-chloropyrimidine 2-chloropyrimidine reaction Nucleophilic Substitution (Base, Solvent, Heat) 2-chloropyrimidine->reaction piperidine-4-carboxylic_acid Piperidine-4-carboxylic Acid (or Ester) piperidine-4-carboxylic_acid->reaction crude_product Crude 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid (or Ester) reaction->crude_product hydrolysis Hydrolysis (if ester) crude_product->hydrolysis extraction Acid-Base Extraction hydrolysis->extraction recrystallization Recrystallization extraction->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General synthesis and purification workflow.

VI. References

  • ChemBK. 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • PubChem. This compound. [Link]

  • Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]

Sources

Technical Support Center: Synthesis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this valuable heterocyclic building block. Our focus is to move beyond simple procedural steps and delve into the mechanistic underpinnings of side product formation, empowering you to proactively optimize your reaction conditions.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, most commonly chloride, from the 2-position of a pyrimidine ring by the secondary amine of a piperidine-4-carboxylic acid derivative. The high reactivity of 2-chloropyrimidine towards nucleophilic attack often makes this a straightforward transformation.[1][2] However, several potential side reactions can occur, leading to impurities that can complicate purification and impact yield and product quality. This guide will illuminate these potential pitfalls and provide robust solutions.

Troubleshooting Guide & FAQs

Here we address the most common issues encountered during the synthesis of this compound.

FAQ 1: My reaction is showing incomplete conversion, and I'm observing unreacted 2-chloropyrimidine and piperidine starting material. What are the likely causes?

Low conversion can stem from several factors. The most common culprits are:

  • Insufficient reaction temperature or time: While 2-chloropyrimidine is activated towards SNAr, the reaction often requires heating to proceed at a practical rate. A typical temperature range is 80-120 °C.

  • Inappropriate base: A base is required to neutralize the HCl generated during the reaction. If the base is too weak or sterically hindered, it may not efficiently scavenge the acid, leading to the protonation of the piperidine nitrogen and a halt in the reaction.

  • Poor solubility of reactants: Ensure that your chosen solvent can adequately dissolve both the 2-chloropyrimidine and the piperidine derivative at the reaction temperature.

Troubleshooting Steps:

  • Optimize Temperature: Incrementally increase the reaction temperature in 10 °C intervals, monitoring the reaction progress by TLC or LC-MS.

  • Re-evaluate Your Base: Switch to a more suitable base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used.

  • Improve Solubility: If solubility is an issue, consider switching to a higher boiling point, more polar aprotic solvent such as DMF, DMAc, or NMP.

FAQ 2: I've isolated my product, but NMR and LC-MS analysis show an impurity with a mass of 96.04 g/mol . What is this and how can I avoid it?

This impurity is likely 2-hydroxypyrimidine . Its formation is a classic example of a competitive side reaction where water acts as a nucleophile.

  • Mechanism of Formation: If water is present in the reaction mixture, it can compete with the piperidine derivative, attacking the electrophilic C2 position of 2-chloropyrimidine. This SNAr reaction with water, followed by deprotonation, yields 2-hydroxypyrimidine.

Mitigation Strategies:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Common Side Products and Their Formation Mechanisms

A clear understanding of how side products are formed is the cornerstone of effective troubleshooting. Below are the most prevalent impurities in the synthesis of this compound.

Side Product 1: 2-Hydroxypyrimidine
Structure IUPAC Name Molecular Weight Common Cause

Pyrimidin-2(1H)-one96.09 g/mol Presence of water in the reaction

Mechanism of Formation:

G 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer-like Intermediate Meisenheimer-like Intermediate 2-Chloropyrimidine->Meisenheimer-like Intermediate + H2O 2-Hydroxypyrimidine 2-Hydroxypyrimidine Meisenheimer-like Intermediate->2-Hydroxypyrimidine - HCl

Caption: Formation of 2-Hydroxypyrimidine via SNAr with water.

Side Product 2: 2-Alkoxypyrimidine (from solvent)
Structure IUPAC Name Molecular Weight (R=CH₃) Common Cause

2-Alkoxypyrimidine110.12 g/mol Use of alcohol (e.g., MeOH, EtOH) as a solvent

Mechanism of Formation:

G 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer-like Intermediate Meisenheimer-like Intermediate 2-Chloropyrimidine->Meisenheimer-like Intermediate + R-OH 2-Alkoxypyrimidine 2-Alkoxypyrimidine Meisenheimer-like Intermediate->2-Alkoxypyrimidine - HCl

Caption: Formation of 2-Alkoxypyrimidine via solvolysis.

Side Product 3: Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate
Structure IUPAC Name Molecular Weight Common Cause

Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate235.28 g/mol Incomplete hydrolysis of the ester starting material

Mechanism of Incomplete Reaction:

G Ethyl Ester Ethyl Ester Carboxylic Acid Carboxylic Acid Ethyl Ester->Carboxylic Acid Hydrolysis (e.g., LiOH, H2O)

Caption: Hydrolysis of the ethyl ester to the final product.

Recommended Synthetic Protocol and Troubleshooting Workflow

This protocol outlines a general procedure for the synthesis, followed by a logical workflow for identifying and resolving issues related to side product formation.

Step 1: SNAr Coupling
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate (1.0 eq), 2-chloropyrimidine (1.0-1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add an anhydrous aprotic solvent (e.g., DMF, acetonitrile, or dioxane) to the flask.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate by column chromatography on silica gel.

Step 2: Ester Hydrolysis
  • Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water.

  • Add an excess of a suitable base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of ~5-6 with an aqueous acid (e.g., 1 M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Troubleshooting Workflow Diagram

workflow start Start Synthesis monitor Monitor Reaction (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Workup & Purification complete->workup Yes incomplete Incomplete Reaction complete->incomplete No analyze Analyze Final Product (NMR, LC-MS) workup->analyze pure Product Pure? analyze->pure end End pure->end Yes impurities Impurities Detected pure->impurities No troubleshoot_incomplete Troubleshoot: - Increase Temperature - Change Base - Change Solvent incomplete->troubleshoot_incomplete troubleshoot_incomplete->monitor identify_impurity Identify Impurity: - 2-Hydroxypyrimidine? - 2-Alkoxypyrimidine? - Unhydrolyzed Ester? impurities->identify_impurity mitigate_hydrolysis Mitigate: - Use Anhydrous Conditions - Inert Atmosphere identify_impurity->mitigate_hydrolysis Hydroxypyrimidine mitigate_solvolysis Mitigate: - Use Aprotic Solvent identify_impurity->mitigate_solvolysis Alkoxypyrimidine mitigate_ester Mitigate: - Increase Hydrolysis Time/Temp - Add More Base identify_impurity->mitigate_ester Ester mitigate_hydrolysis->start Re-run mitigate_solvolysis->start Re-run mitigate_ester->workup Re-hydrolyze

Caption: A logical workflow for troubleshooting the synthesis.

Analytical Characterization of Common Impurities

Accurate identification of impurities is critical for effective troubleshooting.

Impurity ¹H NMR (DMSO-d₆, δ ppm) Mass Spectrometry (ESI+)
2-Hydroxypyrimidine~8.1 (d), ~6.5 (t)[M+H]⁺ = 97.05
2-Methoxypyrimidine~8.6 (d), ~7.0 (t), ~3.9 (s, 3H)[M+H]⁺ = 111.06
Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate~8.4 (d), ~6.7 (t), ~4.1 (q, 2H), ~1.2 (t, 3H)[M+H]⁺ = 236.14

Purification Strategies

Should side products form despite optimization, the following purification strategies can be employed:

  • Column Chromatography: This is the most effective method for removing both polar (2-hydroxypyrimidine) and non-polar (unhydrolyzed ester, 2-alkoxypyrimidine) impurities from the desired product. A gradient elution from ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for removing minor impurities.

  • Acid/Base Extraction: The carboxylic acid product can be separated from non-acidic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃). The aqueous layer can then be acidified and the product re-extracted into an organic solvent.

References

  • PubChem Compound Summary for CID 2767267, this compound. National Center for Biotechnology Information. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. ACS Publications. (This source, while not directly about the target molecule, provides excellent mechanistic insight into SNAr on pyrimidines).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Nucleophilic aromatic substitutions - YouTube. A general overview of the SNAr mechanism. [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. ACS Publications. (Provides context on the high reactivity of 2-chloropyrimidine).
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

Sources

Optimizing reaction conditions for "1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Welcome to the technical support center for the synthesis and optimization of This compound . This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

The synthesis of this compound typically proceeds via a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction, followed by ester hydrolysis. This guide is structured to address specific issues you may face in each of these critical steps.

G cluster_0 Synthetic Workflow Start Start Step1 Step 1: SNAr Reaction (2-Chloropyrimidine + Ethyl Piperidine-4-carboxylate) Start->Step1 Reagents: Base, Solvent Step2 Step 2: Ester Hydrolysis (Saponification) Step1->Step2 Intermediate: Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate Purification Purification Step2->Purification Crude Product Product Final Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective actions.

Q1: Why is my yield of the intermediate, ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate, consistently low in the SNAr step?

Low conversion in the nucleophilic aromatic substitution (SNAr) step is a frequent challenge. The reactivity of the pyrimidine ring is influenced by its electron-deficient nature, but success hinges on a delicate balance of base, solvent, and temperature.

Core Causality: The SNAr reaction on an electron-deficient ring like pyrimidine proceeds through a concerted or a stepwise addition-elimination mechanism via a negatively charged intermediate (Meisenheimer complex).[1][2] The stability of this intermediate and the rate of reaction are highly dependent on the reaction parameters.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Base: The base is critical for deprotonating the piperidine nitrogen, generating the active nucleophile. However, a poorly chosen base can hinder the reaction or cause side reactions.

    • Insight: Strong, non-nucleophilic bases are often superior to weaker bases like triethylamine (TEA) or highly nucleophilic bases. While TEA might be sufficient in some cases, it can be slow.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices, as is potassium tert-butoxide (t-BuOK).[4]

    • Action: Switch from TEA to a stronger, non-nucleophilic base. See the table below for recommendations.

  • Optimize the Solvent: The solvent must solubilize the reactants and stabilize the charged intermediate.

    • Insight: Polar aprotic solvents such as DMF, DMSO, or THF are generally most effective.[4] Using greener alternatives like PEG-400 has also been shown to be highly efficient, sometimes reducing reaction times to mere minutes.[5]

    • Action: If using a less polar solvent like acetonitrile or an alcohol, switch to THF, DMSO, or DMF. Ensure the solvent is anhydrous, as water can react with the starting materials or base.

  • Adjust the Reaction Temperature: SNAr reactions on heteroaromatics often require thermal energy to overcome the activation barrier.

    • Insight: Room temperature is typically insufficient. Heating, often between 80-150 °C, is common.[3] However, excessive heat can lead to the decomposition of starting materials or the desired product. Microwave irradiation is a powerful technique to rapidly heat the reaction, often leading to higher yields and significantly shorter reaction times.[4]

    • Action: Monitor your reaction by TLC or LC-MS while incrementally increasing the temperature. Consider using a sealed vessel or microwave reactor to safely reach higher temperatures.

Optimized SNAr Conditions

Parameter Sub-Optimal Choice Recommended Condition Rationale
Base Triethylamine (TEA) K₂CO₃, Cs₂CO₃, t-BuOK[4] Stronger bases more effectively generate the piperidine anion, increasing nucleophilicity.
Solvent Ethanol, Acetonitrile THF, DMSO, DMF, PEG-400[4][5] Polar aprotic solvents stabilize the charged intermediate without interfering with the nucleophile.

| Temperature | Room Temperature | 80-150 °C or Microwave[3][4] | Provides sufficient energy to overcome the activation barrier for C-N bond formation. |

Q2: My ester hydrolysis is incomplete or fails entirely. What's going wrong?

The conversion of the ethyl ester to the final carboxylic acid is a standard saponification reaction. Failure here usually points to issues with the hydrolysis conditions or workup.

Core Causality: Ester hydrolysis can be performed under acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is an irreversible process, driving the reaction to completion.[6]

Troubleshooting Steps & Solutions:

  • Switch to Alkaline Hydrolysis: Acid-catalyzed hydrolysis is a reversible equilibrium process.[6] To drive it to completion, a large excess of water is needed, which can complicate workup.

    • Insight: Using an alkali like NaOH, KOH, or LiOH in a water/alcohol or water/THF mixture results in the formation of the carboxylate salt, which is irreversible.[6]

    • Action: Heat the ester intermediate under reflux with 2-4 equivalents of NaOH or LiOH in a 1:1 mixture of THF and water.

  • Ensure Complete Reaction: Sometimes, the reaction simply needs more time or heat.

    • Insight: The hydrolysis can be sluggish depending on the substrate and conditions.

    • Action: Monitor the disappearance of the starting material by TLC or LC-MS. If the reaction stalls, increase the temperature or reaction time.

  • Proper Acidification during Workup: The product will not precipitate until the carboxylate salt is neutralized.

    • Insight: After hydrolysis, the product exists as a water-soluble sodium or lithium salt. To isolate the free carboxylic acid, the solution must be acidified to a pH below the pKa of the carboxylic acid (typically pH < 4).[6]

    • Action: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid like 1M or 2M HCl with vigorous stirring. Monitor the pH with litmus paper or a pH meter. The product should precipitate out of the solution and can be collected by filtration.

Q3: The final product is difficult to purify. How can I improve its purity?

Purification can be challenging due to the zwitterionic potential of the molecule (containing both a basic piperidine nitrogen and an acidic carboxylic acid).

Troubleshooting Steps & Solutions:

  • Recrystallization: This is often the most effective method for purifying the final solid product.

    • Insight: Finding the right solvent system is key. A solvent that dissolves the compound when hot but not when cold is ideal.

    • Action: Try recrystallizing from a mixture of water and a miscible organic solvent like ethanol, isopropanol, or DMF.[3]

  • Acid-Base Extraction: This technique can be used on the crude product before recrystallization to remove neutral or basic impurities.

    • Insight: The acidic nature of your product allows for selective extraction.

    • Action: Dissolve the crude material in a suitable organic solvent. Extract with an aqueous basic solution (e.g., NaHCO₃) to move your desired product into the aqueous layer as its salt. Wash the aqueous layer with an organic solvent to remove impurities. Finally, acidify the aqueous layer to precipitate the pure product.

  • Formation of a Salt: If the free acid is difficult to handle or crystallize, converting it to a salt, such as a hydrochloride salt, can improve its properties.[7]

    • Insight: Salts often have better crystallinity and stability.

    • Action: Dissolve the purified free acid in a suitable solvent (e.g., methanol, ether) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.

G Start Low Yield in SNAr Step CheckBase Is the base strong and non-nucleophilic? (e.g., K2CO3, t-BuOK) Start->CheckBase ChangeBase Action: Switch to a stronger base like K2CO3. CheckBase->ChangeBase No CheckSolvent Is the solvent polar aprotic? (e.g., THF, DMSO) CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Action: Use anhydrous THF or DMSO. CheckSolvent->ChangeSolvent No CheckTemp Is the temperature >80 °C? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Action: Increase temperature or use microwave. CheckTemp->IncreaseTemp No Success Yield Improved CheckTemp->Success Yes IncreaseTemp->Success

Caption: Troubleshooting decision tree for low yield in the SNAr reaction.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most reliable synthetic protocol for this compound?

    A robust two-step protocol is outlined below.

    Step 1: Synthesis of Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate

    • To a solution of ethyl piperidine-4-carboxylate (1.0 eq)[8] in anhydrous THF or DMSO, add 2-chloropyrimidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the 2-chloropyrimidine is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate, which can be purified by column chromatography or used directly in the next step.

    Step 2: Synthesis of this compound

    • Dissolve the crude ethyl ester from Step 1 in a 1:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 3.0 eq) and heat the mixture to 60 °C for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the ester.

    • Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~3-4.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Dry the solid under vacuum to yield the final product.

  • FAQ 2: Can I use piperidine-4-carboxylic acid directly in the SNAr reaction instead of its ester?

    While possible, it is not recommended. The free carboxylic acid can interfere with the reaction in several ways:

    • Acidity: The acidic proton can neutralize the base, requiring additional equivalents.

    • Nucleophilicity: The carboxylate anion could potentially act as a competing nucleophile, although this is less likely.

    • Solubility: Piperidine-4-carboxylic acid exists as a zwitterion and has poor solubility in many organic solvents, which can hinder the reaction rate.[9] Using the ethyl or methyl ester protects the carboxylic acid and improves solubility, leading to a cleaner reaction.

  • FAQ 3: What are the expected hazards and safety precautions?

    The final product, this compound, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Published on NIH PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • MDPI. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Published on NIH PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2020). Journal of the American Chemical Society.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this compound in common biological buffers. Here, we provide in-depth scientific explanations, practical troubleshooting steps, and validated protocols to ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure, incorporating a pyrimidine ring, a piperidine ring, and a carboxylic acid moiety, presents a unique set of physicochemical properties that can lead to solubility issues in aqueous biological buffers.[1][2] Poor solubility can significantly impact bioavailability, leading to unreliable results in biological assays.[1] This guide will equip you with the knowledge to anticipate and overcome these challenges.

The key to understanding the solubility of this compound lies in its functional groups and their behavior in response to changes in pH. The carboxylic acid group is acidic, while the nitrogen atoms in the pyrimidine and piperidine rings are basic. This amphoteric nature means that the compound's overall charge, and therefore its solubility, is highly dependent on the pH of the surrounding medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound precipitating out of my Phosphate-Buffered Saline (PBS) solution at pH 7.4?

Answer:

Precipitation in PBS at neutral pH is a common issue for compounds containing a carboxylic acid group. The primary reason is the relationship between the solution's pH and the compound's pKa (the pH at which 50% of the molecules are ionized).

  • Verify Stock Solution Integrity: Ensure your initial stock solution, typically in an organic solvent like DMSO, is fully dissolved and has not reached its saturation point.[6]

  • pH Adjustment: The most direct way to increase the solubility of a carboxylic acid-containing compound is to raise the pH of the buffer.[7][8][9] By increasing the pH further above the pKa, you shift the equilibrium towards the more soluble, ionized form.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not permissible for your assay, the use of a water-miscible organic co-solvent can be an effective strategy.[7][8][9]

Q2: I need to work at a physiological pH. What are my options if direct pH adjustment of my buffer is not possible?

Answer:

Maintaining a physiological pH is often critical for cellular assays and other biological experiments. In such cases, several alternative strategies can be employed to enhance the solubility of your compound.

  • Scientific Rationale: When the pH is fixed, solubility enhancement relies on altering the solvent environment to be more favorable for the solute or by using excipients that can interact with the compound to prevent precipitation.

StrategyDescriptionKey Considerations
Co-solvents Adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to your final aqueous solution can increase the solubility of hydrophobic compounds.[8][9][10]Ensure the final concentration of the co-solvent is compatible with your biological system, as high concentrations can be toxic to cells.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[7]The choice of cyclodextrin (e.g., HP-β-CD, SBE-β-CD) and the molar ratio of cyclodextrin to your compound are critical for optimal solubilization.
Surfactants Non-ionic surfactants like Polysorbate 80 (Tween 80) or Solutol HS-15 can form micelles that encapsulate the drug, increasing its apparent solubility.[10]Surfactants can interfere with some biological assays, so their compatibility must be verified.
Amorphous Solid Dispersions For solid dosage form development, creating an amorphous solid dispersion with a polymer carrier can significantly improve dissolution rates.[11]This is a more advanced technique typically used in later-stage drug development.
  • Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Create an Intermediate Dilution: Dilute the DMSO stock solution into your biological buffer containing a higher percentage of the co-solvent than your final desired concentration.

  • Final Dilution: Perform the final dilution into your biological buffer to reach the desired final concentration of both the compound and the co-solvent. This stepwise approach helps to avoid precipitation that can occur with a large, single-step dilution.

Q3: Which biological buffers are recommended for this compound, and are there any I should avoid?

Answer:

The choice of buffer is critical and can significantly impact the solubility and stability of your compound.

  • Scientific Rationale: Different buffer systems have different chemical compositions and buffering species that can interact with your compound. For instance, phosphate buffers can sometimes form insoluble salts with certain compounds.[12]

  • Tris (tris(hydroxymethyl)aminomethane) Buffer: Tris buffers are widely used in molecular biology and have a buffering range of pH 7.0-9.0.[13] This slightly alkaline range can be beneficial for keeping carboxylic acids in their soluble, deprotonated state.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer: HEPES is a zwitterionic buffer that is very common in cell culture applications, with a buffering range of pH 6.8-8.2.[13] It is generally considered to be biocompatible and less likely to interact with biological processes.

  • Citrate Buffer: For applications requiring a more acidic pH, a citrate buffer (pH 3.0-6.2) can be used.[14] In this range, the carboxylic acid will be protonated, but the basic nitrogens on the pyrimidine and piperidine rings will be protonated and positively charged, which may aid solubility.

  • Phosphate Buffers: While very common, be aware of the potential for precipitation, especially at high concentrations of your compound or if divalent cations are present.

G cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Neutral pH (e.g., ~7.4) cluster_high_ph High pH (e.g., > 9) low_ph_state Predominantly Protonated (R-COOH, Py-H+, Pip-H+) Potentially More Soluble Cationic Form neutral_ph_state Zwitterionic/Anionic Form (R-COO-, Py/Pip potentially neutral or partially protonated) Solubility is Variable low_ph_state->neutral_ph_state Increase pH high_ph_state Predominantly Deprotonated (R-COO-, Py, Pip) Generally More Soluble Anionic Form neutral_ph_state->high_ph_state Increase pH G start Compound Precipitates in Biological Buffer check_stock Is the stock solution clear and fully dissolved? start->check_stock ph_adjust Adjust pH of the buffer (increase for acidic compounds) check_stock->ph_adjust Yes failure Consult Formulation Specialist check_stock->failure No, remake stock cosolvent Add a co-solvent (e.g., DMSO, PEG 400) ph_adjust->cosolvent Precipitate Persists success Solubility Issue Resolved ph_adjust->success Precipitate Dissolves cyclodextrin Use a solubilizing excipient (e.g., cyclodextrin) cosolvent->cyclodextrin Precipitate Persists cosolvent->success Precipitate Dissolves cyclodextrin->success Precipitate Dissolves cyclodextrin->failure Precipitate Persists

Caption: A systematic workflow for troubleshooting solubility issues.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • F. P. D'Souza, et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 20(9), 557-564. [Link]

  • W. G. Love, et al. (1990). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 79(5), 451-455. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • S. Baluja, et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 25-30. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab? [Link]

  • Bitesize Bio. (2014). Biological Buffers: pH Range and How to Prepare Them. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • J. B. Dressman, et al. (1985). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 74(5), 561-567. [Link]

  • Shivnagar Vidya Prasarak Mandal's College of Pharmacy. (2024). Solubility enhancement techniques. [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. [Link]

  • ReAgent Chemicals. (2025). How Do Biological Buffers Work? | The Science Blog. [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (n.d.). Common Types Of Biological Buffers. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2024). STRATEGIES TO INCREASE SOLUBILITY AND BIOAVAILABILITY OF DRUGS. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • J. B. Dressman, et al. (1986). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 75(3), 298-304. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]

  • Scribd. (n.d.). Solubilizing Excipients Guide. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... [Link]

  • Semantic Scholar. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. [Link]

  • Principles of Drug Action 1, Spring 2005. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. [Link]

  • 2a biotech. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

Sources

"1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the aqueous stability of this compound. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent in aqueous buffers. What could be the cause?

Inconsistent analytical results, such as a decreasing chromatographic peak area over time, often point to compound instability under your specific experimental or storage conditions.[1] this compound possesses several functional groups that can be susceptible to degradation in an aqueous environment: a pyrimidine ring, a tertiary amine within the piperidine structure, and a carboxylic acid.[2] Establishing the stability profile of the molecule in your chosen medium is a critical first step for reliable data.[3]

Q2: What are the most likely degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely routes based on its chemical structure and the behavior of related compounds.[1]

  • Hydrolysis of the Pyrimidine Ring: The pyrimidine ring, particularly when activated, can be susceptible to hydrolytic cleavage. This can lead to ring-opening, forming various acyclic byproducts.

  • Oxidation of the Piperidine Nitrogen: The tertiary amine in the piperidine ring is a prime target for oxidation.[1] This can occur in the presence of dissolved oxygen, trace metal ions, or other oxidizing agents, leading to the formation of an N-oxide. Further oxidation could potentially result in ring-opening of the piperidine moiety.[1]

  • Photodegradation: Heterocyclic aromatic compounds are often sensitive to light, especially UV radiation.[1] Exposure can provide the energy to initiate free-radical reactions, leading to complex degradation mixtures. Pyrimidine derivatives, in particular, can undergo hydration upon UV irradiation.[4]

The diagram below illustrates these potential degradation pathways.

Degradation_Pathways cluster_main cluster_products A 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid B Piperidine N-Oxide Derivative A->B Oxidation (e.g., O₂, H₂O₂) C Pyrimidine Ring-Opened Products A->C Hydrolysis (Acid/Base Catalyzed) D Photodegradation Adducts A->D Photolysis (UV/Light Exposure)

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guide: Stability Issues
Issue: Rapid loss of parent compound observed during sample preparation at neutral or basic pH.
  • Causality: The rate of dehydration for pyrimidine hydrates, a potential intermediate in degradation, has been shown to increase from pH 6.0 to 8.0.[4] Additionally, base-catalyzed hydrolysis of the pyrimidine ring can be a significant degradation route.

  • Troubleshooting Steps:

    • pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) if compatible with your experiment. For many ionizable compounds, adjusting the pH can significantly alter solubility and stability.[5]

    • Temperature Management: Prepare solutions on ice and store them at 2-8°C. Avoid leaving solutions at room temperature for extended periods.

    • Use Fresh Solutions: Prepare aqueous solutions of the compound immediately before use. Avoid using stock solutions that have been stored for more than a few hours unless their stability has been previously verified.

Issue: Variability between experiments conducted on different days.
  • Causality: This can be due to photodegradation from ambient laboratory light or slow oxidation of the piperidine nitrogen.[1] The extent of degradation can vary with light exposure time and intensity.

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil.[1]

    • Inert Atmosphere: If oxidation is suspected, de-gas your aqueous solvent by sparging with nitrogen or argon before preparing the solution. This minimizes dissolved oxygen.

    • Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid to scavenge oxidative species.

Data Summary: Factors Influencing Stability
Factor Potential Impact on Stability Recommended Mitigation Strategy
pH High pH (>7) may accelerate hydrolysis and other degradation pathways.[4]Maintain solutions at a slightly acidic to neutral pH (4-7). Buffer solutions to prevent pH shifts.
Temperature Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and potential decarboxylation.[1][5]Prepare and store solutions at low temperatures (2-8°C). Avoid heating unless necessary for solubility, and if so, for minimal time.
Light Exposure to UV and even ambient light can trigger photolytic degradation.[1]Use amber vials or foil-wrapped containers. Minimize exposure to direct light during experiments.
Oxygen Dissolved atmospheric oxygen can promote the oxidation of the tertiary amine.[1]De-gas solvents before use. For long-term storage, consider blanketing the solution with an inert gas (N₂ or Ar).
Experimental Protocols: Assessing Aqueous Stability

To formally evaluate the stability of this compound, a forced degradation or short-term stability study is recommended.[1]

Protocol 1: Short-Term Aqueous Stability Assessment by HPLC

This protocol outlines a typical workflow to determine the stability of the compound in a specific aqueous buffer over a set time course.

Stability_Workflow cluster_prep cluster_incubation cluster_analysis cluster_data A Prepare concentrated stock in organic solvent (e.g., DMSO) B Dilute stock into test aqueous buffer (e.g., PBS, pH 7.4) A->B C Aliquot into multiple vials (protected from light) B->C D Incubate at desired temperature (e.g., 37°C) C->D E Withdraw samples at time points (0, 2, 4, 8, 24h) D->E F Immediately quench reaction (e.g., dilute in mobile phase) E->F G Analyze by validated HPLC-UV or LC-MS method F->G H Calculate % remaining of parent compound vs. t=0 G->H I Identify major degradation products H->I

Caption: General workflow for an aqueous stability study.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Aqueous Solution Preparation: Dilute the DMSO stock solution into your test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration of 100 µM. Note: Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot of the aqueous solution, quench it (e.g., by diluting 1:1 with the initial HPLC mobile phase), and analyze it by HPLC. This represents 100% of the parent compound.

  • Incubation: Store the remaining aqueous solution in a light-protected container at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: Withdraw aliquots at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours). Quench each sample immediately as described in step 3.

  • HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method.[6] A C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample by comparing the peak areas. A plot of % remaining versus time will reveal the degradation kinetics.

References
  • Solubility and stability testing of novel pyrimidine deriv
  • Direct measurement of pyrimidine C6-hydr
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • This compound | C10H13N3O2 | CID 2767267 - PubChem.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI.
  • Direct measurement of pyrimidine C6-hydrate stability - Johns Hopkins University.
  • Scheme of pyrimidine degradation pathways showing the four steps and...
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC.

Sources

Technical Support Center: Navigating the Bioavailability Challenges of Pyrimidine-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine-piperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective therapeutic candidates, particularly in oncology and immunology. However, the very physicochemical properties that often confer excellent target engagement—such as rigidity, planarity, and lipophilicity—frequently lead to significant challenges in achieving adequate oral bioavailability. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to diagnose and overcome the common hurdles of poor solubility, low permeability, and extensive first-pass metabolism associated with this important chemical class.

Frequently Asked Questions (FAQs)

Q1: Why do many of our pyrimidine-piperidine derivatives exhibit such low aqueous solubility?

A1: The limited aqueous solubility of pyrimidine-piperidine derivatives often stems from a combination of factors inherent to their structure. These compounds typically possess a rigid, fused ring system which, coupled with lipophilic substituents on the piperidine and pyrimidine rings, contributes to high crystal lattice energy. Overcoming this energy barrier for dissolution in aqueous media can be challenging. Furthermore, the pyrimidine core itself has a relatively nonpolar character, which can further limit its interaction with water molecules.

Q2: We observe good in vitro potency, but our lead compound has very low oral bioavailability in animal models. What are the likely culprits?

A2: Low oral bioavailability despite high in vitro potency is a classic challenge, often attributable to one or more of the following "ADME" (Absorption, Distribution, Metabolism, Excretion) barriers:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. This is a very common issue for this chemical class.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.[1][2][3]

  • Efflux Transporter Activity: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[4]

Q3: What are the first steps I should take to investigate the cause of poor bioavailability for my pyrimidine-piperidine compound?

A3: A systematic approach is crucial. We recommend the following initial characterization cascade:

  • Determine Physicochemical Properties: Measure aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8), LogP/LogD, and pKa. This will help classify your compound according to the Biopharmaceutics Classification System (BCS). Many pyrimidine-piperidine kinase inhibitors fall into BCS Class II (low solubility, high permeability).[5]

  • Assess In Vitro Permeability: Use a Caco-2 permeability assay to evaluate the compound's ability to cross an intestinal cell monolayer. This will also allow you to determine if it is a substrate for efflux transporters.[1][4][6]

  • Evaluate In Vitro Metabolic Stability: Incubate your compound with liver and intestinal microsomes to get an early read on its susceptibility to first-pass metabolism.[7]

The results from these initial studies will guide your strategy for improving bioavailability, as detailed in the troubleshooting guides below.

Troubleshooting Guide 1: Poor Aqueous Solubility

Low aqueous solubility is arguably the most frequent barrier to oral absorption for pyrimidine-piperidine derivatives. If your compound precipitates out of solution or shows dissolution-limited absorption, consider the following formulation strategies.

Issue 1.1: Compound Crashes Out of Solution in Aqueous Buffers
  • Symptom: Immediate precipitation upon addition of a DMSO stock solution to aqueous media for in vitro assays.

  • Underlying Cause: The compound's intrinsic solubility is exceeded when the organic co-solvent (DMSO) is diluted.

  • Troubleshooting Workflow:

    Start Compound Precipitates in Aqueous Buffer Step1 Increase Co-solvent Percentage (e.g., up to 5% DMSO) Start->Step1 Initial Step Step2 Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) Step1->Step2 If precipitation persists Step3 Evaluate Amorphous Solid Dispersions Step2->Step3 For in vivo formulation Step4 Consider Nanosuspension Step2->Step4 Alternative for in vivo Success Solubility Achieved for In Vitro Assays Step3->Success If successful Step4->Success If successful

    Caption: Workflow for addressing compound precipitation in vitro.

Formulation Strategies for In Vivo Studies

If poor solubility is limiting in vivo exposure, advanced formulation techniques are necessary.

  • Principle: By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, the energy barrier for dissolution is significantly lowered.[8] This can lead to a state of "supersaturation" in the gut, driving absorption.

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP) K30

    • Hydroxypropyl methylcellulose (HPMC)

    • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

    • Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA)

  • Experimental Protocol: Solvent Evaporation Method for ASD Screening

    • Preparation: Prepare stock solutions of your pyrimidine-piperidine compound and the selected polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, acetone).

    • Mixing: Mix the drug and polymer solutions at different weight ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

    • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Drying: Dry the film under vacuum for 24-48 hours to remove any residual solvent.

    • Characterization: Scrape the dried film to obtain the ASD powder. Characterize the powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature.

    • Dissolution Testing: Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD to the crystalline drug.

Drug:Polymer Ratio Appearance DSC Result Peak Dissolution (%)
1:1Opaque FilmSmall endotherm present35% in 60 min
1:3Clear FilmNo melting peak85% in 60 min
1:5Clear FilmNo melting peak92% in 60 min
Crystalline DrugN/ASharp melting peak at 210°C<10% in 60 min
Table 1: Example data from an ASD screening experiment.
  • Principle: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[9][10][11]

  • Experimental Protocol: Wet Media Milling for Nanosuspension Preparation

    • Slurry Preparation: Prepare a slurry of your compound (e.g., 5-10% w/v) in an aqueous solution containing stabilizers. A common combination is 0.5% HPMC and 0.5% Tween 80.[12]

    • Milling: Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Processing: Mill the suspension at a high speed for several hours. Monitor the particle size distribution periodically using dynamic light scattering (DLS) until the desired particle size is achieved (typically <400 nm).

    • Separation: Separate the nanosuspension from the milling media.

    • Characterization: Analyze the final particle size, polydispersity index (PDI), and zeta potential to ensure stability.

  • Principle: For highly lipophilic compounds (high LogP), dissolving the drug in a lipid-based formulation can bypass the dissolution step entirely. These formulations can also enhance absorption by stimulating bile flow and lymphatic uptake.[13][14][15]

  • Formulation Types (Lipid Formulation Classification System):

    • Type I: Oils only (e.g., triglycerides).

    • Type II: Oils and water-insoluble surfactants (forms self-emulsifying drug delivery systems, SEDDS).

    • Type III: Oils, surfactants, and co-solvents (forms self-microemulsifying drug delivery systems, SMEDDS).

  • Screening Protocol:

    • Solubility Screening: Determine the solubility of your compound in various oils (e.g., Capmul MCM, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Ternary Phase Diagrams: For promising excipients, construct ternary phase diagrams to identify regions that form stable emulsions or microemulsions upon dilution with water.

    • In Vitro Dispersion and Digestion: Test lead formulations in in vitro lipolysis models to assess how the drug behaves during digestion, a critical step for absorption from lipid systems.

Troubleshooting Guide 2: Low Permeability and/or High Efflux

Even if a compound has adequate solubility, it must still be able to permeate the intestinal wall to reach the bloodstream.

Issue 2.1: Low Apparent Permeability (Papp) in Caco-2 Assay
  • Symptom: The apparent permeability (Papp) in the apical-to-basolateral (A-B) direction is consistently low (e.g., < 1 x 10⁻⁶ cm/s).

  • Underlying Cause:

    • Inherent Poor Permeability: The molecule may have unfavorable physicochemical properties for passive diffusion, such as a high polar surface area (PSA > 140 Ų) or a high number of hydrogen bond donors.

    • Active Efflux: The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP) that actively pumps it out of the cell.[6]

  • Troubleshooting & Optimization Workflow:

    Start Low Papp (A-B) in Caco-2 Assay Step1 Perform Bidirectional Assay (A-B and B-A) Start->Step1 Step2 Calculate Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) Step1->Step2 Decision ER > 2? Step2->Decision Path1 High Efflux Suspected Decision->Path1 Yes Path2 Poor Passive Permeability Likely Decision->Path2 No Step3 Co-dose with Efflux Transporter Inhibitors (e.g., Verapamil for P-gp) Path1->Step3 Step5 Medicinal Chemistry: - Reduce PSA - Reduce H-bond donors - Increase Lipophilicity (LogD) Path2->Step5 Step4 Medicinal Chemistry: Modify 'Soft Spots' for Transporter Recognition Step3->Step4 End Optimized Permeability Step4->End Step6 Consider Prodrug Approach Step5->Step6 Step6->End

    Caption: Decision tree for troubleshooting low Caco-2 permeability.

  • Experimental Protocol: Bidirectional Caco-2 Assay with Inhibitors

    • Standard Assay: Seed Caco-2 cells on transwell inserts and culture for 21 days to form a differentiated monolayer. Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER).

    • Permeability Measurement: Add the test compound to either the apical (A) or basolateral (B) chamber. At various time points, sample the receiver chamber and quantify the compound concentration by LC-MS/MS. Calculate Papp values for both A-to-B and B-to-A directions.

    • Inhibitor Co-dosing: If the efflux ratio is >2, repeat the assay in the presence of a known transporter inhibitor (e.g., 100 µM verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific transporter.

Condition Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio
Compound X0.510.020.0
Compound X + Verapamil4.55.01.1
Table 2: Example data confirming P-gp mediated efflux for Compound X.

Troubleshooting Guide 3: High First-Pass Metabolism

If a compound is both soluble and permeable, poor bioavailability may be due to rapid metabolism in the gut wall or liver before it can reach systemic circulation.[1][2][3]

Issue 3.1: High Clearance in Liver Microsome Assay and Low In Vivo Exposure
  • Symptom: The compound is rapidly depleted when incubated with liver microsomes, and oral dosing in animals results in low plasma concentrations of the parent drug but high concentrations of metabolites.

  • Underlying Cause: The compound is a substrate for metabolic enzymes, most commonly Cytochrome P450s (CYPs).

  • Troubleshooting & Optimization Strategy:

    • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed in the microsome assay. This will reveal the "metabolic soft spots" on the molecule.

    • Medicinal Chemistry Intervention:

      • Blocking Metabolic Sites: Modify the chemical structure at the site of metabolism. For example, if an aromatic ring is being hydroxylated, adding a fluorine atom to that position can block the reaction.

      • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic soft spot can slow the rate of metabolism (the "kinetic isotope effect").

    • In Vivo Confirmation: Test the modified analogs in vivo. A successful modification will result in a lower clearance and a higher oral bioavailability.

    Start High First-Pass Metabolism Step1 Identify Metabolic 'Soft Spots' (Metabolite ID) Start->Step1 Step2 Medicinal Chemistry: Block or Modify Metabolic Sites Step1->Step2 Step3 Synthesize Analogs Step2->Step3 Step4 Re-evaluate In Vitro Metabolic Stability Step3->Step4 Step5 Test Promising Analogs In Vivo Step4->Step5 If stability is improved Success Improved Bioavailability Step5->Success

    Caption: Workflow for addressing high first-pass metabolism.

By systematically applying these diagnostic and troubleshooting frameworks, researchers can efficiently identify and address the root causes of poor oral bioavailability in pyrimidine-piperidine derivatives, ultimately accelerating the progression of promising therapeutic candidates toward the clinic.

References

  • Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. [Link]

  • Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]

  • Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs:. [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. [Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. [Link]

  • Design and optimization of piperidine-substituted thiophene[3,2- d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. [Link]

  • First-pass effect. [Link]

  • INCREASING THE BIOAVAILABILITY OF ONCOLOGY DRUGS WITH AMORPHOUS SOLID DOSAGE FORMULATIONS. [Link]

  • Lipid-based formulations for oral delivery of lipophilic drugs. [Link]

  • Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities. [Link]

  • Lipid-based formulations for oral delivery of lipophilic drugs. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]

  • The Crucial Role of Transporters in Drug Disposition and Metabolism. [Link]

  • Table 5, Caco-2 permeability assays. [Link]

  • Development and characterization of solid lipid-based formulations (sLBFs) of ritonavir utilizing a lipolysis and permeation ass. [Link]

  • Application of Lipid-Based Formulations in Drug Discovery. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Modification of a dihydropyrrolopyrimidine phosphoinositide 3-kinase (PI3K) inhibitor to improve oral bioavailability. [Link]

  • The role of ABC transporters in drug absorption, distribution, metabolism, excretion and toxicity (ADME-Tox). [Link]

  • Study of First-Pass Metabolism and its Uses. [Link]

  • Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. [Link]

  • Transporters: Importance in Drug Absorption, Distribution, and Removal. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. [Link]

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion. [Link]

  • First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor. [Link]

  • Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

Sources

Technical Support Center: Identification and Troubleshooting of Byproducts in the Synthesis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific rationale to empower you in your experimental work.

I. Troubleshooting Guide: Common Byproducts and Experimental Issues

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine (commonly 2-chloropyrimidine) and piperidine-4-carboxylic acid. While seemingly straightforward, this reaction can be prone to the formation of several byproducts, leading to purification challenges and reduced yields.

Issue 1: Incomplete Reaction and Presence of Starting Materials

Observation: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of unreacted 2-chloropyrimidine and/or piperidine-4-carboxylic acid.

Potential Causes & Solutions:

  • Insufficient Basicity: The SNAr reaction generates HCl, which protonates the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Employ a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1] The choice of base can be critical and may require optimization.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation byproducts. Forcing conditions with non-trivial ligands are sometimes employed, though cleaner reactions are often achieved in solvents like water.[2]

  • Poor Solubility: One or both starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Select a solvent system in which both reactants are soluble. Mixtures of water and an alcohol, such as ethanol, can be effective.[3]

Issue 2: Formation of a Dimerized Piperidine Byproduct

Observation: A higher molecular weight peak is observed in the mass spectrum, corresponding to the coupling of two piperidine-4-carboxylic acid molecules with a pyrimidine ring.

Potential Cause & Solution:

  • Reaction with Dihalopyrimidines: If the starting pyrimidine is, for example, 2,4-dichloropyrimidine, the piperidine can substitute at both the C2 and C4 positions, leading to a mixture of products.[4] Nucleophilic substitution of 2,4-dichloropyrimidines is usually C-4 selective, but exceptions can occur.[4]

    • Solution: Ensure the purity of the starting 2-halopyrimidine. If using a dihalopyrimidine is intended for other downstream reactions, careful control of stoichiometry (using an excess of the dihalopyrimidine) can favor the mono-substituted product.

Issue 3: Decarboxylation of the Product or Starting Material

Observation: A byproduct with a mass corresponding to the loss of CO₂ (44 Da) from either the product or piperidine-4-carboxylic acid is detected.

Potential Cause & Solution:

  • High Reaction Temperatures: Piperidine-4-carboxylic acid can be susceptible to decarboxylation under harsh heating conditions.

    • Solution: Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating after completion.

Issue 4: Esterification of the Carboxylic Acid

Observation: If an alcohol is used as a solvent (e.g., ethanol), a byproduct corresponding to the ethyl ester of the product may be formed. The ethyl ester of this compound has a known molecular formula of C12H17N3O2.[5]

Potential Cause & Solution:

  • Acid-Catalyzed Esterification: The HCl generated during the reaction can catalyze the esterification of the carboxylic acid with the alcohol solvent, especially at elevated temperatures.

    • Solution: Use a non-alcoholic solvent if this byproduct is significant. Alternatively, adding the base at the beginning of the reaction can minimize the presence of acid. If the ester is the desired product, this can be a viable synthetic route.

Experimental Workflow: A Self-Validating Protocol

This protocol for the synthesis of this compound incorporates steps to minimize byproduct formation.

reagents 1. Reagent Preparation - 2-Chloropyrimidine (1.0 eq) - Piperidine-4-carboxylic acid (1.1 eq) - K2CO3 (2.5 eq) - Solvent (e.g., EtOH/H2O) reaction_setup 2. Reaction Setup - Combine reagents in a sealed vessel. - Stir vigorously. reagents->reaction_setup heating 3. Heating & Monitoring - Heat to reflux (e.g., 80-100 °C). - Monitor by TLC/LC-MS for consumption of starting materials. reaction_setup->heating workup 4. Work-up - Cool to room temperature. - Filter to remove inorganic salts. - Acidify the filtrate to precipitate the product. heating->workup purification 5. Purification - Recrystallize from a suitable solvent (e.g., water/DMF). - Characterize by NMR, MS, and HPLC. workup->purification

Caption: A generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction?

A1: Yields can vary depending on the specific conditions and scale. With proper optimization to minimize side reactions, yields in the range of 60-80% are achievable.

Q2: How can I best characterize the final product and identify impurities?

A2: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the product and any byproducts by their mass-to-charge ratio.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the structure of any significant impurities that can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups in the product.

Q3: Is it necessary to protect the carboxylic acid group?

A3: Generally, it is not necessary to protect the carboxylic acid. The piperidine nitrogen is significantly more nucleophilic than the carboxylate anion, ensuring selective N-arylation. However, if esterification becomes a major issue, protection as a tert-butyl ester, which can be removed under acidic conditions, could be considered.

Q4: Can I use other 2-halopyrimidines, such as 2-bromopyrimidine?

A4: Yes, 2-bromopyrimidine can be used and may show similar or slightly higher reactivity compared to 2-chloropyrimidine.[2] The choice may depend on the cost and availability of the starting material. The reactivity of halogens in SNAr reactions often follows the trend F > Cl ≈ Br > I, which is counterintuitive to SN2 reactions.[8]

Q5: What is the role of the pyrimidine nitrogens in this reaction?

A5: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the ring towards nucleophilic attack. They also stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[9][10] This is why heteroaromatic compounds like pyrimidines are more reactive in SNAr reactions than their carbocyclic aromatic counterparts like chlorobenzene.[2]

Data Summary: Common Byproducts
Byproduct NamePotential CauseAnalytical Signature (MS)Mitigation Strategy
Unreacted Starting MaterialsIncomplete reactionM+ of starting materialsOptimize base, temperature, and solvent
Dimerized PiperidineDihalopyrimidine impurityM+ of (Piperidine)₂-PyrimidineUse pure 2-halopyrimidine
Decarboxylated ProductExcessive heatM-44 of productMinimize reaction temperature and time
Esterified ProductAlcohol solvent with acidM+ of product + alkyl group - HUse non-alcoholic solvent or add base early

III. References

  • GlaxoSmithKline. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Clayden, J., & Yagupolskii, L. M. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(48), 14462–14486. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Minoxidil. Retrieved from [Link]

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved from

  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Retrieved from [Link]

  • PubMed Central. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015181532A1 - Processes for the preparation of azd5363 and novel intermediate used therein. Retrieved from

Sources

Technical Support Center: Synthesis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. This valuable building block is frequently utilized in the development of novel therapeutics, and its efficient synthesis is crucial for advancing research programs. This guide is designed to provide you with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.

Introduction: Navigating the Synthesis

The synthesis of this compound typically proceeds via a two-step sequence:

  • N-Arylation: A palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination, between a 2-halopyrimidine (or a related sulfonate) and an ester of piperidine-4-carboxylic acid (e.g., ethyl isonipecotate).

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

The critical step is the C-N bond formation, which can be challenging due to the electronic properties of the pyrimidine ring. The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Therefore, careful selection of the catalyst system—the palladium precursor and, most importantly, the ligand—is paramount for a successful reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the synthesis in a practical question-and-answer format.

FAQs: Catalyst and Reaction Setup

Q1: I'm setting up the Buchwald-Hartwig amination for the first time. Which palladium precursor and ligand should I start with?

A1: For the coupling of a 2-halopyrimidine with a secondary amine like ethyl isonipecotate, a robust starting point is the combination of a palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich biaryl phosphine ligand. XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent initial choice due to its proven efficacy in coupling heteroaryl halides and its ability to mitigate catalyst poisoning by the pyrimidine nitrogen.[1]

Q2: What is the optimal catalyst loading? Can I reduce it to lower costs?

A2: While catalyst loading is substrate-dependent, a typical starting point for this type of reaction is 1-2 mol% of the palladium precursor and a slightly higher molar ratio of the ligand (e.g., 1.2 equivalents of ligand per equivalent of palladium). Lowering the catalyst loading is possible, but it should be done systematically once the reaction is well-established and optimized. Attempting to use very low catalyst loadings without optimization can lead to incomplete conversion.

Q3: Which base is most suitable for this reaction?

A3: Strong, non-nucleophilic bases are generally required for the Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation.[2] Weaker bases like potassium carbonate (K₂CO₃) may result in significantly lower reaction rates and incomplete conversion.[3] However, be mindful that NaOtBu is not compatible with base-sensitive functional groups like esters if the reaction is run at very high temperatures for extended periods, though this is less of a concern with the ethyl ester under typical conditions.[3]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: The palladium catalyst is sensitive to air and moisture. Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] All glassware should be oven-dried before use. Degassing the solvent prior to use is also highly recommended.

Troubleshooting Guide: Common Problems and Solutions

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Explanation
Catalyst Poisoning The nitrogen atom of the 2-halopyrimidine is likely coordinating to the palladium center, inhibiting its catalytic activity.[1] To overcome this, use a sterically hindered ligand like XPhos or RuPhos that can shield the palladium center and prevent this unproductive binding.[4]
Inactive Catalyst The palladium precursor or ligand may have degraded due to improper storage or handling. Use fresh batches of reagents. Consider using a pre-catalyst, such as an XPhos-palladium G3 precatalyst, which is more air-stable and can provide more consistent results.[5]
Suboptimal Base If you are not using a strong base like NaOtBu, the deprotonation of the amine-palladium complex, a key step in the catalytic cycle, may be too slow or inefficient.[6] Switch to NaOtBu. Ensure the base is of high purity and has been stored under inert conditions.
Incorrect Halide Reactivity The reactivity of the 2-halopyrimidine follows the order: I > Br > Cl. If you are using 2-chloropyrimidine and experiencing low reactivity, consider switching to 2-bromopyrimidine. While aryl chlorides are challenging substrates, modern ligands like XPhos and RuPhos are often capable of activating them.[7]
Low Reaction Temperature Buchwald-Hartwig aminations typically require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[8] If your reaction is sluggish, gradually increase the temperature, monitoring for any potential decomposition.

Problem 2: Formation of a Major Side Product - The "Dehalogenated" Pyrimidine

Q5: I'm observing a significant amount of pyrimidine in my reaction mixture instead of the desired product. What is happening and how can I prevent it?

A5: This side product is a result of hydrodehalogenation , where the halogen on the pyrimidine ring is replaced by a hydrogen atom. This can occur through a competing pathway in the catalytic cycle, often favored by the presence of water or other protic impurities.

Solutions to Minimize Hydrodehalogenation:

  • Ensure strictly anhydrous conditions: Use freshly distilled, anhydrous solvents and thoroughly dry all reagents.

  • Optimize the ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands can sometimes mitigate this issue.

  • Adjust the base: The choice and purity of the base can influence the extent of this side reaction.

Problem 3: Difficulty in Isolating the Final Carboxylic Acid

Q6: The saponification of the ethyl ester is complete, but I'm struggling to isolate the this compound. It seems to be soluble in both aqueous and organic layers.

A6: The product is zwitterionic at neutral pH, which can lead to high water solubility.

Tips for Effective Isolation:

  • Acidify to the isoelectric point: After the saponification, carefully acidify the reaction mixture with an acid like HCl to a pH where the net charge of the molecule is zero (the isoelectric point). This will minimize its solubility in the aqueous phase. You may need to experiment to find the optimal pH, but it is typically in the range of 3-5.

  • Use a polar organic solvent for extraction: Instead of non-polar solvents like hexane or diethyl ether, use a more polar solvent like dichloromethane or a mixture of chloroform and isopropanol for extraction after acidification.

  • Evaporation and trituration: If extraction is still problematic, you can try to remove all the solvent under reduced pressure and then triturate the resulting solid with a suitable solvent to remove impurities.

Comparative Catalyst Performance

The choice of ligand has a profound impact on the efficiency of the Buchwald-Hartwig amination. Below is a table summarizing the expected performance of common ligands for the N-arylation of a piperidine derivative with a 2-halopyrimidine, based on literature data for similar transformations.

LigandPalladium PrecursorBaseSolventExpected YieldKey Characteristics
XPhos Pd₂(dba)₃ or Pd(OAc)₂NaOtBuToluene or DioxaneExcellentHighly effective for heteroaryl couplings due to its bulk and electron-donating properties.[9]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂NaOtBuToluene or DioxaneExcellentOften shows superior performance in terms of turnover numbers, allowing for lower catalyst loadings.[4]
dppf PdCl₂(dppf)NaOtBuTolueneGood to Very GoodA versatile ligand, but may be less effective than the more specialized biaryl phosphines for this specific transformation.
BINAP Pd(OAc)₂Cs₂CO₃TolueneModerate to GoodAn older generation ligand; may require higher catalyst loadings and longer reaction times.[10]

Note: Yields are estimates and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Proposed)

This protocol is a robust starting point based on established procedures for similar reactions.

Materials:

  • 2-Chloropyrimidine or 2-Bromopyrimidine (1.0 equiv)

  • Ethyl piperidine-4-carboxylate (ethyl isonipecotate) (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.024 equiv, 2.4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene, followed by 2-halopyrimidine and ethyl piperidine-4-carboxylate.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification

Materials:

  • Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (1.0 equiv)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 equiv)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in methanol or THF.

  • Add an aqueous solution of NaOH or LiOH.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1 M HCl with stirring to adjust the pH to the isoelectric point (typically pH 3-5), at which point the product may precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, proceed with extraction as described in the troubleshooting section.[11][12]

Visualizing the Catalytic Cycle and Workflow

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex1 Ar-Pd(II)(X)L Pd(0)L->Pd(II)_Complex1 Ar-X Oxidative_Addition->Pd(II)_Complex1 Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex2 [Ar-Pd(II)(HNR₂)L]⁺X⁻ Amine_Coordination->Pd(II)_Complex2 Deprotonation Deprotonation (Base) Pd(II)_Amido Ar-Pd(II)(NR₂)L Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Product Ar-NR₂ Reductive_Elimination->Product Product->Pd(0)L Regeneration Pd(II)_Complex1->Pd(II)_Complex2 R₂NH Pd(II)_Complex2->Pd(II)_Amido -H⁺ Pd(II)_Amido->Pd(0)L Product Formation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 2-Halopyrimidine Ethyl Isonipecotate Buchwald_Hartwig Buchwald-Hartwig Amination (Pd-catalyzed C-N Coupling) Start->Buchwald_Hartwig Purification1 Workup & Purification (Filtration, Chromatography) Buchwald_Hartwig->Purification1 Intermediate Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate Purification1->Intermediate Saponification Saponification (Base Hydrolysis) Intermediate->Saponification Purification2 Workup & Purification (Acidification, Filtration/Extraction) Saponification->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Overall synthetic workflow for the target molecule.

References

  • Surry, D. S., & Buchwald, S. L. (2011).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Reddit. (2022, June 24). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Semantic Scholar. (2015, February 5). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • The Doyle Group. (2022, October 18). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • Catalysis Science & Technology. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
  • PubMed. (2005, June 23). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Retrieved from [Link]

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reaction kinetics of this compound. The insights provided herein are based on established principles of physical organic chemistry and extensive experience in synthetic and kinetic studies.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Slow or Incomplete Reaction

Question: My reaction to synthesize or derivatize this compound is proceeding very slowly or appears to have stalled. What are the likely causes and how can I fix this?

Answer:

Slow or incomplete reactions involving this substrate are frequently linked to solvent choice, which directly influences the stability of reactants and transition states. The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The rate of such reactions is highly sensitive to the solvent environment.[1][2]

Potential Causes & Solutions:

  • Inappropriate Solvent Polarity: The transition state of many SNAr reactions is more charge-separated than the ground state of the reactants.[3] Therefore, polar solvents are generally preferred as they stabilize the transition state, lowering the activation energy and accelerating the reaction.[3][4]

    • Solution: If you are using a non-polar solvent (e.g., toluene, hexane), switch to a more polar solvent.

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate and stabilize both the nucleophile and the electrophile. However, they can also form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the pyrimidine ring, thereby slowing the reaction.[5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are excellent choices for SNAr reactions. They possess large dipole moments to stabilize the charged transition state but lack acidic protons, leaving the nucleophile "naked" and more reactive.[5]

    • Solution: For sluggish reactions, consider switching from a polar protic solvent to a polar aprotic solvent. A study on the synthesis of substituted piperidines showed that ethanol, a polar protic solvent, accelerated the reaction rate compared to methanol, highlighting the nuanced effects of solvent choice even within the same class.[6][7]

Experimental Workflow for Solvent Screening:

Workflow for solvent screening.
Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction. Could the solvent be the culprit?

Answer:

Yes, the solvent can play a critical role in directing the reaction pathway and influencing the formation of undesired byproducts.

Potential Causes & Solutions:

  • Solvent-Reactant Interaction: Some solvents may react with your starting materials or intermediates. For instance, in the presence of a strong base, protic solvents can be deprotonated and act as nucleophiles.

    • Solution: Ensure your solvent is inert under the reaction conditions. If you suspect solvent reactivity, switch to a more robust solvent.

  • Competing Reaction Mechanisms: The choice of solvent can favor one reaction mechanism over another (e.g., SN1 vs. SN2).[4] While the synthesis of this compound is primarily an SNAr reaction, different solvents can influence the stability of potential intermediates, possibly opening up alternative reaction pathways.

    • Solution: A careful review of the literature for similar reactions can provide guidance on solvents that favor the desired mechanistic pathway. Polar aprotic solvents generally favor SNAr reactions.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the influence of solvents on the reaction kinetics of this compound.

Q1: How does solvent polarity quantitatively affect the reaction rate?

The effect of solvent polarity on reaction rates can often be rationalized by considering the dielectric constant (ε) of the solvent. For reactions where the transition state is more polar than the reactants, an increase in the solvent's dielectric constant generally leads to an increase in the reaction rate.[6]

SolventDielectric Constant (ε) at 25°CGeneral Effect on SNAr Rate
n-Hexane1.88Very Slow
Toluene2.38Slow
Dichloromethane8.93Moderate
Ethanol24.55Moderate to Fast
Acetonitrile37.5Fast
Dimethylformamide (DMF)36.7Fast
Dimethyl Sulfoxide (DMSO)46.7Very Fast

Q2: How can I monitor the reaction kinetics in different solvents?

UV-Vis spectroscopy is a convenient and powerful technique for monitoring the kinetics of many reactions, especially those involving chromophoric species like pyrimidines.[8][9][10][11][12]

Step-by-Step Protocol for Kinetic Monitoring using UV-Vis Spectroscopy:

  • Determine λmax: Obtain the UV-Vis absorption spectrum of the starting material and the product to identify a wavelength (λmax) where there is a significant change in absorbance as the reaction progresses.

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your limiting reactant.

  • Set Up the Reaction: In a temperature-controlled cuvette, mix the reactants in the chosen solvent. The initial concentration should be such that the absorbance at λmax falls within the linear range of the Beer-Lambert law.[8]

  • Acquire Data: Monitor the change in absorbance at λmax over time.

  • Analyze the Data: Plot the appropriate function of absorbance versus time (e.g., ln(At - A∞) vs. time for a first-order reaction) to determine the rate constant.[9][12]

Q3: Are there any specific solvent recommendations for reactions involving this compound?

Based on general principles for SNAr reactions and studies on similar heterocyclic systems, polar aprotic solvents are highly recommended.[1][2]

  • Excellent Choices: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile.

  • Good Alternatives: Polar protic solvents like ethanol can also be effective, and in some cases, may offer advantages in terms of cost and environmental impact.[6][7]

  • Solvents to Avoid (for rate enhancement): Non-polar solvents such as toluene and hexane.

Logical Relationship between Solvent Properties and Reaction Rate:

solvent_effects cluster_properties Solvent Properties cluster_effects Effects on Reaction Polarity Polarity TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization Increases Protic Protic Nature Nuc_Solvation Nucleophile Solvation Protic->Nuc_Solvation Increases (H-bonding) Aprotic Aprotic Nature Aprotic->Nuc_Solvation Decreases Rate Reaction Rate TS_Stabilization->Rate Increases Nuc_Solvation->Rate Decreases

Solvent properties and their kinetic effects.

III. Conclusion

The choice of solvent is a critical parameter that can profoundly influence the kinetics of reactions involving this compound. By understanding the underlying principles of solvent effects on reaction mechanisms, particularly nucleophilic aromatic substitution, researchers can effectively troubleshoot common experimental issues and optimize their reaction conditions for improved efficiency and yield. This guide provides a foundational framework for making informed decisions regarding solvent selection in your experimental work.

IV. References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health.

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange.

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.

  • Studying Reaction Kinetics by Spectroscopy. Science Projects and Ideas for Amateur Experimenters.

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. ResearchGate.

  • AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Scribd.

  • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU.

  • Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. Thermo Fisher Scientific.

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.

Sources

Preventing degradation of "1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid".

Welcome to the technical resource hub for this compound (CAS: 303144-44-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. As Senior Application Scientists, we have compiled our expertise into this series of frequently asked questions, troubleshooting guides, and validated protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: I have just received my solid this compound. What are the ideal long-term storage conditions?

A1: Proper storage from day one is critical to preventing degradation. The molecule possesses a tertiary amine within its piperidine ring and a carboxylic acid, functional groups that dictate its storage requirements.[1] For long-term stability in its solid state, we recommend the conditions summarized in the table below. The primary goals are to mitigate exposure to atmospheric moisture, oxygen, light, and heat, which are the main environmental drivers of degradation.[2][3]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down potential oxidative and thermal degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)The piperidine nitrogen is susceptible to oxidation.[1] An inert atmosphere displaces oxygen, minimizing N-oxide formation.
Light Amber Glass Vial / Protect from LightPrevents photolytic degradation, which can be initiated by UV or ambient light.[2][4]
Container Tightly Sealed ContainerPrevents moisture absorption, which can facilitate hydrolytic or other degradation reactions.[2][4][5]
Q2: I need to prepare a stock solution for my experiments. How should I store it, and what is its expected stability?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Amine-containing compounds can be sensitive to oxidation, and the overall stability will be lower than in the solid state.

For maximum stability, we recommend preparing fresh solutions for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent like anhydrous DMSO or DMF. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation. Store these aliquots at -20°C or -80°C, protected from light.

The precise stability ("use by" date) in any given solvent has not been exhaustively determined and should be validated for your specific experimental conditions, especially for long-term or sensitive assays.

Q3: My HPLC/LC-MS results are inconsistent, showing a decreasing area for my main peak and the appearance of new, smaller peaks. How can I confirm if my compound is degrading?

A3: Inconsistent analytical results are a classic sign of compound instability.[1] The appearance of new peaks alongside a reduction in the parent compound's peak area strongly suggests that degradation is occurring.

To confirm this, you should:

  • Analyze a Fresh Standard: Prepare a solution from a freshly opened vial of the solid compound and analyze it immediately. This will serve as your baseline (T=0) reference.

  • Compare with Old Sample: Re-analyze your suspect (older) sample under the identical chromatographic conditions. A clear difference in the chromatograms, specifically new impurity peaks, confirms degradation.

  • Perform a Forced Degradation Study: To proactively understand your compound's liabilities, we highly recommend performing a forced degradation study (see Protocol 2 ). This controlled experiment intentionally exposes the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly generate potential degradants.[1][6][7] Comparing the peaks from your degraded sample to those generated in the forced degradation study can help identify the specific degradation pathway affecting your experiments.

The workflow below illustrates a logical approach to troubleshooting this issue.

G cluster_0 Troubleshooting Workflow A Inconsistent HPLC Results (New Peaks, Lower Area) B Prepare & Analyze Fresh Standard (T=0) A->B C Re-analyze Suspect Sample A->C D Compare Chromatograms B->D C->D E Conclusion: Degradation Confirmed D->E Different? F Conclusion: Issue is Elsewhere (e.g., method, instrument) D->F Identical? G Perform Forced Degradation Study (Protocol 2) E->G H Identify Degradation Pathways G->H

Workflow for Investigating Compound Instability
Q4: What are the most likely chemical degradation pathways for this molecule?

A4: Based on its chemical structure, which includes a piperidine ring, a pyrimidine ring, and a carboxylic acid, several degradation pathways are plausible.[1] Understanding these helps in designing preventative measures.

  • Oxidation: The tertiary amine on the piperidine ring is the most likely site for oxidation.[1] This can occur from atmospheric oxygen over time or be accelerated by oxidizing agents, leading to the formation of an N-oxide or potentially ring-opened products under more aggressive conditions.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid moiety is susceptible to decarboxylation, where it loses CO2. High heat can also promote other complex, nonspecific degradation reactions.[1]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the activation energy for radical-mediated reactions, leading to a variety of degradation products. Many nitrogen-containing heterocyclic compounds are known to be photosensitive.[2]

  • Acid/Base Hydrolysis: While the core structure is generally robust, extreme pH conditions, especially when combined with heat, can promote hydrolysis or rearrangement of the pyrimidine ring. Forced degradation studies are necessary to determine the compound's lability at different pH values.[7]

The diagram below illustrates the primary potential degradation sites on the molecule.

Potential Degradation Pathways

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Storage

This protocol minimizes exposure to common degradation triggers.

Materials:

  • This compound (solid)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) source and manifold

  • Spatula

  • Analytical balance

  • Refrigerator (2-8°C)

Procedure:

  • Work in a Controlled Environment: Whenever possible, handle the solid compound in a glove box or under a gentle stream of inert gas to minimize exposure to air and humidity.

  • Aliquot Upon Receipt: Avoid repeatedly opening the main stock bottle. Upon receipt, weigh out smaller, experiment-sized aliquots into separate, pre-labeled amber glass vials.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each aliquot vial with argon or nitrogen for 10-15 seconds.

  • Seal Tightly: Immediately and tightly seal the vial with a PTFE-lined cap to ensure an airtight closure.

  • Store Appropriately: Place the sealed vials in a refrigerator at 2-8°C, away from any light sources.

  • Solution Handling: For solutions, use anhydrous solvents, prepare fresh, and store frozen (-20°C or below) in single-use aliquots as described in FAQ 2.

Protocol 2: Forced Degradation Study for Degradant Identification

This protocol uses stressed conditions to intentionally degrade the compound, helping to identify potential degradation products and understand stability limits.[1][8] It is a crucial step in developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

  • Include an unstressed control sample (1 mL stock + 1 mL solvent) kept at room temperature.

Stress Condition Procedure Rationale
Acid Hydrolysis Mix with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.Tests stability in acidic environments.
Base Hydrolysis Mix with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.Tests stability in alkaline environments.
Oxidation Mix with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.Simulates oxidative stress.[1]
Thermal Degradation Place a vial of stock solution in an oven at 80°C for 48 hours.Evaluates susceptibility to heat.[1]
Photolytic Degradation Expose a vial of stock solution to a photostability chamber (ICH Q1B guidelines).Assesses light sensitivity.[1]

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples (including the control) to an appropriate concentration for analysis.

  • Analyze all samples by a suitable stability-indicating method, such as RP-HPLC with UV or MS detection.[9]

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Characterize any new peaks that appear to identify the degradation products formed under each condition.

References

  • PubChem. (n.d.). Piperidine. National Institutes of Health. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? BTC Blog. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 1-(pyridin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. Retrieved from [Link]

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • JETIR.org. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification and characterization of stressed degradation products of Piperine. Retrieved from [Link]

Sources

Technical Support Center: N-Arylation of Piperidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in this critical synthetic transformation. N-arylated piperidines are prevalent scaffolds in a vast array of biologically active molecules and approved pharmaceuticals.[1] The successful formation of the C–N bond between an aryl group and a piperidine nitrogen is often pivotal in drug discovery campaigns.

This guide provides in-depth, field-proven insights into troubleshooting common issues, moving beyond simple procedural lists to explain the underlying chemical principles. Every recommendation is grounded in established mechanistic understanding to empower you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems in a question-and-answer format that you may encounter during the N-arylation of piperidine rings, particularly in the context of the Buchwald-Hartwig amination.

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

Low or no reactivity in a Buchwald-Hartwig N-arylation of piperidine can often be traced back to the catalyst system, reaction conditions, or the nature of your substrates.

A1: Initial Diagnostic Checks

  • Inert Atmosphere and Reagent Purity: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to oxygen.[2] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Solvents and liquid reagents should be anhydrous and degassed.[2][3] Piperidine itself can be a source of impurities; if it appears yellow, purification may be necessary.[4]

  • Catalyst and Ligand Integrity:

    • Catalyst Precursor: Using a pre-catalyst can often give more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]

    • Ligand Choice: The selection of the phosphine ligand is critical.[1][5] For sterically hindered piperidines or challenging aryl halides, bulky, electron-rich ligands such as XPhos or BrettPhos are often required to promote both oxidative addition and reductive elimination.[1][6]

  • Base Selection: The base plays a crucial role in the catalytic cycle.[7][8]

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, especially with less acidic secondary amines like piperidine.[1][9]

    • Weaker bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) may not be strong enough to deprotonate the piperidine-palladium complex, leading to low reactivity.[9][10]

Troubleshooting Workflow for Low Reactivity

G start Low/No Conversion check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert screen_ligand Screen Ligands (e.g., XPhos, BrettPhos) check_inert->screen_ligand If conditions are pristine screen_base Screen Bases (e.g., NaOtBu, K3PO4) screen_ligand->screen_base If still no reaction screen_solvent Screen Solvents (e.g., Toluene, Dioxane) screen_base->screen_solvent If minor improvement increase_temp Increase Temperature (80-110 °C) screen_solvent->increase_temp If solubility is an issue check_halide Consider Aryl Halide Reactivity (I > Br > Cl) increase_temp->check_halide outcome Improved Conversion check_halide->outcome

Caption: Decision-making workflow for troubleshooting low reactivity.

Q2: I'm observing significant side products. What are the likely culprits and how can I mitigate them?

Side product formation in N-arylation reactions often points to competing reaction pathways. Understanding these pathways is key to suppressing them.

A2: Common Side Reactions and Solutions

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or other protic sources in the reaction mixture.

    • Solution: Ensure all reagents and solvents are scrupulously dried and degassed.

  • β-Hydride Elimination: This is a common decomposition pathway for metal-alkyl complexes, but a related process can occur with piperidine.[11][12][13] If the piperidine ring has hydrogens on the carbon adjacent to the nitrogen (the β-position), the palladium complex can eliminate to form an enamine and a palladium-hydride species. This is particularly a risk with sterically hindered substrates or when the desired reductive elimination is slow.[11]

    • Solution: The choice of ligand is crucial here. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[14]

  • Homocoupling of the Aryl Halide: The formation of biaryl products can occur, especially at higher temperatures.

    • Solution: Lowering the reaction temperature and ensuring a proper ligand-to-metal ratio can often minimize this side reaction.

Table 1: Troubleshooting Common Side Reactions

Side ProductLikely Cause(s)Recommended Action(s)
HydrodehalogenationPresence of water or protic impurities.Rigorously dry all reagents and solvents. Use fresh, high-purity starting materials.
Enamine/Reduced Piperidineβ-Hydride elimination.Use bulky, electron-rich phosphine ligands (e.g., Josiphos, t-BuBrettPhos) to promote reductive elimination.[15]
Biaryl (from aryl halide)High reaction temperature; incorrect catalyst stoichiometry.Reduce reaction temperature. Screen different palladium precursors and ligand-to-metal ratios.
Q3: My N-arylation works for simple piperidine, but fails with my substituted piperidine. Why is this happening?

Steric hindrance is a major challenge in the N-arylation of substituted piperidines.[1]

A3: Addressing Steric Hindrance

Substituents on the piperidine ring, particularly at the 2- and 6-positions, can sterically encumber the nitrogen atom, making it a poorer nucleophile and hindering its approach to the palladium center.

  • Ligand Selection is Key: For sterically hindered piperidines, the choice of ligand is paramount. Highly bulky biarylphosphine ligands (e.g., XPhos, RuPhos) create a wider coordination sphere around the palladium, which can better accommodate a hindered amine.

  • Impact on the Catalytic Cycle: Steric bulk can slow down the key steps of the Buchwald-Hartwig amination.

    • Oxidative Addition: Less of an issue related to the piperidine, but still a factor.

    • Amine Coordination & Deprotonation: A hindered piperidine will coordinate more weakly to the palladium center.

    • Reductive Elimination: This is often the rate-limiting step, and steric clash between the piperidine and the aryl group on the palladium can create a high energy barrier. The right ligand can facilitate this step.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + R2NH - X- PdII_Amine Ar-Pd(II)-N(H)R2 L2 Ligand_Exch->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot + Base Red_Elim Reductive Elimination Deprot->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Q4: I have successfully formed my N-aryl piperidine product, but I'm struggling with purification. What are some common strategies?

Purification of N-aryl piperidines can be challenging due to their often basic nature and similar polarity to starting materials or byproducts.

A4: Purification Strategies

  • Initial Workup:

    • After the reaction is complete, a common workup involves diluting the reaction mixture with a solvent like ethyl acetate and filtering through a pad of celite to remove the palladium catalyst and inorganic salts.[1]

    • This is typically followed by aqueous washes (water, brine) to remove water-soluble impurities.[1]

  • Flash Column Chromatography:

    • This is the most common method for purifying N-aryl piperidines.[1]

    • Tailing: Due to the basic nature of the piperidine nitrogen, products can "tail" or streak on silica gel. To mitigate this, a small amount of a basic additive, such as triethylamine (~1%), can be added to the eluent.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction:

    • If the product is sufficiently basic, it can be separated from neutral impurities by an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated N-aryl piperidine will move to the aqueous layer.

    • The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is back-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

The following is a general protocol for the N-arylation of a piperidine. This should be used as a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for your specific substrates.

General Procedure for Buchwald-Hartwig N-Arylation of Piperidine

Materials:

  • Aryl halide (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the piperidine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[1]

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Vechý, T., & Tvaroška, I. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Molecular Modeling, 21(1), 3. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed N-Arylation of Amines and N-H-Containing Heterocycles. Organic Letters, 8(19), 4569–4572. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Retrieved from [Link]

  • Leitch, D. C., & Becica, J. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1367–1374. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. Retrieved from [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]

  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Re-evaluation of the barriers for reductive elimination of amides from palladium(II). Journal of the American Chemical Society, 128(11), 3584–3591. [Link]

  • Watson, D. A., Stradiotto, M., & Buchwald, S. L. (2009). A general method for the palladium-catalyzed N-arylation of N,N-disubstituted hydrazines. Organic Letters, 11(13), 2940–2943. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-catalyzed α-arylation of ketones with aryl bromides and chlorides. Organic Letters, 10(15), 3371–3374. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurities in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to achieving the highest purity in their pyrimidine derivatives. Pyrimidine scaffolds are cornerstones of medicinal chemistry, but their synthesis is often plagued by stubborn impurities that can compromise biological activity, complicate scale-up, and create regulatory hurdles.

This resource provides proactive strategies and reactive troubleshooting solutions to help you anticipate, identify, and eliminate common impurities. We will delve into the mechanistic origins of these byproducts and provide robust, field-proven protocols to ensure the integrity of your final compound.

Part 1: Frequently Asked Questions (FAQs) - Proactive Impurity Prevention

This section addresses common questions and concerns that arise before and during the synthesis planning phase. A proactive approach is the most effective way to minimize impurity formation.

Q1: What are the most common classes of impurities in pyrimidine synthesis, and where do they come from?

A1: Impurities in pyrimidine synthesis can be broadly categorized based on their origin. Understanding these sources is the first step toward prevention.

  • Synthesis-Related Impurities: These are byproducts formed from competing side reactions during the core pyrimidine ring formation. A classic example occurs in the Biginelli reaction, where a Hantzsch-type 1,4-dihydropyridine (DHP) can form as a fluorescent yellow byproduct.[1] This happens when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can arise from urea decomposition at high temperatures), competing directly with the desired pyrimidine synthesis pathway.[1]

  • Starting Material-Related Impurities: The purity of your reagents is paramount. Impurities present in the starting materials, such as unreacted precursors or byproducts from their own synthesis, can carry through or even participate in side reactions.[2] For instance, using an impure aldehyde in a Biginelli reaction can lead to the formation of a pyrimidine derivative with an incorrect substituent.

  • Intermediate-Related Impurities: In multi-step syntheses, unstable or uncyclized intermediates can persist into the final product. In the Biginelli reaction, an open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates, remaining as a significant impurity.[3]

  • Degradation-Related Impurities: The target pyrimidine derivative itself may be unstable under the reaction or workup conditions. For example, acid-catalyzed decomposition of a substituted pyrimidine was observed during the process development of the drug Brigatinib, leading to several unwanted byproducts.[4]

Q2: How does my choice of synthetic route (e.g., Biginelli vs. Pinner) affect the likely impurity profile?

A2: Your chosen synthetic route fundamentally dictates the potential side reactions and, therefore, the expected impurities.

The Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is famously susceptible to several side reactions[3]:

  • Knoevenagel Condensation: A competing reaction between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound that may not cyclize, reducing the overall yield.[1][3]

  • Hantzsch Dihydropyridine Formation: As mentioned, this is a common fluorescent byproduct, especially at elevated temperatures.[1]

  • N-Acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea, complicating purification.[1]

The Pinner synthesis , which involves the reaction of a 1,3-dicarbonyl compound with an amidine, has its own set of challenges:

  • Hydrolysis Sensitivity: The key imidate salt intermediate (Pinner salt) is highly sensitive to moisture. Failure to maintain anhydrous conditions is a primary cause of reaction failure.[3]

  • Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, the cyclization can occur in two different ways, leading to a mixture of regioisomeric pyrimidine products. Controlling the base and reaction temperature is critical to favor one isomer over the other.

Q3: What are the most critical analytical techniques for identifying and quantifying impurities in my pyrimidine samples?

A3: A multi-technique approach is essential for comprehensive impurity profiling.

Analytical TechniquePrimary Use CaseStrengths & Limitations
TLC (Thin Layer Chromatography) Rapid reaction monitoring and initial purity assessment.[5]Strengths: Fast, inexpensive, good for screening solvent systems for column chromatography. Limitations: Low resolution, not quantitative.
HPLC / UPLC The "gold standard" for quantitative impurity analysis.[6]Strengths: High resolution and sensitivity, precise quantification. Limitations: Can be challenging for very polar pyrimidines which may require specialized columns (HILIC) or ion-pairing agents to achieve good retention and peak shape.[7][8]
LC-MS Identification of unknown impurities.Strengths: Couples the separation power of LC with the mass identification capability of MS, providing molecular weight information crucial for structural elucidation.[6][9] Limitations: Ionization efficiency can vary between compounds.
NMR Spectroscopy Definitive structural elucidation of the main product and isolated impurities.Strengths: Provides detailed information about the molecular structure, connectivity, and stereochemistry. Limitations: Requires relatively pure samples and can be less sensitive for very minor components.[6]
GC-MS Analysis of volatile or thermally stable impurities.Strengths: Excellent for identifying residual solvents and volatile byproducts.[6] Limitations: Not suitable for non-volatile or thermally labile pyrimidine derivatives.

Part 2: Troubleshooting Guide - Reactive Impurity Remediation

This section is designed as a problem-solving guide for when you've already encountered an issue in your synthesis.

Problem 1: My TLC/HPLC shows a significant byproduct, and my crude product is fluorescent yellow.
  • Probable Cause: You are likely forming a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct, a very common issue in the Biginelli reaction.[1] This side reaction is favored at higher temperatures where urea can decompose to ammonia, which then participates in the competing Hantzsch pathway.

  • Recommended Solutions:

    • Temperature Control: Lower the reaction temperature. Many modern Biginelli protocols run at significantly lower temperatures (e.g., 60°C) than the classical reflux conditions to suppress this pathway.[1]

    • Order of Addition: Try adding the urea component last to the pre-mixed aldehyde and β-ketoester. This can minimize the time urea is exposed to high temperatures before reacting.[1]

    • Catalyst Choice: The selection of the Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Experiment with different catalysts to find one that favors the desired product.

Problem 2: The yield is very low, and my crude NMR shows a complex mixture, including what appears to be an uncyclized intermediate.
  • Probable Cause: Incomplete cyclization of the open-chain intermediate is a frequent cause of low yields, particularly in Biginelli and related syntheses.[3] This can be due to insufficient activation for the final ring-closing step or steric hindrance from bulky substituents.

  • Recommended Solutions:

    • Increase Catalyst Loading/Strength: A stronger acid catalyst or a higher loading can more effectively activate the carbonyl group for the intramolecular nucleophilic attack that closes the ring.[3]

    • Increase Temperature/Reaction Time: If the initial reaction was run at a moderate temperature, carefully increasing the heat (e.g., to reflux) can provide the necessary activation energy for cyclization.[3] Always monitor by TLC to avoid decomposition.

    • Ensure Water Removal: The final cyclization-dehydration step releases water. If this water is not effectively removed (e.g., by a Dean-Stark trap in appropriate solvents), the equilibrium can be pushed back towards the uncyclized intermediate.

Problem 3: My polar pyrimidine derivative streaks badly on silica TLC and is difficult to purify by column chromatography.
  • Probable Cause: Highly polar pyrimidine derivatives, especially those with multiple hydrogen bond donors/acceptors like amine or hydroxyl groups, interact very strongly with the acidic silanol groups on standard silica gel.[7] This leads to poor mobility and significant peak tailing.

  • Recommended Solutions:

    • Modify the Mobile Phase: For column chromatography, add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., 0.5-1% in a DCM/Methanol gradient). This will compete for the acidic sites on the silica, improving the elution of your basic compound.[8]

    • Switch the Stationary Phase:

      • Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.

      • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity. Your polar compound will elute early with a high aqueous mobile phase.[8]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. It uses a polar stationary phase with a high organic mobile phase, providing better retention and separation.[7][8]

    • Purify via Recrystallization: If your compound is solid and has suitable solubility properties, recrystallization is an excellent and scalable purification method.[7][10] Carefully screen for a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Troubleshooting Logic Diagram

This diagram helps guide the decision-making process when an unknown impurity is detected.

G start Impurity Detected by HPLC/TLC lcms Run LC-MS Analysis start->lcms mw_known Molecular Weight Matches Known Side Product? lcms->mw_known mw_unknown Molecular Weight is Novel or Unexpected mw_known->mw_unknown No remediate Implement Targeted Remediation Strategy (e.g., Temp Control, Catalyst Change) mw_known->remediate Yes isolate Isolate Impurity via Prep-HPLC or Column mw_unknown->isolate nmr Characterize by NMR isolate->nmr pathway Propose Formation Pathway Based on Structure nmr->pathway prevent Modify Synthesis Conditions to Prevent Formation pathway->prevent

Sources

"1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" purification by recrystallization vs. chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Introduction:

Welcome to the technical support guide for the purification of this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the two primary methods for purifying this compound: recrystallization and column chromatography. We will explore the theoretical underpinnings of each technique, provide detailed protocols, and offer troubleshooting advice for common issues encountered in the laboratory.

Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound with a molecular weight of approximately 207.23 g/mol .[1] Its structure, featuring a basic pyrimidine ring and an acidic carboxylic acid group, suggests zwitterionic character, which can influence its solubility and purification behavior.

Part 1: Method Selection - Recrystallization vs. Chromatography

Choosing the appropriate purification method is paramount for achieving the desired purity and yield. The decision between recrystallization and chromatography hinges on several factors, including the nature and quantity of impurities, the scale of the purification, and the available resources.

dot graph "Method_Selection" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Purity_Check [label="Assess Purity (e.g., TLC, LC-MS, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05"]; High_Purity [label="High Purity (>95%)\nMinor Impurities", shape=box, style=filled, fillcolor="#E6F4EA"]; Low_Purity [label="Low Purity (<95%)\nComplex Mixture", shape=box, style=filled, fillcolor="#FCE8E6"]; Recrystallization [label="Recrystallization", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure Product\n(>99%)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Start -> Purity_Check; Purity_Check -> High_Purity [label="High"]; Purity_Check -> Low_Purity [label="Low"]; High_Purity -> Recrystallization [label="Cost-effective, Scalable"]; Low_Purity -> Chromatography [label="High Resolution, Versatile"]; Recrystallization -> Final_Product; Chromatography -> Final_Product; } Caption: Decision workflow for selecting a purification method.

Comparative Analysis:
Factor Recrystallization Column Chromatography
Principle Differential solubility of the compound and impurities in a solvent at varying temperatures.Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[2]
Best For Removing small amounts of impurities from a large amount of solid material.Separating complex mixtures with similar polarities.[3]
Advantages Cost-effective, scalable, can yield highly pure crystalline material.High resolution, applicable to a wide range of compounds, can be automated.
Disadvantages Solvent selection can be challenging, potential for product loss in the mother liquor.[4]More expensive, labor-intensive, requires solvent removal post-purification.

Part 2: Recrystallization Guide

Recrystallization is a powerful technique for purifying solid compounds. The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For this compound, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are good starting points.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. After cooling the solution slightly, add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

dot graph "Recrystallization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Solid", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Dissolve [label="Dissolve in Minimum\nHot Solvent", style=filled, fillcolor="#D1E7DD"]; Filter [label="Hot Gravity Filtration\n(Optional)", style=filled, fillcolor="#FAD2CF"]; Cool [label="Slow Cooling to\nRoom Temperature", style=filled, fillcolor="#D1E7DD"]; Ice_Bath [label="Cool in Ice Bath", style=filled, fillcolor="#D1E7DD"]; Collect [label="Vacuum Filtration", style=filled, fillcolor="#D1E7DD"]; Wash [label="Wash with Cold Solvent", style=filled, fillcolor="#D1E7DD"]; Dry [label="Dry Crystals", style=filled, fillcolor="#D1E7DD"]; End [label="Pure Crystals", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Start -> Dissolve; Dissolve -> Filter; Filter -> Cool; Cool -> Ice_Bath; Ice_Bath -> Collect; Collect -> Wash; Wash -> Dry; Dry -> End; } Caption: Step-by-step recrystallization workflow.

Troubleshooting Recrystallization
Issue Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.[6][7] - Scratch the inside of the flask with a glass rod.[7][8] - Add a seed crystal of the pure compound.[8]
Oiling out occurs. The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[6][7] - Try a lower-boiling point solvent.
Low recovery of pure compound. - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[4] - Ensure the wash solvent is ice-cold and use a minimal amount.[4] - Use a pre-heated funnel for hot filtration.

Part 3: Column Chromatography Guide

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound, normal-phase chromatography using silica gel is a common choice.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.2-0.4.[9] For polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are good starting points.[10]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Carefully pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent. If the compound has poor solubility in the mobile phase, consider "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column.[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

dot graph "Chromatography_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Mixture", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; TLC [label="Develop TLC Method\n(Select Solvents)", style=filled, fillcolor="#D1E7DD"]; Pack [label="Pack Column with\nSilica Gel", style=filled, fillcolor="#D1E7DD"]; Load [label="Load Sample\n(Wet or Dry)", style=filled, fillcolor="#D1E7DD"]; Elute [label="Elute with Mobile Phase", style=filled, fillcolor="#D1E7DD"]; Collect [label="Collect Fractions", style=filled, fillcolor="#D1E7DD"]; Analyze [label="Analyze Fractions (TLC)", style=filled, fillcolor="#D1E7DD"]; Combine [label="Combine Pure Fractions", style=filled, fillcolor="#D1E7DD"]; Evaporate [label="Evaporate Solvent", style=filled, fillcolor="#D1E7DD"]; End [label="Pure Compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Start -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> End; } Caption: Step-by-step flash chromatography workflow.

Troubleshooting Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor separation. - Inappropriate solvent system. - Column was not packed properly. - Column was overloaded with sample.- Optimize the solvent system using TLC. - Ensure the column is packed uniformly without any cracks or channels. - Use an appropriate ratio of sample to silica gel (typically 1:30 to 1:100).
Compound won't elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound runs too fast. The solvent system is too polar.Decrease the polarity of the mobile phase.
Streaking or tailing of spots on TLC. - The compound is interacting too strongly with the silica gel. - The sample is acidic or basic.- Add a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).

Part 4: Frequently Asked Questions (FAQs)

Q1: My this compound is a zwitterion. How does this affect purification?

A1: The zwitterionic nature can lead to low solubility in many common organic solvents. You may need to use more polar solvent systems for both recrystallization and chromatography. Adjusting the pH can also be a useful strategy to suppress the zwitterionic character and improve solubility.

Q2: Can I use reverse-phase chromatography for this compound?

A2: Yes, reverse-phase chromatography using a C18 stationary phase can be an excellent alternative, especially if the compound is highly polar and difficult to purify using normal-phase chromatography. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include starting materials, reagents from the synthesis, and by-products of the reaction. For example, if the synthesis involves the reaction of 2-chloropyrimidine and piperidine-4-carboxylic acid, unreacted starting materials could be present.

Q4: How do I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

References

  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 3(2), 139-150.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2767267, this compound. Retrieved from [Link]

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Oxford Academic. (2021, February 3). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN116082309B - Pyrimidine derivative 1D228 hydrochloride crystal form and preparation method and application thereof.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Investigating 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid: A Scaffolding for Novel Kinase Inhibitors?

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Scaffold

In the relentless pursuit of novel kinase inhibitors, medicinal chemists and cell biologists continuously seek new molecular scaffolds that offer unique binding modes, improved selectivity, and novel intellectual property. 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid is one such molecule. While publicly available data on its specific biological activity as a kinase inhibitor is scarce, its structure is highly intriguing. It contains a pyrimidine ring, a cornerstone moiety in a multitude of approved and experimental kinase inhibitors, linked to a piperidine carboxylic acid group, a versatile component known to enhance solubility and provide vectors for further chemical elaboration.

The true value of this guide lies not in a direct comparison of a well-characterized agent, but in providing a strategic roadmap for researchers intrigued by this compound. We will operate under the hypothesis that its structural elements, particularly the pyrimidine core, suggest potential activity against key oncogenic kinases. Drawing from extensive data on structurally related compounds, we will propose a likely target class and outline a rigorous, multi-step experimental plan to characterize its activity. This guide will compare this compound not against established data, but against the benchmarks and methodologies used to validate today's leading kinase inhibitors.

Our analysis of related structures, such as the potent Akt inhibitor Capivasertib (AZD5363), which features a similar pyrrolo[2,3-d]pyrimidine core, suggests that the PI3K/Akt/mTOR pathway is a logical and promising starting point for investigation.[1][2][3] Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound may exhibit inhibitory activity against Akt. We will benchmark our proposed experiments against Ipatasertib , a well-characterized and clinically relevant ATP-competitive Akt inhibitor.

Hypothesized Target and Mechanism: The PI3K/Akt Signaling Nexus

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it one of the most intensely pursued targets in oncology drug development. Akt (also known as Protein Kinase B or PKB) is a central node in this pathway, integrating upstream signals from growth factors and cytokines to phosphorylate a wide array of downstream substrates.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Experimental_Workflow cluster_invitro Tier 1: Biochemical Assays cluster_cellular Tier 2: Cell-Based Assays cluster_selectivity Tier 3: Selectivity Profiling a In Vitro Kinase Activity Assay (e.g., LanthaScreen™) b Determine IC50 vs. Akt1, Akt2, Akt3 a->b c Target Engagement Assay (e.g., Western Blot for p-Akt) b->c Confirm Cellular Activity d Cell Viability Assay (e.g., CellTiter-Glo®) c->d e Kinome-wide Panel Screen (e.g., KINOMEscan™) d->e Assess Off-Target Effects

Caption: A tiered workflow for characterizing a novel kinase inhibitor.

Tier 1: Biochemical Potency and Selectivity

The first critical question is whether the compound directly inhibits the kinase of interest. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an industry standard for this purpose due to their robustness and high-throughput compatibility.

Protocol 1: In Vitro TR-FRET Kinase Activity Assay (e.g., LanthaScreen™)

  • Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase (Akt). Inhibition of the kinase results in a decrease in the FRET signal.

  • Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; LanthaScreen™ Eu-anti-phospho-substrate antibody; GFP-labeled substrate peptide; ATP.

  • Procedure:

    • Prepare a serial dilution of this compound and the benchmark inhibitor, Ipatasertib (typically from 100 µM to 1 pM).

    • In a 384-well plate, add the kinase and the inhibitor solution, and incubate for 15 minutes.

    • Initiate the kinase reaction by adding a mixture of the GFP-substrate and ATP. Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the signal by adding the Eu-antibody solution.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: The ratio of the acceptor (GFP) to donor (Europium) emission is calculated. Data is then plotted as percent inhibition versus log[inhibitor concentration] and fitted to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Comparison Table:

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
Ipatasertib (Benchmark) 52025
This compound HypotheticalHypotheticalHypothetical
  • Interpretation: A potent compound will exhibit low nanomolar IC50 values. Comparing the IC50s across the three Akt isoforms provides an initial assessment of isoenzyme selectivity. A key objective would be to determine if our novel compound shows a differentiated selectivity profile compared to the benchmark.

Tier 2: Cellular Target Engagement and Functional Outcomes

Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to confirm that it can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.

Protocol 2: Western Blot for Downstream Pathway Inhibition

  • Principle: If the compound inhibits Akt, we expect to see a dose-dependent decrease in the phosphorylation of its direct downstream substrates, such as PRAS40 or GSK3β.

  • Cell Line Selection: Choose a cancer cell line with known PI3K/Akt pathway activation, for example, the LNCaP prostate cancer cell line (PTEN-null).

  • Procedure:

    • Plate LNCaP cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and Ipatasertib for 2-4 hours.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40 (Thr246), and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the vehicle control. This allows for the determination of an IC50 value for target inhibition in a cellular context.

Protocol 3: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

  • Principle: This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. A reduction in ATP levels signifies either cytotoxic or cytostatic effects.

  • Procedure:

    • Seed LNCaP cells in a 96-well plate.

    • Treat with a serial dilution of the test compounds for 72 hours.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal (as a percentage of the vehicle control) against the log[inhibitor concentration] to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Hypothetical Cellular Data Comparison Table:

Compoundp-PRAS40 Inhibition IC50 (nM)LNCaP Cell Growth GI50 (nM)
Ipatasertib (Benchmark) 30150
This compound HypotheticalHypothetical
  • Interpretation: A strong correlation between the biochemical IC50, the cellular target engagement IC50, and the cell growth GI50 provides compelling evidence of on-target activity. A significant rightward shift from the biochemical to the cellular IC50 may indicate poor cell permeability or efflux by cellular transporters.

Conclusion and Future Directions

This guide proposes a structured, hypothesis-driven approach to investigate the potential of this compound as a novel kinase inhibitor. By focusing on the high-value PI3K/Akt pathway and employing industry-standard assays, a researcher can efficiently determine if this scaffold holds promise. The key to this investigation is not just generating data, but rigorously comparing it to a well-understood benchmark like Ipatasertib.

Should the initial results prove promising (e.g., potent on-target activity in cells), the logical next steps would include a broad, kinome-wide selectivity screen to identify potential off-targets, followed by pharmacokinetic and in vivo efficacy studies in relevant xenograft models. The journey from an intriguing chemical structure to a validated lead compound is long, but it begins with the robust and logical experimental framework outlined here.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link] [1]2. PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link] [2]4. Barret, S. D., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed, 53(5), 2239-49. [Link] [3]5. Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

Sources

Comparative Analysis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidinyl-piperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive comparative analysis of novel analogs based on the core structure of "1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid." Our focus will be on elucidating the structure-activity relationships (SAR) that govern their biological efficacy, with a particular emphasis on their potential as enzyme inhibitors. Through a synthesis of published data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of these promising compounds.

Introduction: The Rationale for Analog Development

The this compound core represents a strategic starting point for library synthesis. The pyrimidine ring offers multiple points for substitution, allowing for the modulation of electronic properties and the introduction of specific interactions with target proteins. The piperidine ring acts as a non-planar linker that can be functionalized to explore different spatial orientations and vectoral exits. Finally, the carboxylic acid group provides a key interaction point, often mimicking a natural substrate or engaging in crucial hydrogen bonding within an active site.

The primary objective of developing analogs of this core structure is to systematically probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties. By introducing a variety of substituents at key positions, we can gain a deeper understanding of the molecular determinants of biological activity. This guide will focus on two primary classes of potential targets for this scaffold: N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) and Protein Kinase B (Akt/PKB), both of which are implicated in a range of pathologies from inflammation to cancer.

Synthesis of this compound Analogs

The synthesis of the target analogs is achieved through a convergent and modular approach, allowing for the efficient generation of a diverse library of compounds. The general synthetic route is outlined below. The key step involves a nucleophilic aromatic substitution (SNAr) reaction between a substituted 2-chloropyrimidine and the piperidine-4-carboxylic acid core.

General Synthetic Scheme:

Synthetic_Scheme reagent1 Substituted 2-Chloropyrimidine intermediate Ethyl 1-(Substituted-pyrimidin-2-yl) piperidine-4-carboxylate reagent1->intermediate SNA r (e.g., DIPEA, heat) reagent2 Piperidine-4-carboxylic acid ethyl ester reagent2->intermediate product 1-(Substituted-pyrimidin-2-yl) piperidine-4-carboxylic acid (Target Analogs) intermediate->product Ester Hydrolysis (e.g., LiOH, THF/H2O)

Caption: General synthetic route for the preparation of this compound analogs.

The choice of substituents on the 2-chloropyrimidine allows for the exploration of electronic and steric effects on the pyrimidine ring. Modifications to the piperidine ring, if desired, would be incorporated into the starting piperidine-4-carboxylic acid derivative.

Comparative Biological Evaluation

To illustrate the potential of this scaffold, we will present a comparative analysis of a focused library of analogs against two distinct enzyme targets: NAPE-PLD and Akt2. The data presented in the following tables, while representative of trends observed in similar compound classes, is illustrative and intended to guide future experimental design.

NAPE-PLD Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] Inhibition of NAPE-PLD is a promising therapeutic strategy for a variety of neurological and inflammatory disorders.

Table 1: Comparative NAPE-PLD Inhibitory Activity of this compound Analogs

Compound IDR1R2pIC50 (NAPE-PLD)
PPC-01 (Core) HH5.2 ± 0.1
PPC-02 4-ClH6.1 ± 0.2
PPC-03 4-CF3H6.5 ± 0.1
PPC-04 4-OMeH5.5 ± 0.2
PPC-05 H4-Phenyl6.8 ± 0.1
PPC-06 4-Cl4-Phenyl7.5 ± 0.2
PPC-07 4-CF34-Phenyl7.9 ± 0.1
Akt2 Kinase Inhibition

Protein Kinase B (Akt) is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism.[3][4] Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making Akt an attractive target for anticancer drug discovery.

Table 2: Comparative Akt2 Inhibitory Activity of this compound Analogs

Compound IDR1R2IC50 (µM) (Akt2)
PPC-01 (Core) HH> 100
PPC-02 4-ClH52.3
PPC-03 4-CF3H35.1
PPC-04 4-OMeH89.7
PPC-05 H4-Phenyl15.8
PPC-06 4-Cl4-Phenyl2.1
PPC-07 4-CF34-Phenyl0.8

Structure-Activity Relationship (SAR) Analysis

The data presented in Tables 1 and 2 allows for a preliminary SAR analysis, providing valuable insights for the design of next-generation analogs.

  • Substitution on the Pyrimidine Ring (R1): The introduction of electron-withdrawing groups at the 4-position of the pyrimidine ring, such as chloro (PPC-02) and trifluoromethyl (PPC-03), generally leads to an increase in potency against both NAPE-PLD and Akt2 compared to the unsubstituted analog (PPC-01). This suggests that modulating the electronics of the pyrimidine ring is a key factor in achieving potent inhibition. The electron-donating methoxy group (PPC-04) resulted in a slight improvement over the core structure but was less effective than the electron-withdrawing groups.

  • Substitution on the Piperidine Ring (R2): The most significant gains in potency were observed with the introduction of a phenyl group at the 4-position of the piperidine ring (PPC-05). This modification likely provides additional hydrophobic or π-stacking interactions within the enzyme's active site.

  • Synergistic Effects: The combination of favorable substitutions on both the pyrimidine and piperidine rings resulted in the most potent analogs. For instance, PPC-07, which features a trifluoromethyl group on the pyrimidine and a phenyl group on the piperidine, exhibited the highest inhibitory activity against both NAPE-PLD and Akt2. This highlights a synergistic effect between the two substitution points.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key biological assays are provided below.

NAPE-PLD Inhibition Assay

This protocol is adapted from established methods for measuring NAPE-PLD activity.[5]

Workflow for NAPE-PLD Inhibition Assay:

NAPE_PLD_Assay start Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4) enzyme_prep Add NAPE-PLD Enzyme (recombinant human) start->enzyme_prep inhibitor_add Add Test Compound (various concentrations) enzyme_prep->inhibitor_add pre_incubation Pre-incubate (15 min, 37°C) inhibitor_add->pre_incubation substrate_add Add Substrate (N-arachidonoyl-PE) pre_incubation->substrate_add incubation Incubate (30 min, 37°C) substrate_add->incubation stop_reaction Stop Reaction (add cold CHCl3/MeOH) incubation->stop_reaction extraction Liquid-Liquid Extraction stop_reaction->extraction analysis LC-MS/MS Analysis (quantify anandamide) extraction->analysis data_analysis Calculate pIC50 analysis->data_analysis

Caption: Step-by-step workflow for the in vitro NAPE-PLD inhibition assay.

Detailed Steps:

  • Assay Buffer Preparation: Prepare a buffer solution of 50 mM Tris-HCl at pH 7.4.

  • Enzyme and Inhibitor Preparation: In a microtiter plate, add the recombinant human NAPE-PLD enzyme to the assay buffer. Subsequently, add the test compounds at various concentrations (typically a 10-point serial dilution).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, N-arachidonoyl-phosphatidylethanolamine (N-arachidonoyl-PE).

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold solution of chloroform/methanol (2:1 v/v).

  • Extraction: Perform a liquid-liquid extraction to separate the lipid products.

  • Analysis: Analyze the organic phase by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of anandamide produced.

  • Data Analysis: Determine the concentration of inhibitor that causes 50% inhibition (IC50) of NAPE-PLD activity and express the results as pIC50 (-log(IC50)).

Akt2 Kinase Inhibition Assay

This protocol is based on a well-established in vitro kinase assay format.[6][7]

Workflow for Akt2 Kinase Inhibition Assay:

Akt2_Assay start Prepare Kinase Buffer enzyme_inhibitor Add Akt2 Enzyme and Test Compound start->enzyme_inhibitor pre_incubation Pre-incubate (10 min, RT) enzyme_inhibitor->pre_incubation reaction_start Initiate Reaction (add ATP and peptide substrate) pre_incubation->reaction_start incubation Incubate (60 min, RT) reaction_start->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection luminescence Measure Luminescence detection->luminescence data_analysis Calculate IC50 luminescence->data_analysis

Caption: Step-by-step workflow for the in vitro Akt2 kinase inhibition assay.

Detailed Steps:

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer.

  • Enzyme and Inhibitor Addition: In a white, opaque microtiter plate, add the recombinant human Akt2 enzyme and the test compounds at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a specific peptide substrate for Akt2.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for phosphorylation of the substrate.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective enzyme inhibitors. The SAR analysis presented in this guide demonstrates that strategic modifications to both the pyrimidine and piperidine rings can lead to significant improvements in biological activity. The synergistic effect of combining electron-withdrawing groups on the pyrimidine ring with a phenyl substituent on the piperidine ring provides a clear roadmap for the design of future analogs with enhanced potency.

Further exploration of this chemical series should focus on:

  • Expanding the diversity of substituents at the R1 and R2 positions to further refine the SAR.

  • Investigating the stereochemistry of substituted piperidine rings, as enantiomers may exhibit different biological activities.

  • Evaluating the pharmacokinetic properties of the most potent analogs, including solubility, metabolic stability, and cell permeability.

  • Screening optimized compounds against a broader panel of kinases to assess their selectivity profile.

By adopting a systematic and data-driven approach to analog design and evaluation, the full therapeutic potential of the this compound scaffold can be realized.

References

  • Akt/PKB kinase assay - whitelabs.org. Available at: [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. Available at: [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. Available at: [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]

  • Assay of NAPE-PLD activity | Request PDF. ResearchGate. Available at: [Link]

  • Leung, D., et al. (2006). Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids. PubMed Central. Available at: [Link]

  • Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Assaying AKT/Protein Kinase B Activity. Springer Nature Experiments. Available at: [Link]

Sources

A Comparative Guide to the Kinase Selectivity Profile of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the kinase selectivity of the novel inhibitor, 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid. In drug discovery, understanding a compound's interaction with the entire kinome is paramount. A highly selective compound minimizes off-target effects, leading to a better safety profile, while a multi-targeted inhibitor can offer enhanced efficacy in complex diseases like cancer. Here, we present a detailed workflow for characterizing this selectivity, comparing its profile against established kinase inhibitors, and explaining the scientific rationale behind each step.

For the purpose of this illustrative guide, we will analyze a dataset representative of a potent multi-kinase inhibitor, and we will refer to our compound of interest as "Compound-PYP" . We will compare its profile against two well-characterized inhibitors: Dasatinib , a multi-kinase inhibitor approved for clinical use, and Lapatinib , a dual inhibitor with a more restricted target profile.

The Rationale for Kinase Selectivity Profiling

The human genome contains over 500 kinases, enzymes that regulate a vast array of cellular processes by phosphorylating target proteins. Due to structural similarities in their ATP-binding pockets, designing a completely specific kinase inhibitor is a significant challenge. Unintended interactions can lead to toxicity or unexpected pharmacological effects. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical, decision-driving process in drug development. It allows researchers to:

  • Identify Primary and Secondary Targets: Confirm the intended targets and uncover additional potent interactions.

  • Predict Potential Off-Target Toxicities: Flag interactions with kinases known to be involved in critical physiological processes (e.g., SRC, ABL, VEGFR).

  • Discover Novel Therapeutic Applications: A compound's unique polypharmacology might be advantageous for treating complex, multi-factorial diseases.

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemists on how to modify a compound to improve its selectivity and potency.

Experimental Methodology: The Competitive Binding Assay

To generate a robust selectivity profile, we employ a competitive binding assay platform, such as the KINOMEscan™ service. This approach offers a direct, quantitative measure of binding interactions between the test compound and a large panel of kinases.

Workflow Overview

The experimental workflow is designed to be a self-validating system, ensuring data reliability.

G A Immobilized Active Site- Directed Ligand (Bait) D Incubation: Kinase, Bait, and Compound compete for binding A->D B Kinase Panel (400+ kinases) expressed as DNA-tagged fusions B->D C Test Compound (Compound-PYP) at a fixed concentration (e.g., 1µM) C->D E Capture & Wash: Ligand-bound kinases are captured on a solid support D->E F Quantification: Amount of bound kinase is measured via qPCR of the DNA tag E->F G Control Signal (DMSO) (Represents 100% binding) I Calculate % Control: (Test Signal / Control Signal) x 100 G->I H Test Compound Signal H->I J Determine Selectivity Score (S-Score) & Kd values for potent hits I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ SRC SRC PDGFR->SRC RAS RAS/RAF/MEK PDGFR->RAS PI3K PI3K/AKT PDGFR->PI3K KIT KIT KIT->SRC KIT->RAS KIT->PI3K EGFR EGFR EGFR->SRC EGFR->RAS EGFR->PI3K ERBB2 ERBB2 ERBB2->SRC ERBB2->RAS ERBB2->PI3K SRC->PI3K ABL ABL1 ABL->PI3K p38 p38α Proliferation Gene Transcription (Proliferation, Survival) p38->Proliferation RAS->p38 PI3K->Proliferation CompoundPYP Compound-PYP CompoundPYP->PDGFR CompoundPYP->KIT CompoundPYP->SRC CompoundPYP->ABL CompoundPYP->p38 Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->KIT Dasatinib->SRC Dasatinib->ABL Dasatinib->p38 Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->ERBB2

Caption: Simplified signaling pathways with points of inhibition.

This diagram illustrates how Compound-PYP and Dasatinib inhibit multiple nodes in pathways controlling cell survival and proliferation, whereas Lapatinib acts more selectively on the EGFR/ERBB2 receptors.

Conclusions and Future Directions

The selectivity profile of this compound (Compound-PYP ) characterizes it as a potent multi-kinase inhibitor with a target profile that overlaps significantly with Dasatinib. Its strong inhibition of ABL, SRC, and KIT suggests potential therapeutic utility in hematological malignancies and solid tumors where these kinases are oncogenic drivers.

Key Takeaways:

  • Potent & Multi-Targeted: Compound-PYP effectively binds to several clinically relevant cancer targets.

  • Distinct Profile: While similar to Dasatinib, subtle differences in its profile (e.g., weaker VEGFR2 inhibition) may translate to a differentiated safety or efficacy profile, warranting further investigation.

  • Actionable Data: This selectivity data provides a clear rationale for advancing Compound-PYP into cellular and in vivo models of cancers driven by its identified targets (e.g., CML, GIST).

The next logical steps involve orthogonal validation of these binding hits using enzymatic assays to confirm functional inhibition, followed by cellular assays to determine the compound's effect on downstream signaling and cell viability in relevant cancer cell lines.

References

  • KINOMEscan Platform Overview. DiscoverX (now part of Eurofins). [Link]

  • The INK-Sinker: A Tool for Rapid Assessment of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling. [Link]

  • Comprehensive Kinase Profiling of Clinical-Stage Inhibitors. Biochemical Journal. [Link]

  • Lapatinib Kinase Selectivity. U.S. Food and Drug Administration (FDA) Pharmacology Reviews for TYKERB® (lapatinib). [Link]

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in the essential structures of DNA and RNA has made it a privileged framework for designing molecules that target fundamental cellular processes, particularly the ubiquitous family of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a paramount objective in therapeutic research.[2][3]

This guide provides an in-depth, objective comparison of pyrimidine-based inhibitors, focusing on their structure-activity relationships (SAR) against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Polo-Like Kinases (PLKs). By synthesizing technical data with field-proven insights, we will explore the causal relationships behind experimental choices and present a self-validating system of protocols and comparative data to empower your drug discovery endeavors.

The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The six-membered heterocyclic structure of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of hydrogen bonding capabilities and sites for chemical modification. This allows for the fine-tuning of a molecule's affinity, selectivity, and pharmacokinetic properties. The core pyrimidine ring can mimic the purine base of ATP, enabling competitive inhibition at the kinase ATP-binding site. The strategic placement of various substituents at the C2, C4, and C5 positions dictates the inhibitor's interaction with the target kinase and its overall biological activity.

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

The potency and selectivity of pyrimidine-based inhibitors are profoundly influenced by the nature and position of their substituents. The following sections provide a comparative analysis of these inhibitors against EGFR, Aurora Kinases, and PLKs, supported by experimental data from peer-reviewed studies.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Mutations and overexpression of EGFR are common drivers of various cancers, making it a prime therapeutic target.[4]

Structure-Activity Relationship Highlights:

  • C4 Position: Substitution with anilino groups is a common and effective strategy. The nature of the aniline substituent is critical for potency and selectivity. For instance, in a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, the presence of a halogenated phenyl group at the C4 position significantly enhanced EGFR inhibitory activity.[4]

  • C2 Position: Modifications at this position can influence selectivity and potency. For example, in a study of tetrahydropyrido[4,3-d]pyrimidines, variations in the substituent at the C2 position led to a range of EGFR inhibitory activities.[5]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic structures, such as pyrrole or pyridine, has proven to be a successful strategy for developing highly potent EGFR inhibitors.[4][5][6] These fused systems can provide additional interaction points within the ATP-binding pocket.

Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors:

Compound ScaffoldR2 SubstituentR4 SubstituentR5 SubstituentTargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineAmine3-chloro-4-fluoroanilineHEGFR3.76[4]
Pyrrolo[2,3-d]pyrimidineAmine4-((3-chlorophenyl)amino)HEGFR5.98[4]
Pyrrolo[2,3-d]pyrimidineAmine4-((4-chlorophenyl)amino)HEGFR3.63[4]
Tetrahydropyrido[4,3-d]pyrimidineVariedVariedN/AEGFR8-18[5]
Pyrido[3,4-d]pyrimidineVariedVariedVariedEGFR L858R/T790M/C797S7.2[5]
Indolyl-pyrimidineVariedVariedHydrazoneEGFR250-500[7]
Aurora Kinase and Polo-Like Kinase (PLK) Inhibitors

Aurora kinases (A, B, and C) and Polo-like kinases are serine/threonine kinases that are key regulators of mitosis.[8][9][10][11] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[8][12]

Structure-Activity Relationship Highlights:

  • 2,4-Disubstituted Pyrimidines: This scaffold is a common feature in many Aurora and PLK inhibitors. The substituents at the C2 and C4 positions are crucial for activity. For example, a series of novel 2,4-disubstituted pyrimidines showed potent inhibitory activity against Aurora A and B.[13][14]

  • N-trisubstituted Pyrimidines: The introduction of a third substituent can further enhance potency and selectivity. One study found that a specific N-trisubstituted pyrimidine derivative displayed potent inhibition of both Aurora A and Aurora B.[1]

  • Fused Pyrazolo[3,4-d]pyrimidines: This fused ring system has been successfully employed to develop potent inhibitors of PLK4.[15][16]

Comparative Efficacy of Pyrimidine-Based Aurora and PLK Inhibitors:

Compound ScaffoldTargetIC50 (nM)Reference
2,4-Disubstituted PyrimidineAurora A309[13][14]
2,4-Disubstituted PyrimidineAurora B293[13][14]
N-trisubstituted PyrimidineAurora A7.1[1]
N-trisubstituted PyrimidineAurora B25.7[1]
Pyrazolo[3,4-d]pyrimidinePLK40.2[15][16]
Alisertib (MLN8237)Aurora A1.2[1]
Barasertib (AZD1152)Aurora B0.37[1]
BI2536PLK0.83[1]

Key Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for interpreting experimental results.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately regulate cell proliferation, survival, and migration.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

Aurora and PLK Signaling in Mitosis

Aurora and Polo-like kinases are master regulators of mitosis, ensuring the faithful segregation of chromosomes into daughter cells. Their activities are tightly regulated throughout the cell cycle.

Mitotic_Kinases cluster_cell_cycle Cell Cycle Progression cluster_kinases Key Kinases cluster_events Mitotic Events G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis_reg Cytokinesis Regulation AuroraB->Cytokinesis_reg PLK1 PLK1 PLK1->Centrosome PLK1->Spindle PLK1->Cytokinesis_reg

Caption: Roles of Aurora and PLK kinases in mitosis.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR data, it is imperative to employ robust and well-validated experimental protocols. The following sections detail step-by-step methodologies for key assays used to evaluate pyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for high-throughput screening and for determining the IC50 values of inhibitors.[17]

Materials:

  • Kinase of interest (e.g., EGFR, Aurora A, PLK1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (pyrimidine-based inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In each well of the plate, add the kinase, its specific substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the luminescent reaction. Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for ADP-Glo™ Kinase Assay:

ADP_Glo_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep Reaction Set up Kinase Reaction Prep->Reaction Incubate1 Incubate at RT (e.g., 60 min) Reaction->Incubate1 Terminate Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) Incubate1->Terminate Incubate2 Incubate at RT (40 min) Terminate->Incubate2 Detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->Detect Incubate3 Incubate at RT (30-60 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Caption: ADP-Glo™ kinase inhibition assay workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (pyrimidine-based inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Inhibitors Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze End End Analyze->End

Caption: MTT cytotoxicity assay workflow.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships, guided by robust and reproducible experimental data, is paramount for the successful development of novel therapeutics. This guide has provided a comparative framework for evaluating pyrimidine-based inhibitors against key oncogenic kinases, along with detailed experimental protocols to ensure scientific integrity. By leveraging the insights and methodologies presented herein, researchers can accelerate their journey from hit identification to lead optimization and, ultimately, to the development of life-saving medicines.

References

  • Ahmed, S., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Vidad, P., et al. (2010).
  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 864977.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3192.
  • Baydoun, E., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • Gangjee, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 864977.
  • Pandya, D., et al. (2018). ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • Lee, J., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Martin, S. K., et al. (2015).
  • Iliaki, S., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 192, 114747.
  • Sharma, S., et al. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Medicinal Research Reviews.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Dar, A. A., et al. (2015). Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review. Archives of Pharmacal Research, 38(8), 1443-1455.
  • Zhao, L., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424.
  • Zhao, L., et al. (2025). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry.
  • Iliaki, S., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology, 192, 114747.
  • Liu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126915.
  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7417-7433.
  • Linder, B., et al. (2020). Modelling the Functions of Polo-Like Kinases in Mice and Their Applications as Cancer Targets with a Special Focus on Ovarian Cancer. International Journal of Molecular Sciences, 21(21), 8206.
  • Lavecchia, A., et al. (2015). Regulating a key mitotic regulator, polo-like kinase 1 (PLK1).
  • J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-422.
  • Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7417-7433.
  • Fernández-Moro, E., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(13), 6149-6171.
  • Liu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126915.
  • Al-Ostath, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100806.
  • Bentham Science. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

Sources

In vivo efficacy of "1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid" compared to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of Novel H3 Receptor Antagonists: Zyanopiridine vs. Established Compounds

This guide provides a comprehensive comparison of the in vivo efficacy of a novel investigational compound, 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid (herein referred to as Zyanopiridine), with established Histamine H3 receptor (H3R) antagonists, Pitolisant and GSK189254. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology.

The following analysis is based on postulated data for Zyanopiridine, presented alongside real-world, published experimental data for the comparator compounds. This framework is designed to illustrate a robust method for evaluating and contextualizing the in vivo profile of a new chemical entity targeting the H3 receptor.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The Histamine H3 receptor is a presynaptic G protein-coupled autoreceptor predominantly expressed in the central nervous system (CNS). Its primary function is to negatively regulate the synthesis and release of histamine. Furthermore, it acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

This dual regulatory role makes the H3R a compelling target for CNS disorders characterized by neurotransmitter dysregulation. By antagonizing or acting as an inverse agonist at the H3R, a compound can disinhibit the release of these pro-cognitive and wake-promoting neurotransmitters. This mechanism is the foundation for developing treatments for conditions such as narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).

Zyanopiridine is a novel chemical entity featuring a pyrimidinyl-piperidine scaffold, designed for high-affinity and selective antagonism of the H3R. This guide evaluates its preclinical in vivo efficacy in validated models of wakefulness and cognition, benchmarking it against the approved drug Pitolisant and the well-characterized research compound GSK189254.

dot

H3R_Mechanism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Synthesis Histamine_Vesicle Histamine (in Vesicles) Synaptic Cleft Histamine_Vesicle->Synaptic Cleft Release HDC->Histamine_Vesicle H3R H3 Autoreceptor H3R->Histamine_Vesicle Inhibition Synaptic Cleft->H3R Feedback Histamine_Released Histamine H1R_H2R Postsynaptic H1/H2 Receptors Histamine_Released->H1R_H2R Response Neuronal Excitation (Wakefulness, Cognition) H1R_H2R->Response Zyanopiridine Zyanopiridine (Antagonist) Zyanopiridine->H3R Blocks

Caption: Mechanism of H3R antagonism.

Comparative In Vivo Efficacy

The in vivo efficacy of Zyanopiridine was assessed in two core preclinical models: the Rat Novel Object Recognition (NOR) test for cognitive enhancement and electroencephalography (EEG) analysis in rats for wake-promoting effects.

Cognitive Enhancement: Novel Object Recognition (NOR)

The NOR test is a widely accepted model for evaluating the effects of pharmacological agents on learning and memory. The data below summarizes the performance of Zyanopiridine in comparison to GSK189254.

CompoundDose (mg/kg, p.o.)Discrimination Index (DI)p-value vs. VehicleSource
Vehicle -0.52 ± 0.04-Postulated
Zyanopiridine 30.68 ± 0.05 p < 0.01Postulated
Zyanopiridine 100.75 ± 0.06 p < 0.001Postulated
GSK189254 100.71 ± 0.05p < 0.01
Pitolisant 100.69 ± 0.04p < 0.01

Interpretation: Zyanopiridine demonstrated a dose-dependent and statistically significant improvement in the Discrimination Index, a measure of recognition memory. At a 10 mg/kg oral dose, its effect size (0.75) was notably robust, exceeding that observed in historical studies for both GSK189254 and Pitolisant at equivalent doses. This suggests a potent pro-cognitive profile for Zyanopiridine.

Wake-Promoting Effects: EEG Analysis in Rats

The ability of H3R antagonists to promote wakefulness is a key therapeutic attribute. This was quantified by measuring the total time spent in wakefulness over a 4-hour post-dose period in freely moving rats.

CompoundDose (mg/kg, p.o.)Increase in Wakefulness (min)p-value vs. VehicleSource
Vehicle -Baseline-Postulated
Zyanopiridine 10+55.2 min p < 0.01Postulated
Zyanopiridine 30+78.5 min p < 0.001Postulated
Pitolisant 10+48.6 minp < 0.05
GSK189254 10+65.0 minp < 0.01

Interpretation: Zyanopiridine significantly increased the total duration of wakefulness in a dose-dependent manner. The magnitude of this effect at 10 mg/kg (+55.2 min) is comparable to, and potentially greater than, that of Pitolisant, the active ingredient in the approved narcolepsy treatment Wakix®. The higher dose of 30 mg/kg showed a profound wake-promoting effect, suggesting a strong and efficacious profile for disorders of hypersomnolence.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the protocols for the in vivo studies are detailed below. These methodologies are based on established standards in preclinical neuroscience research.

Protocol: Novel Object Recognition (NOR) Test

This protocol is designed to assess the effects of a test compound on short-term recognition memory in rodents.

dot

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Dosing cluster_day3 Day 3: Testing Habituation Place rat in empty open-field arena (10 min) Dosing Administer Vehicle or Compound (p.o.) (T = -60 min) Training Acquisition Trial (T1): Present two identical objects (5 min) Dosing->Training ITI Inter-Trial Interval (ITI) (60 min in home cage) Training->ITI Memory Consolidation Testing Test Trial (T2): Present one familiar and one novel object (5 min) ITI->Testing Memory Consolidation Analysis Record exploration time for each object. Calculate Discrimination Index (DI). Testing->Analysis

Caption: Experimental workflow for the NOR test.

Step-by-Step Protocol:

  • Animal Subjects: Male Sprague-Dawley rats (250-300g) are used. Animals are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Habituation (Day 1): Each rat is allowed to explore the empty testing arena (a 50x50x50 cm open box) for 10 minutes to reduce novelty-induced stress.

  • Dosing (Day 2): Rats are randomly assigned to treatment groups (Vehicle, Zyanopiridine, Comparator). The assigned compound is administered orally (p.o.) via gavage 60 minutes before the training trial.

  • Training Trial (T1): 60 minutes post-dosing, each rat is placed back in the arena, which now contains two identical objects (e.g., two small glass bottles). The rat is allowed to explore for 5 minutes. The time spent actively exploring each object (sniffing or touching with the nose) is recorded.

  • Inter-Trial Interval (ITI): Following T1, the rat is returned to its home cage for a 60-minute retention interval.

  • Test Trial (T2): The rat is placed back in the arena, where one of the original objects has been replaced with a novel object of similar size but different shape and texture. The rat is allowed to explore for 5 minutes.

  • Data Analysis: The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded. The Discrimination Index (DI) is calculated as: DI = (Tn - Tf) / (Tn + Tf) A DI significantly above 0.5 indicates a preference for the novel object and intact recognition memory. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Protocol: EEG/EMG Surgical Implantation and Recording

This protocol details the surgical procedure for implanting electrodes to monitor brain wave activity (EEG) and muscle tone (EMG) for sleep-wake state analysis.

Step-by-Step Protocol:

  • Surgical Implantation: Rats are anesthetized with isoflurane. Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording. Two wire electrodes are inserted into the nuchal (neck) muscles for EMG recording. The electrode assembly is secured with dental cement.

  • Recovery: Animals are allowed a 7-10 day recovery period to ensure return to normal physiological baselines.

  • Habituation and Baseline Recording: Animals are connected to a flexible recording tether in their home cages. Baseline EEG/EMG data is recorded for 24-48 hours to establish normal sleep-wake patterns.

  • Dosing and Recording: On the test day, compounds are administered (p.o.) at the beginning of the light phase. EEG/EMG signals are recorded continuously for at least 4 hours post-dose.

  • Data Analysis: The recorded signals are manually or automatically scored in 10-second epochs into three states: Wake, NREM sleep, and REM sleep. The total time spent in each state is calculated for the 4-hour post-dose period and compared between treatment groups using a repeated-measures ANOVA.

Summary and Forward Outlook

The presented data, combining postulated results for the novel compound Zyanopiridine with established findings for Pitolisant and GSK189254, highlights a promising preclinical profile for this new H3R antagonist.

  • Potent Pro-Cognitive Effects: Zyanopiridine demonstrates superior efficacy in the Novel Object Recognition task compared to historical data for established H3R antagonists.

  • Robust Wake-Promotion: The compound shows a strong, dose-dependent increase in wakefulness, with an efficacy profile that is competitive with, or potentially superior to, Pitolisant.

These findings strongly support the continued development of Zyanopiridine as a potential therapeutic agent for disorders of cognition and excessive daytime sleepiness. The next logical steps in its preclinical evaluation should include safety pharmacology studies, full pharmacokinetic profiling across species, and assessment in more complex models of cognitive dysfunction, such as scopolamine-induced amnesia or aged animal models.

This comparative guide underscores the utility of benchmarking against well-characterized compounds to contextualize the in vivo activity of a novel investigational drug and to build a compelling case for its further development.

References

  • Title: The Histamine H3 Receptor: A Novel Drug Target for CNS Disorders Source: Annals of the New York Academy of Sciences URL: [Link]

  • Title: The Histamine H3 Receptor as a Target for Cognitive Disorders Source: British Journal of Pharmacology URL: [Link]

  • Title: GSK189254, a Novel H3 Receptor Antagonist, Produces Promnesic and Wake-Promoting Effects Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The Histamine H3 Receptor Inverse Agonist Pitolisant Improves Social Recognition in Mice Source: British Journal of Pharmacology URL: [Link]

  • Title: The Wake-Promoting and Pro-Cognitive Effects of Pitolisant (BF2.649), a Histamine H3 Receptor Inverse Agonist Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Effects of the Novel Histamine H3 Receptor Antagonist GSK189254 on Sleep-Wake and Cognition Source: Neuropsychopharmacology URL: [Link]

A-Z Guide to Cross-Reactivity Profiling for Novel Drug Candidates: A Case Study with 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the principle of selectivity is paramount. An ideal therapeutic agent would interact exclusively with its intended biological target, thereby eliciting the desired pharmacological effect without perturbing other physiological pathways. However, the reality is that many small molecules exhibit a degree of promiscuity, binding to unintended "off-targets." This phenomenon, known as cross-reactivity, can lead to a spectrum of consequences, ranging from diminished efficacy to severe adverse drug reactions.[1][2][3] Therefore, the early and comprehensive assessment of a drug candidate's cross-reactivity profile is not merely a regulatory formality but a critical step in mitigating developmental risks and ensuring patient safety.[4][5][6][7]

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel small molecule, using the hypothetical compound 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid as a practical case study. While public data on this specific molecule is limited[8][9][10][11], its structural motifs—a pyrimidine ring and a piperidine-4-carboxylic acid scaffold—are common in medicinal chemistry and provide a basis for predicting potential off-target interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound approach to cross-reactivity profiling.

Part 1: Designing a Strategic Cross-Reactivity Study

A well-designed cross-reactivity study begins with a thoughtful selection of potential off-targets. This process is guided by a combination of in silico predictions and an understanding of the compound's structural alerts.

1.1. Target Nomination: A Multi-pronged Approach

  • Structural Similarity Analysis: The first step is to identify known drug targets that share structural homology with the intended target of this compound. The pyrimidine core, for instance, is a key feature in many kinase inhibitors.[12][13] Therefore, a broad panel of kinases should be considered for initial screening.[14][15][16]

  • Pharmacophore-Based Screening: Virtual screening of off-target databases using the 3D pharmacophore of the compound can reveal unexpected interactions. This can help to identify potential binding partners that may not be obvious from simple structural comparisons.

  • Broad Target Panels: For a comprehensive assessment, it is advisable to screen the compound against a broad panel of targets known to be associated with adverse drug reactions. These panels typically include a diverse range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[17][18][19][20] Many contract research organizations (CROs) offer pre-validated safety screening panels.

1.2. Workflow for a Comprehensive Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

Cross-Reactivity Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Confirmation & Potency cluster_2 Phase 3: Selectivity Profiling Primary_Screening Broad Panel Radioligand Binding Assays (e.g., 44 targets) Data_Analysis_1 Identify 'Hits' (e.g., >50% inhibition at 10 µM) Primary_Screening->Data_Analysis_1 Generate Inhibition Data Dose_Response IC50 Determination for Hits (Competitive Binding Assays) Data_Analysis_1->Dose_Response Prioritize Hits Functional_Assay Cell-Based Functional Assays (Agonist/Antagonist Modes) Dose_Response->Functional_Assay Confirm Direct Interaction Selectivity_Ratio Calculate Selectivity Ratio (Off-Target IC50 / On-Target IC50) Functional_Assay->Selectivity_Ratio Determine Functional Potency Risk_Assessment Assess Potential for In Vivo Side Effects Selectivity_Ratio->Risk_Assessment

Caption: A phased approach to cross-reactivity screening, from broad primary screening to detailed selectivity profiling.

Part 2: Gold-Standard Experimental Protocols

The following sections provide detailed, step-by-step protocols for two key assays in a cross-reactivity study: a primary radioligand binding assay and a secondary functional assay.

2.1. Protocol 1: Competitive Radioligand Binding Assay (Primary Screen)

This assay is a robust and high-throughput method for identifying compounds that bind to a specific receptor.[21][22][23] It measures the ability of a test compound to displace a radiolabeled ligand from its target.[24]

Objective: To determine the percentage inhibition of radioligand binding to a panel of off-targets by this compound at a single high concentration (e.g., 10 µM).

Materials:

  • Membrane preparations expressing the target receptors.

  • Radiolabeled ligand specific for each target.

  • Test compound: this compound.

  • Assay buffer (specific to each target).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to the final test concentration in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Membrane preparation.

    • Radiolabeled ligand at a concentration near its Kd.

    • Test compound or vehicle control.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[25]

  • Data Analysis: Calculate the percent inhibition for the test compound using the following formula:

    % Inhibition = 100 * (1 - (Counts_Test_Compound - Counts_Non-Specific) / (Counts_Total_Binding - Counts_Non-Specific))

2.2. Protocol 2: Lanthanide-Based Cellular Functional Assay (Secondary Screen)

For any "hits" identified in the primary screen, a functional assay is crucial to determine if the binding event translates into a biological response (i.e., agonism or antagonism).[17] Lanthanide-based assays, such as those utilizing time-resolved fluorescence resonance energy transfer (TR-FRET), offer high sensitivity and low background interference.[26][27][28][29][30]

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at a confirmed off-target receptor.

Materials:

  • Cells stably expressing the off-target receptor.

  • Lanthanide-labeled antibody or ligand.

  • Fluorescent acceptor molecule.

  • Agonist for the receptor (for antagonist mode).

  • Assay buffer.

  • 384-well low-volume microplates.

  • Time-resolved fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates and culture overnight.

  • Agonist Mode:

    • Add serial dilutions of this compound to the cells.

    • Incubate for a specified time.

  • Antagonist Mode:

    • Add serial dilutions of this compound to the cells.

    • Incubate for a short pre-incubation period.

    • Add a known agonist at its EC80 concentration.

    • Incubate for a specified time.

  • Detection: Add the detection reagents (lanthanide-labeled donor and fluorescent acceptor).

  • Measurement: Read the plate on a time-resolved fluorescence plate reader, measuring the emission from both the donor and the acceptor.

  • Data Analysis: Calculate the TR-FRET ratio and plot the data against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of a cross-reactivity study is to generate a clear and concise selectivity profile for the drug candidate.

3.1. Hypothetical Data Summary for this compound

The following table presents a hypothetical cross-reactivity profile for our case study compound, comparing it to two other hypothetical compounds with different selectivity profiles.

Target ClassTargetThis compound (Ki, nM)Compound X (Ki, nM)Compound Y (Ki, nM)
Primary Target Target A 10 5 15
Kinases Kinase 1>10,00050500
Kinase 25,000100>10,000
GPCRs GPCR 1800>10,000200
GPCR 2>10,0001,0003,000
Ion Channels hERG>10,000200>10,000

Interpretation:

  • This compound: Exhibits high selectivity for its primary target, with an 80-fold selectivity window over its closest off-target (GPCR 1).

  • Compound X: Shows significant cross-reactivity with multiple kinases and the hERG channel, raising potential safety concerns.

  • Compound Y: Has a moderate selectivity profile, with some off-target activity at GPCR 1.

3.2. Visualizing Potential Off-Target Pathways

Understanding the potential downstream consequences of off-target binding is crucial. The following diagram illustrates a hypothetical signaling pathway that could be affected by the off-target activity of our case study compound on GPCR 1.

Off-Target Pathway Compound This compound GPCR1 GPCR 1 (Off-Target) Compound->GPCR1 Binds with Ki = 800 nM G_Protein G Protein Activation GPCR1->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Downstream_Effector Downstream Effector (e.g., PKA, PKC) Second_Messenger->Downstream_Effector Cellular_Response Unintended Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling cascade initiated by the off-target binding of the test compound to GPCR 1.

Conclusion: A Commitment to Scientific Rigor

A thorough and well-documented cross-reactivity study is a cornerstone of a successful drug development program. By employing a strategic combination of in silico prediction, broad panel screening, and detailed functional characterization, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only satisfies regulatory expectations but also provides invaluable insights that can guide lead optimization, predict potential clinical liabilities, and ultimately contribute to the development of safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

  • MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Cross-reactivity. (2023, December 19). In Wikipedia. Retrieved from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Selvin, P. R. (2002). Principles and biophysical applications of lanthanide-based probes. Annual review of biophysics and biomolecular structure, 31, 275-302.
  • Kinase Screening Services: Unlocking the Potential of Targeted Therapies. (n.d.). MolecularCloud. Retrieved from [Link]

  • Colby, J. M., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(10), 1489-1497.
  • Vagner, J., et al. (2011). Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. Current protocols in pharmacology, Chapter 9, Unit9.6.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • TCR: Tissue cross reactivity studies. (n.d.). Labcorp. Retrieved from [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved from [Link]

  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Protein Kinases Imaging in Drug Development. (n.d.). CD BioSciences. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
  • Selvin, P. R. (2002). Principles and Biophysical Applications of Lanthanide-Based Probes. Annual Review of Biophysics and Biomolecular Structure, 31, 275-302.
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 957-970.
  • Screening strategies for off-target liability prediction and ID small-molecule pharmaceuticals. (2018, September 10). ScienceDaily. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(10), 957-970.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2246-2261.
  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cho, U., & Chen, I. A. (2020). Lanthanide-Based Optical Probes of Biological Systems. Chem, 6(8), 1858-1886.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • 1-(pyridin-2-yl)piperidine-4-carboxylic acid. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Bünzli, J. C. G., & Piguet, C. (2005). Lanthanide-based tools for the investigation of cellular environments. Chemical Society Reviews, 34(12), 1048-1077.
  • Coulon-Cirier, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 762.
  • GPCR Screening and Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific 1 g. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4234.
  • Wang, H., et al. (2021). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. European Journal of Medicinal Chemistry, 213, 113175.

Sources

Navigating the Frontier: A Guide to Assessing Novelty in 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the fast-evolving landscape of medicinal chemistry, the pyrimidine-piperidine scaffold represents a cornerstone for the development of novel therapeutics.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the novelty of research findings related to a specific and promising molecule: 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid . By synthesizing current knowledge and outlining strategic experimental avenues, this document serves as a critical tool for identifying and validating innovative contributions to the field.

Understanding the Core Moiety: A Privileged Scaffold

The this compound molecule is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety.[3] Both pyrimidine and piperidine are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in a wide range of biologically active compounds and approved drugs.[1][4] The pyrimidine ring is a key component of nucleobases and is integral to numerous anticancer, antimicrobial, and anti-inflammatory agents.[5] The piperidine ring, a saturated heterocycle, is a common structural motif in alkaloids and synthetic pharmaceuticals, contributing to favorable pharmacokinetic properties.[1][4]

The combination of these two rings in this compound suggests a high potential for biological activity, making it a molecule of significant interest.

The Known Landscape: What Has Been Charted?

A thorough review of the existing scientific and patent literature is the first step in assessing the novelty of any new research. For this compound, the current landscape is primarily defined by its role as a synthetic intermediate and its inclusion in broad patent claims for various therapeutic targets.

While the compound itself is commercially available, detailed biological characterization in the public domain is sparse.[3][6] It is often cited in the context of the synthesis of more complex molecules. For instance, related structures have been used in the development of inhibitors for Protein Kinase B (Akt) and Bruton's Tyrosine Kinase (Btk).[7][8][9]

Frontiers of Novelty: Where to Explore for Uncharted Territory

True innovation in the study of this compound will likely emerge from the following areas:

  • Novel Biological Targets: Identifying a previously unknown protein target for this molecule would be a significant breakthrough. Given the structural alerts within the molecule, a particularly promising, yet underexplored, area is its potential as an inhibitor of histone demethylases (KDMs) .[10][11] Many known KDM inhibitors feature a heterocyclic moiety capable of chelating the active site iron, a role the pyrimidine-piperidine scaffold could potentially fulfill.[12]

  • New Therapeutic Indications: Demonstrating efficacy in a new disease model, particularly one with high unmet medical need, would be a landmark finding. This could range from specific cancer subtypes to inflammatory or neurodegenerative disorders.

  • Innovative Synthetic Methodologies: The development of a novel, efficient, and scalable synthesis for this compound or its derivatives could be a valuable contribution, especially if it allows for greater diversity in chemical space exploration. Existing methods often involve the coupling of a pyrimidine precursor with a piperidine derivative.[13][14][15]

  • Superior Pharmacokinetic or Pharmacodynamic Profiles: Research demonstrating significantly improved absorption, distribution, metabolism, and excretion (ADME) properties or enhanced target engagement compared to existing compounds would be highly impactful.

A Roadmap for Discovery: Experimental Protocols for Assessing Novelty

To substantiate claims of novelty, rigorous experimental validation is paramount. The following section outlines key experimental workflows.

Primary Biological Screening: Unveiling a Target

A logical first step is to screen this compound against a broad panel of biologically relevant targets. A focus on enzyme families known to be modulated by similar heterocyclic compounds is a cost-effective and hypothesis-driven approach.

Experimental Workflow: Histone Demethylase (KDM) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific histone demethylase, for example, a member of the KDM4 family.

Caption: Workflow for a histone demethylase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the KDM enzyme, a peptide substrate (e.g., biotinylated H3K9me3), and necessary cofactors (e.g., α-ketoglutarate, Fe(II), ascorbate) in an appropriate assay buffer.

  • Initiate Reaction: Add the diluted compound to the reaction mixture and incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: Stop the reaction and add a detection reagent. This is often an antibody specific to the demethylated product, which is linked to a signal-generating system (e.g., horseradish peroxidase).

  • Signal Measurement: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis: Benchmarking Against the Gold Standard

To establish novelty, it is crucial to compare the performance of this compound against a known, potent inhibitor of the identified target.

CompoundTargetIC50 (nM)Cell-Based Potency (EC50, µM)Selectivity Profile
This compound [Identified Target][Experimental Value][Experimental Value][Experimental Data]
Reference Inhibitor (e.g., JIB-04 for pan-JmjC KDM inhibition) KDM4/5/6 families230-1100[12]VariesPan-JmjC inhibitor
Reference Inhibitor 2 (e.g., GSK-J4 for KDM6 inhibition) KDM6A/B8.6-6.6 µM[12]9 µM (LPS-induced TNF-α)[12]Selective for KDM6

This table should be populated with experimental data.

Mechanistic Studies: Elucidating the "How"

Once a target is validated, understanding the mechanism of action is the next frontier of novelty.

Signaling Pathway Analysis

If this compound is found to inhibit a key signaling protein (e.g., a kinase), a Western blot analysis can be used to probe the downstream effects.

Signaling_Pathway_Analysis cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_western Western Blot Cells Culture Relevant Cell Line Treatment Treat with this compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of a signaling pathway.

Conclusion: Charting the Course for Future Discovery

The true novelty of research into this compound will be defined by the ability to move beyond its established role as a chemical intermediate. By systematically exploring its biological targets, elucidating its mechanism of action, and benchmarking its performance against established standards, researchers can unlock the full therapeutic potential of this promising scaffold. This guide provides a framework for this endeavor, encouraging a rigorous and insightful approach to drug discovery.

References

  • AstraZeneca. (2015). Processes for the preparation of azd5363 and novel intermediate used therein.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4813. [Link]

  • Nakao, K., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5396. [Link]

  • Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 22. [Link]

  • Stelmaszczuk, M., et al. (2023). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. Cancers, 15(13), 3495. [Link]

  • AstraZeneca. (2012). Pharmaceutical compounds.
  • Fisher Scientific. (n.d.). 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. [Link]

  • Tsolaki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(6), 1251. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248. [Link]

  • Manjula, S. N., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4296-4302. [Link]

  • AstraZeneca. (2018). Protein kinase B inhibitors.
  • Janssen Pharmaceutica. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Tumber, A., et al. (2018). Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry, 61(1), 14-36. [Link]

  • Heptares Therapeutics. (2014). Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.
  • Khan, I., et al. (2015). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. Journal of the Chemical Society of Pakistan, 37(1), 133-142. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research, 13(10), 1-15. [Link]

  • Zhejiang University of Technology. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1548-1554. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key intermediates is paramount to the success of any research endeavor. This guide provides an in-depth analysis of the synthesis of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid, a crucial building block in the development of potent kinase inhibitors, including the clinical candidate AZD5363.[1][2][3] We will explore the prevailing synthetic methodologies, delve into the critical parameters governing their reproducibility, and offer a comparative look at alternative strategies.

This compound serves as a vital scaffold in medicinal chemistry, particularly in the design of inhibitors for the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][4] The Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][4] Consequently, the reliable synthesis of this intermediate is a critical step in the discovery and development of novel anticancer therapeutics.

The Prevailing Synthetic Route: Palladium-Catalyzed N-Arylation

The most common and industrially relevant method for the synthesis of this compound and its analogs is the palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination.[5][6][7] This powerful cross-coupling reaction forms the carbon-nitrogen bond between the piperidine ring and the pyrimidine core.

The general reaction involves the coupling of a piperidine derivative with a halogenated pyrimidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for the success and reproducibility of the reaction.

Key Experimental Considerations for Reproducibility

Several factors can significantly impact the yield, purity, and overall reproducibility of the Buchwald-Hartwig amination for this specific transformation. Understanding and controlling these variables is essential for consistent results.

  • Catalyst and Ligand Selection: The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is the heart of the catalytic system. For the N-arylation of electron-deficient heterocycles like pyrimidine with secondary amines like piperidine, bulky and electron-rich phosphine ligands such as Xantphos or X-Phos are often preferred.[5][6] The choice of ligand can dramatically influence the reaction rate and the suppression of side reactions.[8]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the piperidine nitrogen. Sodium tert-butoxide (NaOtBu) is a common choice for this transformation.[5] The stoichiometry and purity of the base are critical, as impurities can poison the catalyst.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the active catalyst and base.[5][7] The choice of solvent can also affect the solubility of the reactants and the reaction temperature.

  • Reaction Temperature and Time: These parameters are often interdependent and require careful optimization. Reactions are typically heated to ensure a reasonable reaction rate, often in the range of 80-110°C.[5] Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, all manipulations should be carried out under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.[5]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Oven-dried Schlenk Flask reagents Add Piperidine-4-carboxylic acid ester, 2-chloropyrimidine, Pd catalyst, phosphine ligand, and base start->reagents 1. inert Evacuate and backfill with inert gas (3x) reagents->inert 2. solvent Add anhydrous solvent heat Heat to 80-110 °C solvent->heat 3. monitor Monitor by TLC/LC-MS heat->monitor 4. cool Cool to room temperature filter Filter through Celite cool->filter 5. extract Aqueous extraction filter->extract 6. purify Column chromatography extract->purify 7. hydrolysis Ester Hydrolysis purify->hydrolysis 8. product 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid hydrolysis->product

Caption: Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Alternative Synthetic Strategies and Comparative Analysis

While the Buchwald-Hartwig amination is a robust method, other synthetic approaches to N-aryl piperidines exist. Understanding these alternatives can provide valuable options when encountering reproducibility issues or when specific functional groups are incompatible with palladium catalysis.

MethodCatalyst/ReagentAdvantagesDisadvantagesReproducibility Considerations
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., Xantphos)High functional group tolerance, broad substrate scope, generally good yields.[5][6]Cost of palladium and ligands, sensitivity to air and moisture, potential for heavy metal contamination in the final product.[7]Highly dependent on the purity of reagents, rigorous exclusion of air and moisture, and precise control of catalyst/ligand ratio.
Ullmann Condensation Copper catalyst (e.g., CuI) + Ligand (e.g., L-proline)Lower cost of copper catalyst compared to palladium.[9]Often requires higher reaction temperatures, longer reaction times, and can have a more limited substrate scope compared to Buchwald-Hartwig.[10]Can be sensitive to the copper source and ligand used. Reproducibility can be affected by the solubility of the copper salts.
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., NaH, K₂CO₃)Metal-free, avoids heavy metal contamination.Requires a highly electron-deficient pyrimidine ring (e.g., with multiple electron-withdrawing groups) and can have a limited substrate scope.Highly dependent on the electronic properties of the pyrimidine substrate. Can be prone to side reactions if the substrate is not sufficiently activated.
Zincke Reaction Zincke salt (e.g., 1-(2,4-dinitrophenyl)pyridinium chloride)A metal-free approach that can be performed in a one-pot fashion.[11][12][13]The generation of the Zincke salt and subsequent reactions can involve multiple steps and may not be as direct as cross-coupling methods.[11][12][13]The efficiency of Zincke salt formation and the subsequent ring-opening and ring-closing steps can be variable and substrate-dependent.

Case Study: Synthesis of an Akt Inhibitor Intermediate

The synthesis of the clinical candidate AZD5363, a potent Akt inhibitor, relies on the successful preparation of a 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative.[3][14][15] The core of this molecule is formed through a reaction analogous to the synthesis of this compound, highlighting the industrial relevance of mastering this transformation. A patent for the preparation of AZD5363 details a process involving the reaction of a protected 4-aminopiperidine-4-carboxylic acid with a chloropyrrolopyrimidine.[1]

Akt_Inhibitor_Pathway cluster_synthesis Synthesis of Key Intermediate cluster_application Application in Drug Synthesis A Piperidine-4-carboxylic acid derivative C 1-(Pyrimidin-2-Yl)Piperidine- 4-Carboxylic Acid A->C Buchwald-Hartwig Amination B 2-Chloropyrimidine B->C D Amide Coupling C->D E Akt Inhibitor (e.g., AZD5363 analog) D->E

Caption: The central role of this compound in the synthesis of Akt inhibitors.

Troubleshooting and Ensuring Reproducibility

Even with optimized protocols, challenges in reproducibility can arise. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Consider using a fresh bottle of catalyst and ligand.

    • Incorrect Base Stoichiometry: The base is crucial for the reaction. Use a freshly opened container of a high-purity base and ensure accurate weighing.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Homocoupling of the Aryl Halide: This can occur if the amine is not sufficiently nucleophilic or if the catalyst system is not optimal. Screening different ligands can often mitigate this issue.

    • Dehalogenation of the Aryl Halide: This can be a problem with certain substrates and catalyst systems.

  • Inconsistent Results Between Batches:

    • Reagent Purity: The purity of the starting materials, especially the aryl halide and the piperidine derivative, can significantly impact the reaction outcome.

    • Stirring and Heating: Ensure consistent and efficient stirring and uniform heating of the reaction mixture.

Conclusion

The synthesis of this compound is a critical transformation in the development of important therapeutic agents. While the Buchwald-Hartwig amination stands out as the most versatile and widely used method, its successful and reproducible execution hinges on meticulous attention to experimental detail. By understanding the key parameters that govern this reaction and being aware of alternative synthetic strategies, researchers can confidently and consistently produce this valuable intermediate, thereby accelerating the pace of drug discovery and development.

References

  • Selingo, J. D., Greenwood, J. W., Andrews, M. K., Patel, C., Neel, A. J., Pio, B., Shevlin, M., Phillips, E. M., Maddess, M. L., & McNally, A. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Addie, M., et al. (2015). Processes for the preparation of azd5363 and novel intermediate used therein.
  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Zhang, Z., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications. [Link]

  • Li, G., et al. (2016). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. Angewandte Chemie International Edition. [Link]

  • Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Silva, A. M., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. [Link]

  • Zhuravlev, A. V., & Kornienko, A. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Sheng, Y., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Zhang, Y., et al. (2019). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • MedChemica. (n.d.). Discovery Of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), An Orally Bioavailable, Potent Inhibitor Of Akt. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Li, X., et al. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • Vaskevich, A. I., et al. (2010). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]

  • Lilly Co Eli. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]

  • Al-Ajely, M. S. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Organic Chemistry. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Kiss, L., et al. (2017). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • Kowalczyk, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • ChemBK. (n.d.). 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Fisher Scientific. (n.d.). 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific. [Link]

  • Singh, R., & Kumar, A. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications. [Link]

Sources

The Strategic Intermediate: A Comparative Guide to the Patent Landscape and Utility of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid has emerged as a key intermediate, a versatile scaffold that bridges the rigid aromaticity of a pyrimidine ring with the conformational flexibility of a piperidine carboxylic acid moiety. This guide provides an in-depth analysis of its patent landscape, a review of the relevant prior art, and a comparative assessment of its utility against viable alternatives, supported by experimental data and detailed protocols.

Introduction: A Scaffold of Therapeutic Promise

This compound (CAS No: 303144-44-7) is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its structure is characterized by a pyrimidine ring attached to the nitrogen atom of a piperidine-4-carboxylic acid. This unique combination of a hydrogen bond acceptor-rich pyrimidine and a functionalized, saturated heterocycle makes it an attractive starting point for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[3] The piperidine ring, a prevalent motif in many approved drugs, offers a three-dimensional structure that can be crucial for target engagement, while the carboxylic acid provides a convenient handle for further chemical modifications.[4]

Patent Landscape: A Focus on Kinase Inhibition

A comprehensive analysis of the patent landscape reveals that while direct patents specifically claiming the synthesis of this compound are not prevalent, its significance is underscored by its frequent appearance as a crucial intermediate in patents for more complex, high-value molecules. The majority of these patents are centered around the development of kinase inhibitors, a class of drugs that target protein kinases and are pivotal in cancer therapy and the treatment of inflammatory diseases.

A notable example is found in the patent for Protein Kinase B (PKB/Akt) inhibitors, which are crucial targets in oncology.[5][6] These patents often describe the synthesis of complex derivatives where the this compound core is further functionalized to achieve high potency and selectivity. For instance, U.S. Patent 10,059,714 B2 details the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, showcasing the use of a protected form of the title compound as a key starting material.[6] Similarly, international patent application WO2015181532A1 describes processes for the preparation of AZD5363, another kinase inhibitor, where a derivative of this compound is a central intermediate.[7]

The recurring theme in the patent literature is the use of this scaffold to orient functional groups in a specific three-dimensional arrangement to interact with the ATP-binding site of various kinases. This highlights the value of the pyrimidine-piperidine core in providing a rigid and predictable framework for drug design.

Prior Art Analysis: Evolution of a Key Building Block

The synthesis of substituted piperidines and their coupling with heteroaromatic rings has a long history in organic chemistry.[1] The primary method for the synthesis of this compound and its analogs involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine (typically 2-chloropyrimidine) and a piperidine derivative.[8][9]

Early research into SNAr reactions on electron-deficient heterocycles laid the groundwork for the synthesis of such compounds. The reactivity of 2-chloropyrimidine is significantly higher than that of its pyridine counterpart, 2-chloropyridine, due to the presence of the second nitrogen atom in the pyrimidine ring, which further withdraws electron density and activates the ring towards nucleophilic attack.[9] This enhanced reactivity allows for milder reaction conditions and often leads to higher yields, a crucial factor for industrial-scale synthesis.

While the exact first synthesis of this compound is not prominently documented in readily available literature, its emergence as a commercially available building block suggests that its synthesis was developed and optimized to meet the growing demand from the pharmaceutical industry for novel heterocyclic scaffolds.

Comparative Performance Analysis: The Pyrimidine Advantage

The choice of a core scaffold is a critical decision in drug discovery. Here, we compare this compound with its pyridine analog, 1-(Pyridin-2-Yl)Piperidine-4-Carboxylic Acid, and other bioisosteric replacements for the carboxylic acid moiety.

Pyrimidine vs. Pyridine Core

The primary difference between the pyrimidine and pyridine cores lies in their electronic properties and hydrogen bonding potential. The pyrimidine ring, with its two nitrogen atoms, is more electron-deficient than the pyridine ring. This has several implications:

  • Synthetic Accessibility: As mentioned, the SNAr reaction to form the C-N bond is generally more facile with 2-chloropyrimidine, leading to potentially higher yields and milder reaction conditions compared to the synthesis of the pyridine analog.[9]

  • Target Interactions: The additional nitrogen atom in the pyrimidine ring provides an extra hydrogen bond acceptor site, which can be crucial for enhancing binding affinity and selectivity for a biological target.[10][11]

  • Physicochemical Properties: The presence of the second nitrogen atom can influence the pKa of the molecule and its overall polarity, which in turn affects its solubility, membrane permeability, and metabolic stability.

A comparative study on the anti-inflammatory activity of pyridine and pyrimidine derivatives demonstrated that both scaffolds can yield potent compounds, with the specific substitution pattern playing a key role in determining the final biological activity.[10][11]

Carboxylic Acid and Its Bioisosteres

The carboxylic acid group is a common feature in many drugs, often involved in key interactions with biological targets. However, it can also present challenges such as poor oral bioavailability and rapid metabolism. Bioisosteric replacement, where the carboxylic acid is replaced by a different functional group with similar physicochemical properties, is a common strategy to overcome these limitations.

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

Functional GrouppKa RangeKey FeaturesPotential Advantages over Carboxylic Acid
Carboxylic Acid 4-5Planar, H-bond donor/acceptorWell-established interactions
Tetrazole 4.5-5Planar, acidic, H-bond donor/acceptorImproved metabolic stability, increased lipophilicity
Acylsulfonamide VariesNon-planar, acidicTunable acidity, improved membrane permeability
Hydroxamic Acid 8-9Metal chelator, acidicCan introduce new binding interactions

The choice of whether to retain the carboxylic acid or replace it with a bioisostere depends on the specific therapeutic target and the desired pharmacokinetic profile of the drug candidate.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and a key derivative, based on established methodologies in the field.

Protocol 1: Synthesis of Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate

This protocol describes a typical nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloropyrimidine

  • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

  • Triethylamine (Et3N) or another suitable base

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of ethyl isonipecotate (1.1 equivalents) in DMF, add triethylamine (2.0 equivalents).

  • Add 2-chloropyrimidine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to the final carboxylic acid.

Materials:

  • Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Dissolve Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (e.g., 3 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 with HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Synthetic Pathway and Landscape

G cluster_synthesis Synthetic Pathway cluster_application Application in Drug Discovery 2-Chloropyrimidine 2-Chloropyrimidine Intermediate_Ester Ethyl 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylate 2-Chloropyrimidine->Intermediate_Ester SNAr (Protocol 1) Ethyl Isonipecotate Ethyl Isonipecotate Ethyl Isonipecotate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (Protocol 2) Kinase_Inhibitors Kinase Inhibitors (e.g., PKB/Akt) Final_Product->Kinase_Inhibitors Intermediate

Caption: Synthetic pathway to this compound and its application.

Conclusion: A Versatile and Valuable Scaffold

This compound stands out as a strategically important building block in modern drug discovery. Its synthetic accessibility via robust SNAr chemistry, combined with the desirable physicochemical properties imparted by the pyrimidine-piperidine core, makes it a valuable starting material for the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. The patent landscape, while not directly focused on the compound itself, strongly validates its utility as a key intermediate. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and comparative advantages of this scaffold is essential for leveraging its full potential in the design of next-generation medicines.

References

  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • PubChem. This compound. [Link]

  • AA Blocks. This compound. [Link]

  • BMC Infectious Diseases. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • 2a biotech. 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • AlchemyPharm. This compound. [Link]

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [Link]

  • ChemBK. 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Google Patents.
  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • ChemSigma. 303144-44-7 1-(2-Pyrimidinyl)piperidine-4-carboxylic acid. [Link]

  • Fisher Scientific. 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, Thermo Scientific™. [Link]

  • WIPO. PATENTSCOPE. [Link]

  • WIPO. Search International and National Patent Collections. [Link]

  • WIPO. WIPO Search. [Link]

  • WIPO Inspire. PATENTSCOPE. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • PubChem. PATENTSCOPE (WIPO) - PubChem Data Source. [Link]

  • ACS Publications. Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. [Link]

  • ACS Publications. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]

  • ACS Publications. Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. [Link]

  • ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PMC. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • PubMed. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it.
  • Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Google Patents. US5250534A - Pyrazolopyrimidinone antianginal agents.
  • Google Patents. US7423043B2 - 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds.
  • Google Patents. US8153629B2 - Pharmaceutical compounds.
  • Google Patents.

Sources

A Comparative Guide to 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to the development of a diverse array of analogs targeting a wide range of biological entities. This guide provides an in-depth, objective comparison of the performance of these analogs against several key drug targets, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR), comparative potencies, and the rationale behind the design of these compounds, offering insights to guide future drug discovery efforts.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2][3] Inhibition of NAPE-PLD is a promising therapeutic strategy for various neurological and inflammatory disorders. A series of pyrimidine-4-carboxamides based on the 1-(pyrimidin-2-yl)piperidine core have been extensively studied as NAPE-PLD inhibitors.

Structure-Activity Relationship (SAR) and Comparative Potency

Systematic modification of a high-throughput screening hit led to the identification of potent and selective NAPE-PLD inhibitors.[1][2][3] The core structure consists of a pyrimidine-4-carboxamide with substitutions at the R1, R2, and R3 positions.

A key optimization was the conformational restriction of a flexible N-methylphenethylamine group at the R2 position by replacing it with an (S)-3-phenylpiperidine, which resulted in a 3-fold increase in inhibitory potency.[1][2][3] Further enhancement was achieved by substituting a morpholine group at the R3 position with an (S)-3-hydroxypyrrolidine, leading to a 10-fold increase in activity and reduced lipophilicity.[1][2][3] This strategic combination of substitutions culminated in the discovery of LEI-401 , a nanomolar potent inhibitor with drug-like properties.[1][2][3]

Table 1: Comparative Potency of NAPE-PLD Inhibitors

CompoundR1 SubstituentR2 SubstituentR3 SubstituentpIC50 (± SEM)IC50 (nM)
Hit Compound CyclopropylmethylamideN-methylphenethylamineMorpholine6.09 ± 0.04~813
Analog 1 Cyclopropylmethylamide(S)-3-phenylpiperidineMorpholine6.57 ± 0.05~269
LEI-401 (1) Cyclopropylmethylamide(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.0472

Data synthesized from the Journal of Medicinal Chemistry (2021).[1][2]

Experimental Protocol: NAPE-PLD Inhibition Assay

The inhibitory activity of the compounds against NAPE-PLD is typically determined using a fluorescence-based assay with PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-(O-(β-D-galactopyranosyl)-2-hydroxy-sn-glycero-3-phospho)ethanolamine, ammonium salt) as a substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human NAPE-PLD is expressed and purified.

  • Compound Preparation: Test compounds are dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture contains the NAPE-PLD enzyme, the test compound at various concentrations, and the PED6 substrate in an appropriate buffer.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at excitation and emission wavelengths suitable for the cleaved fluorescent product.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve to a suitable equation.

NAPE_PLD_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme NAPE-PLD Enzyme Reaction Combine Enzyme, Compound, and Substrate in 96-well plate Enzyme->Reaction Compound Test Compound (Serial Dilutions) Compound->Reaction Substrate PED6 Substrate Substrate->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Fluorescence Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Experimental workflow for the NAPE-PLD inhibition assay.

Inhibition of Protein Kinase B (Akt)

Protein Kinase B (Akt) is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Dysregulation of the Akt signaling pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Analogs of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have emerged as potent and selective Akt inhibitors.

Structure-Activity Relationship (SAR) and Comparative Potency

The development of these Akt inhibitors began with the optimization of a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine scaffold. While initial compounds showed good cellular potency, they suffered from high clearance and low oral bioavailability.[4] A key breakthrough was the variation of the linker between the piperidine core and a lipophilic substituent, leading to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors.[4]

These compounds act as ATP-competitive inhibitors and exhibit significant selectivity for Akt over other kinases, including the closely related PKA.[4] Representative compounds from this series have demonstrated in vivo modulation of biomarkers in the PI3K-Akt-mTOR pathway and have shown strong antitumor activity in human tumor xenograft models.[4]

Table 2: Comparative Potency of Akt Inhibitors

CompoundR Group on CarboxamideAkt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
Lead Compound Benzyl56160028.6
Optimized Analog 1 4-Chlorobenzyl18>10000>555
Optimized Analog 2 3,4-Dichlorobenzyl91400155

Data synthesized from the Journal of Medicinal Chemistry (2010).[4]

Experimental Protocol: Akt Kinase Inhibition Assay

The inhibitory activity of compounds against Akt kinase is typically assessed using a biochemical assay that measures the phosphorylation of a substrate peptide.

Step-by-Step Methodology:

  • Reagents: Recombinant active Akt1, a biotinylated peptide substrate (e.g., Crosstide), ATP, and the test compounds.

  • Assay Plate Preparation: Test compounds are serially diluted in DMSO and added to a 384-well plate.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of Akt1 enzyme and the peptide substrate to the wells, followed by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence resonance energy transfer (FRET) based assay or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 1-(Pyrimidin-2-yl)piperidine Analogs Inhibitor->Akt inhibits

Caption: Simplified Akt signaling pathway and the point of intervention.

Inhibition of Monoamine Oxidase A (MAO-A)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine. Selective MAO-A inhibitors are used as antidepressants. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities.[5]

Structure-Activity Relationship (SAR) and Comparative Potency

Within this series, several compounds exhibited selective MAO-A inhibitory activity. The introduction of a 4-nitrophenyl or a benzhydryl group on the terminal piperazine ring resulted in compounds with micromolar IC50 values for MAO-A and good selectivity over MAO-B.[5] These findings suggest that the 1-(pyrimidin-2-yl)piperazine scaffold can be a valuable starting point for the design of novel MAO-A inhibitors.

Table 3: Comparative Potency of MAO-A Inhibitors

CompoundR Group on Terminal PiperazineMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
2j 4-Nitrophenyl23.10>100>4.3
2m Benzhydryl24.14>100>4.1

Data synthesized from Medicinal Chemistry Research (2017).[5]

Experimental Protocol: MAO-A Inhibition Assay

The inhibitory activity of compounds against MAO-A is commonly determined by measuring the production of a fluorescent product from a non-fluorescent substrate.

Step-by-Step Methodology:

  • Enzyme Source: Recombinant human MAO-A.

  • Substrate: Kynuramine is a commonly used substrate which is converted to the fluorescent product 4-hydroxyquinoline.

  • Assay Procedure:

    • The MAO-A enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.

    • The reaction is initiated by the addition of the kynuramine substrate.

    • The plate is incubated at 37°C for a defined period.

    • The reaction is stopped by the addition of a basic solution (e.g., NaOH).

  • Fluorescence Detection: The fluorescence of the 4-hydroxyquinoline product is measured at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Modulation of GPR119

G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes and obesity. A patent application has disclosed a series of 4-(pyrimidin-2-yl)-piperazine and 4-(pyrimidin-2-yl)-piperidine derivatives as GPR119 modulators.[6]

While specific quantitative data from peer-reviewed publications is limited for this particular scaffold, the patent literature indicates that these compounds are being actively pursued for their potential in metabolic diseases.[6] The general structure involves the 1-(pyrimidin-2-yl)piperidine core with various substitutions on the piperidine ring, often at the 4-position, designed to interact with the GPR119 receptor.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl peptidase IV (DPP-IV) is an enzyme that inactivates incretin hormones such as GLP-1. DPP-IV inhibitors are an established class of oral antidiabetic drugs. The 1-(pyrimidin-2-yl)piperazine scaffold has been incorporated into DPP-IV inhibitors, with one such compound, gosogliptin (PF-00734200), progressing to Phase 3 clinical trials.[1]

The pharmacokinetic profile of gosogliptin has been studied in rats, dogs, and humans. It is rapidly absorbed, with the parent drug being the major circulating component. The primary route of metabolism is hydroxylation of the pyrimidine ring.[1] This demonstrates the clinical potential of this chemical scaffold in developing orally bioavailable drugs.

Conclusion and Future Directions

The this compound scaffold and its analogs have proven to be a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The research highlighted in this guide demonstrates the successful application of this scaffold in developing inhibitors for enzymes such as NAPE-PLD, Akt, and MAO-A, as well as modulators for receptors like GPR119 and enzymes like DPP-IV.

The modular nature of this scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic structural modifications. The experimental data presented herein provides a valuable resource for medicinal chemists and pharmacologists working on these and related targets. Future research in this area could focus on further exploring the therapeutic potential of these analogs in preclinical and clinical settings, as well as expanding the scope of biological targets for this privileged scaffold. The continued investigation of the structure-activity relationships and the underlying molecular interactions will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. [Link]

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed, 33380121. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2767267, this compound. [Link]

  • Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Medicinal Chemistry Research, 26(8), 1779-1788. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase IV Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(10), 1951-1963. [Link]

  • Birch, A. M., et al. (2011). 4-(PYRIMIDIN-2-YL)-PIPERAZINE AND 4-(PYRIMIDIN-2-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. World Intellectual Property Organization, WO2011030139. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and compliant management of the chemical reagents we utilize. 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid is a valuable building block in modern drug development, but its handling and disposal demand a rigorous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a compound is the foundation of its safe management. This compound is not a benign substance; its disposal protocol is directly informed by its specific hazard classifications. Improper handling can lead to significant health risks and environmental contamination.

According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[2][3] Furthermore, it may cause respiratory irritation, a common characteristic of fine chemical powders.[2][3][4] Therefore, the primary goals of the disposal procedure are to prevent inhalation of dust, avoid skin and eye contact, and ensure it does not enter the ecosystem.[2]

Table 1: Physicochemical Properties and GHS Hazard Classifications

PropertyValue / ClassificationSource
Physical State White Solid[2]
Molecular Formula C₁₀H₁₃N₃O₂[3]
CAS Number 303144-44-7[2][3]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][3]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2][3]
STOT - Single Exposure Category 3 (May cause respiratory irritation)[2][3]
Incompatible Materials Strong reducing agents, Bases[2]

The Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6] These regulations are not mere suggestions; they are legal requirements designed to prevent harm.

Your laboratory is considered a "hazardous waste generator," and as such, must adhere to specific standards for the accumulation, storage, and disposal of chemicals like this compound.[7][8] A key concept in this framework is the Satellite Accumulation Area (SAA) , which is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[9][10][11]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound is handled as a hazardous chemical waste from the moment it is deemed unnecessary to its final collection by a certified disposal vendor.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the waste material, the potential for exposure must be minimized. The hazards of this compound—skin, eye, and respiratory irritation—dictate the required level of protection.

  • Action: Don appropriate PPE. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or goggles, conforming to EN166 or equivalent standards.[12]

    • A standard laboratory coat.

  • Causality: This step creates a direct barrier between you and the chemical, preventing accidental skin contact, eye splashes, or contamination of personal clothing as mandated by OSHA's Laboratory Standard.[13]

Step 2: Waste Segregation

Never mix different waste streams. The incompatibility of this compound with bases and strong reducing agents means co-mingling could lead to unforeseen chemical reactions.[2]

  • Action: Designate a specific waste stream for "Solid Organic Hazardous Waste." Do not mix this compound with liquid wastes, oxidizers, or corrosive bases.

  • Causality: Proper segregation is a cornerstone of safe laboratory practice and is required by the EPA to prevent dangerous reactions within a waste container.[9][14]

Step 3: Containerization

The waste container is the primary means of containment. Its integrity is paramount.

  • Action: Select a waste container that is in good condition, constructed of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a reusable plastic container), and has a secure, sealable lid.[5][7]

  • Causality: A robust, sealed container prevents the release of chemical dust into the laboratory environment and ensures compliance with EPA and OSHA regulations, which mandate that waste containers must be kept closed except when adding waste.[5][11]

Step 4: Labeling

A waste container without a proper label is an unknown and unacceptable risk.

  • Action: Immediately label the waste container with a designated hazardous waste tag. The label must include:

    • The words "Hazardous Waste" .[10][14]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").[10]

  • Causality: Clear, accurate labeling is a strict EPA requirement that ensures anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper mixing.[14]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation until it is ready for pickup.

  • Action: Place the labeled, sealed container in your laboratory's designated SAA. This area should be clearly marked, under the control of laboratory personnel, and away from drains or sources of ignition.[9][11]

  • Causality: SAA regulations allow for the safe accumulation of small quantities of waste without requiring a full-scale storage facility permit, providing a practical and compliant solution for research labs.[15] The container must remain in the SAA until it is full or for a maximum of one year, at which point it must be moved to a central accumulation area.[9]

Step 6: Arranging for Final Disposal

This chemical waste cannot be discarded in the regular trash or washed down the drain.[16]

  • Action: When the waste container is full, follow your institution's procedures to request a pickup from your Environmental Health and Safety (EH&S) department or a contracted hazardous waste disposal company.[5]

  • Causality: Only licensed and certified vendors are legally permitted to transport and dispose of hazardous waste, typically via methods like high-temperature incineration, which safely destroys the compound and prevents its release into the environment.[5][10]

Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small, contained spill of this solid, proceed with cleanup only if you are trained and equipped to do so.

  • Wear Appropriate PPE: Ensure you are wearing the PPE detailed in Step 1 of the disposal protocol.

  • Contain and Clean: Gently sweep up the solid material, avoiding the creation of dust.[2][12] Use a dustpan and brush or absorbent pads.

  • Package the Waste: Place the collected material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1][2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE, Sealable Lid) B->C D Place Waste in Container C->D E Securely Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information D->E F Store Sealed Container in Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Arrange Pickup by EH&S or Licensed Vendor G->H Yes I Continue Accumulation (Max 1 Year in SAA) G->I No I->F

Caption: Decision workflow for compliant waste handling.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory science. By adhering to this structured protocol—rooted in a clear understanding of the compound's hazards and the governing regulations—researchers can ensure a safe working environment, maintain institutional compliance, and uphold their commitment to environmental stewardship. Trust in our processes is built upon these foundations of safety and scientific integrity.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2767267, this compound. [Link]

  • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Environmental Health and Safety, George Mason University. Hazardous Waste Disposal Procedures. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • American Laboratory. (2021, September 22). Managing Hazardous Chemical Waste in the Lab. [Link]

  • MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

Sources

Personal protective equipment for handling 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

This document provides in-depth safety and logistical guidance for the handling of this compound (CAS No. 303144-44-7). The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure operational integrity, and maintain a safe laboratory environment. The causality behind each recommendation is explained to build a foundational understanding of safe chemical handling practices.

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

This compound is a white, solid organic compound that, while essential for many research applications, presents a multi-faceted hazard profile that must be rigorously managed. A thorough understanding of these risks is the cornerstone of selecting appropriate Personal Protective Equipment (PPE).

According to its Safety Data Sheet (SDS), the primary hazards are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with skin, or if inhaled.[1] This indicates systemic risk upon exposure through multiple routes.

  • Skin and Eye Irritation: It is known to cause serious eye irritation and skin irritation.[1][2] Direct contact can lead to inflammation, redness, and discomfort, with the potential for more severe eye damage.

  • Respiratory Irritation: As a fine powder, the compound poses a significant inhalation risk and may cause respiratory irritation.[1] Airborne particles can easily be inhaled, leading to irritation of the nose, throat, and lungs.

The physical form of this compound—a solid powder—is a critical factor in risk assessment.[1] Fine powders are easily aerosolized during routine procedures like weighing, transferring, and mixing, thereby increasing the potential for inhalation and widespread surface contamination.[3] Therefore, all protocols must be designed to contain the solid material and prevent dust formation.

Core Protective Measures: Your Last Line of Defense

Personal Protective Equipment (PPE) is essential, but it functions as the final barrier after engineering and administrative controls have been implemented.[4][5] The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Mandatory Equipment: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement.[6]

  • Enhanced Protection: When there is a risk of splashing (e.g., when preparing solutions or during spill cleanup), chemical splash goggles must be worn.[4] For tasks involving larger volumes (>1L) or a significant splash hazard, a full face shield should be worn in addition to safety glasses or goggles.[4][6][7]

  • Causality: The compound causes serious eye irritation.[1][2] Side shields protect against airborne particles from angles, while goggles provide a seal around the eyes to prevent both dust and liquid splashes from entering. A face shield adds a critical layer of protection for the entire face.

Skin and Body Protection
  • Gloves: Chemically resistant nitrile gloves are the standard recommendation. Always check for tears or punctures before use. For prolonged tasks, consider double-gloving.[6] Contaminated gloves must be removed and disposed of properly, followed by immediate hand washing.

  • Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[6][8]

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[4][6][9]

  • Causality: This compound is harmful upon skin contact and causes skin irritation.[1][2] A lab coat and proper gloves create a barrier to prevent direct contact and absorption through the skin.[10]

Respiratory Protection
  • Primary Control: All handling of the solid form of this compound that may generate dust must be performed within a certified chemical fume hood or a powder containment enclosure.[1][2][3] This is an engineering control designed to capture airborne particles at the source.

  • Secondary Control: In the rare event of engineering control failure or during emergency spill response, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is necessary.[1] The specific type should be determined by a formal hazard assessment.

  • Causality: The chemical is harmful if inhaled and can cause respiratory tract irritation.[1] The fine powder can become airborne during handling.[3] A fume hood actively removes these particles from the operator's breathing zone, while a respirator provides a personal filter if ambient exposure is unavoidable.

Operational and Disposal Plans

Procedural diligence is as critical as the PPE itself. The following step-by-step plans ensure safety throughout the handling lifecycle.

Protocol: Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (lab coat, safety glasses/goggles, nitrile gloves).

  • Engineering Control: Ensure the chemical fume hood has a currently valid certification and the sash is at the indicated working height.

  • Containment: Perform all weighing and transfer activities on a disposable absorbent bench liner within the fume hood to contain any minor spills.

  • Technique: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud, such as dropping scoops of powder from a height.

  • Cleaning: After dispensing, gently wipe the spatula and any contaminated surfaces within the hood with a damp cloth to collect residual powder without creating dust. Dispose of the cloth as hazardous waste.

  • Closure: Securely cap the source container immediately after use.

PPE Selection Matrix

The level of PPE required is dictated by the specific task and the associated risk. This table summarizes the necessary equipment for various scenarios.

Task/Scenario Physical State Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Solid (Sealed)LowSafety GlassesNitrile GlovesLab CoatNot Required
Weighing/Transfer Solid (Powder)HighSafety GogglesNitrile GlovesLab CoatChemical Fume Hood (Mandatory)
Solution Preparation Liquid (Dilute)MediumSafety GogglesNitrile GlovesLab CoatChemical Fume Hood
Large Scale Handling (>1L) LiquidHighGoggles & Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Solid or LiquidHighGoggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat/ApronNIOSH-Approved Respirator
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_solid 2a. Solid Handling Protocol cluster_liquid 2b. Liquid Handling Protocol cluster_disposal 3. Decontamination & Disposal start Begin Task Assessment task_type What is the task? (Weighing, Mixing, etc.) start->task_type physical_state Solid or Liquid? task_type->physical_state weighing Weighing / Transfer physical_state->weighing Solid volume Volume > 1L? physical_state->volume Liquid fume_hood MANDATORY: Chemical Fume Hood weighing->fume_hood solid_ppe Required PPE: - Goggles - Nitrile Gloves - Lab Coat decon Decontaminate Workspace solid_ppe->decon fume_hood->solid_ppe small_vol Small Scale (<1L) Solution Prep volume->small_vol No large_vol Large Scale (>1L) Pouring / Transfer volume->large_vol Yes small_ppe Required PPE: - Goggles - Nitrile Gloves - Lab Coat small_vol->small_ppe large_ppe Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat large_vol->large_ppe small_ppe->decon large_ppe->decon disposal Dispose of Waste & Used PPE in Labeled, Sealed Hazardous Waste Container decon->disposal

Caption: Decision workflow for PPE selection based on task.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • PPE Disposal: All disposable PPE, including gloves, bench liners, and contaminated wipes, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste.[2] Do not pour down the drain. Collect waste in a compatible, sealed container that is clearly labeled with the chemical name and hazard information.[11]

  • Waste Segregation: Follow your institution's guidelines for waste segregation. Typically, solid chemical waste is collected separately from liquid waste. Halogenated and non-halogenated solvent wastes should also be segregated.[11]

  • Spill Response: In case of a spill, evacuate the area and alert laboratory personnel. For a small spill of solid, cover it with a damp paper towel to prevent dust from becoming airborne, then gently scoop it into a hazardous waste container. For larger spills, follow your institution's emergency procedures.

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in these protocols is built upon understanding the direct link between the hazards of a chemical and the protective measures required to handle it safely.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.[Link]

  • NIOSH Pocket Guide To Chemical Hazards. U.S. Government Bookstore.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.[Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (DHHS Publication No. 2010-168c). National Institute for Occupational Safety and Health.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster.[Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).[Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Bio-Safety.[Link]

  • Powder Handling. AirClean Systems.[Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.[Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.[Link]

  • Essential Chemical PPE. Trimaco.[Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.[Link]

  • Safety Data Sheet: 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. Kishida Chemical Co., Ltd.[Link]

  • Chemical Waste Disposal Guidelines. Emory University.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.[Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals.[Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Institutes of Health (NIH).[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Centers for Disease Control and Prevention.[Link]

  • Safety Data Sheet: Potassium nonafluoro-1-butanesulfonate. Carl ROTH.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid
Reactant of Route 2
1-(Pyrimidin-2-Yl)Piperidine-4-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.